X-Gluc
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO7.C6H13N.H2O/c15-4-1-2-5-7(8(4)16)6(3-17-5)23-14-11(20)9(18)10(19)12(24-14)13(21)22;7-6-4-2-1-3-5-6;/h1-3,9-12,14,17-20H,(H,21,22);6H,1-5,7H2;1H2/t9-,10-,11+,12-,14+;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJGCRHKCXJGSX-ZSRZBWJVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O)Cl)Br.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N.C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)Cl)Br.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28BrClN2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114162-64-0 | |
| Record name | .beta.-D-Glucopyranosiduronic acid, 5-bromo-4-chloro-1H-indol-3-yl, compd. with cyclohexanamine (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | β-D-Glucopyranosiduronic acid, 5-bromo-4-chloro-1H-indol-3-yl, compd. with cyclohexanamine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.050 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
X-Gluc: A Comprehensive Technical Guide to its Role in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide) is a widely utilized chromogenic substrate in molecular biology for the detection of β-glucuronidase (GUS) enzyme activity.[1][2] Its primary role is within the GUS reporter system, a powerful tool for analyzing gene expression and promoter activity, particularly in plant sciences and microbiology.[3][4] The enzymatic cleavage of this compound by GUS results in the formation of a distinct, insoluble blue precipitate, providing a visual marker of gene expression in cells and tissues.[5][6] This guide provides an in-depth overview of this compound, its mechanism of action, key applications, and detailed experimental protocols.
Chemical and Physical Properties
This compound is a halogenated indolyl glucuronide. Its properties are summarized in the table below.
| Property | Value | References |
| Chemical Name | 5-bromo-4-chloro-3-indolyl-β-D-glucuronide | [1] |
| Synonyms | This compound, X-Glucuronide, BCIG | [1] |
| Molecular Formula | C₁₄H₁₃BrClNO₇ (acid form) | [1] |
| Molecular Weight | 422.61 g/mol (acid form) | [1] |
| Form | Crystalline solid | [1] |
| Solubility | Approx. 10 mg/mL in DMSO and DMF; Approx. 0.5 mg/mL in ethanol (B145695); Approx. 1 mg/mL in PBS (pH 7.2) | [1] |
| Storage | -20°C, desiccated, protected from light | [1] |
Mechanism of Action
The detection of GUS activity using this compound is a two-step enzymatic and oxidative process.
-
Enzymatic Hydrolysis : The β-glucuronidase enzyme specifically recognizes and cleaves the β-D-glucuronide bond of the this compound substrate. This hydrolysis releases glucuronic acid and a colorless, soluble indoxyl derivative (5-bromo-4-chloro-3-indoxyl).[6][7]
-
Oxidative Dimerization : In the presence of an oxidizing agent, typically atmospheric oxygen or an oxidation catalyst like a potassium ferricyanide/ferrocyanide mixture, the indoxyl derivative undergoes oxidative dimerization.[6] This reaction forms an insoluble, intensely blue indigo (B80030) dye, 5,5'-dibromo-4,4'-dichloro-indigo, which precipitates at the site of enzyme activity.[8]
Caption: Mechanism of this compound cleavage by β-glucuronidase.
Core Applications in Molecular Biology
The GUS reporter system with this compound as a substrate has several key applications:
-
Reporter Gene Assays : This is the most common application. The gusA gene is fused to a promoter of interest and introduced into an organism that lacks endogenous GUS activity, such as plants.[3][4] The resulting blue staining upon addition of this compound reveals the spatial and temporal expression pattern of the gene of interest.[9]
-
Detection of E. coli Contamination : Escherichia coli naturally produces β-glucuronidase. This compound can be used in microbiological media to detect the presence of E. coli in food, water, and clinical samples, with positive colonies turning blue.[1]
-
Promoter Analysis : The strength and specificity of different promoters can be compared by fusing them to the gusA gene and observing the intensity and location of the blue color.[3]
-
Transformation Marker : In plant transformation experiments, the gusA gene can be used as a screenable marker to identify transgenic tissues.[10]
While versatile, the GUS system is not typically employed in yeast two-hybrid (Y2H) or one-hybrid (Y1H) systems. These systems, used for studying protein-protein and protein-DNA interactions respectively, commonly rely on auxotrophic selection markers (e.g., HIS3, ADE2) or other reporter genes like lacZ, which encodes β-galactosidase and uses the substrate X-gal.[11][12][13]
Experimental Protocols
Histochemical GUS Staining of Plant Tissue
This protocol is adapted for the qualitative analysis of GUS expression in plant tissues.
Materials:
-
Plant tissue from a transgenic line carrying a GUS reporter construct.
-
Fixation Solution (optional): 1% formaldehyde (B43269) in 50 mM sodium phosphate (B84403) buffer (pH 7.0).
-
GUS Staining Buffer:
-
100 mM Sodium Phosphate Buffer (pH 7.0)
-
10 mM EDTA
-
0.1% Triton X-100
-
0.5 mM Potassium Ferricyanide
-
0.5 mM Potassium Ferrocyanide
-
-
This compound Stock Solution: 20-50 mg/mL in N,N-dimethylformamide (DMF).
-
70% Ethanol.
Procedure:
-
Tissue Collection : Excise plant tissue (e.g., leaves, roots, flowers) and place it in a microfuge tube or multi-well plate.[6]
-
(Optional) Fixation : Immerse the tissue in cold fixation solution and incubate for 30-60 minutes on ice. This step can help preserve tissue morphology but may reduce enzyme activity.[14]
-
Washing : Discard the fixation solution and wash the tissue 2-3 times with cold 100 mM sodium phosphate buffer (pH 7.0).
-
Staining : Prepare the final staining solution by adding this compound stock solution to the GUS Staining Buffer to a final concentration of 1-2 mM (e.g., add 20-40 µL of a 50 mg/mL stock to 1 mL of buffer).[14] Immerse the tissue completely in the staining solution.
-
Vacuum Infiltration : Apply a vacuum for 5-15 minutes to facilitate the penetration of the substrate into the tissue.[7]
-
Incubation : Incubate the samples at 37°C for several hours to overnight, or until a blue color develops.[6] The incubation time will vary depending on the strength of the promoter.
-
Destaining : Remove the staining solution and add 70% ethanol to clear the chlorophyll (B73375) from green tissues. Replace the ethanol several times until the tissue is clear.[6]
-
Visualization : Observe the blue staining pattern under a dissecting or light microscope.[7]
Caption: Workflow for histochemical GUS staining of plant tissue.
Detection of E. coli on Agar (B569324) Plates
This protocol is for screening E. coli colonies based on their endogenous GUS activity.
Materials:
-
Luria-Bertani (LB) agar.
-
This compound Stock Solution: 40 mg/mL in DMSO.
-
E. coli sample.
Procedure:
-
Prepare Media : Autoclave LB agar and cool to 55°C.[15]
-
Add this compound : Add the this compound stock solution to the molten agar to a final concentration of 100 µg/mL (e.g., 250 µL of a 40 mg/mL stock per 100 mL of agar). Mix gently and pour into petri dishes.[15]
-
Plate Bacteria : Streak or spread the bacterial sample onto the this compound containing plates.
-
Incubate : Incubate the plates at 37°C for 16-24 hours.[5]
-
Observe : E. coli colonies that produce β-glucuronidase will appear blue.[15]
Quantitative Analysis of GUS Activity
While histochemical staining with this compound is excellent for qualitative analysis, it is not ideal for quantification. The insoluble nature of the indigo precipitate makes spectrophotometric measurement difficult. For quantitative assays, a fluorometric substrate, 4-methylumbelliferyl-β-D-glucuronide (MUG), is preferred.[4][10]
Fluorometric GUS Assay using MUG
Principle : GUS cleaves the non-fluorescent MUG substrate into glucuronic acid and the fluorescent product 4-methylumbelliferone (B1674119) (4-MU). The fluorescence of 4-MU can be measured with a fluorometer (excitation at 365 nm, emission at 455 nm) and is directly proportional to the GUS enzyme activity.
Materials:
-
GUS Extraction Buffer: 50 mM Sodium Phosphate (pH 7.0), 10 mM EDTA, 0.1% Triton X-100, 0.1% Sodium Lauryl Sarcosinate, 10 mM β-mercaptoethanol.[16]
-
MUG Assay Buffer: GUS Extraction Buffer containing 2 mM MUG.
-
Stop Buffer: 0.2 M Sodium Carbonate.[16]
-
4-MU Standard Solution for calibration.
Procedure:
-
Protein Extraction : Homogenize plant tissue or lyse cells in ice-cold GUS Extraction Buffer. Centrifuge to pellet debris and collect the supernatant containing the total soluble protein.[16]
-
Protein Quantification : Determine the total protein concentration of the extract using a standard method like the Bradford assay.
-
Enzymatic Reaction : Add a known amount of protein extract to pre-warmed MUG Assay Buffer. Incubate at 37°C.[16]
-
Time Points : At various time intervals, remove aliquots of the reaction and add them to the Stop Buffer to terminate the reaction. The stop buffer also raises the pH, maximizing the fluorescence of 4-MU.
-
Fluorescence Measurement : Measure the fluorescence of each time point using a fluorometer.
-
Calculation : Generate a standard curve using the 4-MU standard. Calculate the GUS activity as pmol of 4-MU produced per minute per µg of total protein.
Application Example: Studying Plant Signaling Pathways
The GUS reporter system is instrumental in dissecting plant signaling pathways. For instance, it can be used to study the expression of genes involved in hormone biosynthesis or response. The promoters of genes like ACC synthase (involved in ethylene (B1197577) production) can be fused to the gusA gene. Transgenic plants carrying this construct can then be subjected to various stimuli (e.g., other hormones, stress) to observe changes in GUS expression, thereby revealing how the ACC synthase gene is regulated.[17]
Caption: Using GUS to report on a plant signaling pathway.
Conclusion
This compound remains a cornerstone substrate for the GUS reporter system, offering a reliable and visually intuitive method for analyzing gene expression. Its application in localizing promoter activity has been particularly transformative for plant molecular biology. While histochemical analysis with this compound provides excellent qualitative data, it is important to utilize fluorometric substrates like MUG for robust quantitative measurements of GUS activity. The detailed protocols and conceptual frameworks provided in this guide are intended to equip researchers with the necessary knowledge to effectively employ this compound in their experimental designs.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. GUS Gene Assay [cas.miamioh.edu]
- 3. Beta-Glucuronidase (GusA) reporter enzyme assay for Escherichia coli [protocols.io]
- 4. GUS reporter system - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound.com [this compound.com]
- 7. microscopy.tamu.edu [microscopy.tamu.edu]
- 8. Fake news blues: A GUS staining protocol to reduce false‐negative data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GUS Assay in Plants - Lifeasible [lifeasible.com]
- 10. The GUS Reporter System in Flower Development Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Yeast Two-Hybrid: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 13. singerinstruments.com [singerinstruments.com]
- 14. takarabio.com [takarabio.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. A β-glucuronidase (GUS) Based Cell Death Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the X-Gluc Mechanism of Action in GUS Reporter Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The β-glucuronidase (GUS) reporter system is a widely utilized tool in molecular biology, particularly in plant sciences and microbiology, for the analysis of gene expression.[1][2] The system relies on the enzymatic activity of β-glucuronidase, encoded by the uidA gene from Escherichia coli, to convert a substrate into a detectable product.[1][3] Among the various substrates available, 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc) is the most common choice for histochemical localization of GUS activity due to the intense and stable blue precipitate it produces.[1][2][4] This guide provides a detailed technical overview of the this compound mechanism of action, experimental protocols, and quantitative data to facilitate its effective use in research and development.
The Core Mechanism: Enzymatic Hydrolysis and Oxidative Dimerization
The detection of GUS activity using this compound is a two-step process involving enzymatic hydrolysis followed by an oxidative dimerization reaction.
-
Enzymatic Cleavage: The GUS enzyme catalyzes the hydrolysis of the β-D-glucuronic acid residue from the this compound substrate.[1][3][5] This initial reaction yields two products: glucuronic acid and a colorless, soluble indoxyl derivative, 5-bromo-4-chloro-3-indolyl.[5][6]
-
Oxidative Dimerization: The indoxyl derivative is unstable and undergoes spontaneous oxidative dimerization in the presence of oxygen.[4][5][7] This reaction is often enhanced by the addition of an oxidation catalyst, such as a potassium ferricyanide/ferrocyanide mixture, to the reaction buffer.[4][6][7] The dimerization of two indoxyl molecules results in the formation of an intensely blue, insoluble precipitate called 5,5'-dibromo-4,4'-dichloro-indigo.[1][5][8] This blue product accumulates at the site of GUS enzyme activity, allowing for precise spatial localization of gene expression.[3][4]
The following diagram illustrates the enzymatic reaction of GUS on the this compound substrate.
Caption: Enzymatic conversion of this compound by GUS.
Quantitative Data Summary
The efficiency of the GUS-X-Gluc reaction is influenced by several factors. The following tables summarize key quantitative parameters for optimizing histochemical GUS assays.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₆BrClN₂O₇ | [9][10][11] |
| Molecular Weight | 521.80 g/mol | [9][10][11][12] |
| Appearance | Crystalline white powder | [9][11] |
| Solubility | Soluble in DMF or DMSO | [9][11] |
| Storage | -20°C, protected from light and moisture | [9][12] |
Table 2: Typical GUS Staining Solution Components and Concentrations
| Component | Stock Concentration | Final Concentration | Purpose | Reference |
| This compound | 100 mg/mL in DMF | 0.5 - 2 mg/mL | Substrate | [3][13] |
| Sodium Phosphate (B84403) Buffer (pH 7.0) | 1 M | 50 - 100 mM | Maintain optimal pH | [3][13][14] |
| Potassium Ferrocyanide | 50 mM | 0.5 - 5 mM | Catalyst for dimerization | [6][14] |
| Potassium Ferricyanide | 50 mM | 0.5 - 5 mM | Catalyst for dimerization | [6][14] |
| Triton X-100 | 10% (v/v) | 0.1% (v/v) | Detergent to aid substrate penetration | [3][13] |
| EDTA | 0.5 M | 10 mM | Chelates divalent cations that can inhibit GUS | [13][14] |
Table 3: Optimal Reaction Conditions
| Parameter | Optimal Range/Value | Notes | Reference |
| pH | 5.2 - 8.0 | Optimum is generally around pH 7.0 | [4] |
| Temperature | 37°C | Incubation at room temperature is also possible | [4][6] |
| Incubation Time | 1 hour to overnight | Dependent on the level of GUS expression | [4][6] |
Key Experimental Protocols
A standard protocol for histochemical GUS staining involves tissue fixation, incubation in the staining solution, and subsequent clearing of pigments to visualize the blue precipitate.
General Experimental Workflow
The following diagram outlines a typical workflow for a GUS histochemical assay using this compound.
Caption: A standard workflow for GUS histochemical staining.
Detailed Methodologies
1. Preparation of Staining Solution (10 mL)
This protocol is adapted from several sources and can be adjusted based on experimental needs.[3][4][13]
-
Materials:
-
This compound (5-bromo-4-chloro-3-indolyl-β-D-glucuronide)
-
N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium Phosphate Buffer (1 M, pH 7.0)
-
Potassium Ferrocyanide (K₄[Fe(CN)₆]) (50 mM)
-
Potassium Ferricyanide (K₃[Fe(CN)₆]) (50 mM)
-
Triton X-100 (10% v/v)
-
EDTA (0.5 M, pH 8.0)
-
Nuclease-free water
-
-
Procedure:
-
In a fume hood, dissolve 5-20 mg of this compound in 100 µL of DMF or DMSO.
-
Add 1 mL of 1 M Sodium Phosphate Buffer (pH 7.0).
-
Add 200 µL of 50 mM Potassium Ferrocyanide.
-
Add 200 µL of 50 mM Potassium Ferricyanide.
-
Add 100 µL of 10% Triton X-100.
-
Add 200 µL of 0.5 M EDTA.
-
Bring the final volume to 10 mL with nuclease-free water.
-
The solution should be made fresh before use.
-
2. Histochemical Staining Protocol
This protocol is a general guideline and may require optimization for different tissues.[4][6][13]
-
Materials:
-
Transgenic tissue expressing the GUS reporter gene
-
Fixative solution (e.g., ice-cold 90% acetone or a formaldehyde-based fixative)
-
Wash buffer (e.g., 50 mM Sodium Phosphate Buffer, pH 7.0)
-
Freshly prepared this compound staining solution
-
Clearing solution (e.g., 70% ethanol)
-
-
Procedure:
-
Fixation: Immerse the tissue in ice-cold fixative for 30-60 minutes. Fixation helps to preserve tissue morphology and inactivate endogenous enzymes that might interfere with the assay.
-
Washing: Wash the tissue several times with cold wash buffer to remove the fixative.
-
Staining: Submerge the tissue in the freshly prepared this compound staining solution. For plant tissues, a brief vacuum infiltration can aid in substrate penetration.[6][13] Incubate the samples at 37°C in the dark for 1 hour to overnight. The incubation time will depend on the strength of the promoter driving GUS expression.
-
Stopping the Reaction: Remove the staining solution and wash the tissue with the wash buffer.
-
Clearing: For chlorophyll-containing tissues, destain by incubating in 70% ethanol (B145695).[3][4] The ethanol may need to be changed several times until the tissue is clear.
-
Visualization: Observe the tissue under a light microscope to identify the blue precipitate indicating GUS activity.
-
Conclusion
The this compound-based GUS reporter system remains a powerful and versatile tool for visualizing gene expression patterns. A thorough understanding of its underlying chemical mechanism, coupled with optimized reaction conditions and protocols, is crucial for obtaining reliable and high-quality data. This guide provides the foundational knowledge and practical methodologies to enable researchers to effectively utilize this reporter system in their experimental designs. The high sensitivity and stability of the GUS enzyme, along with the distinct and localized nature of the this compound reaction product, ensure its continued relevance in the fields of molecular biology, genetics, and biotechnology.[8]
References
- 1. GUS reporter system - Wikipedia [en.wikipedia.org]
- 2. bitesizebio.com [bitesizebio.com]
- 3. ableweb.org [ableweb.org]
- 4. GUS Gene Assay [cas.miamioh.edu]
- 5. researchgate.net [researchgate.net]
- 6. microscopy.tamu.edu [microscopy.tamu.edu]
- 7. This compound.com [this compound.com]
- 8. Fake news blues: A GUS staining protocol to reduce false‐negative data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - GeneON BioScience [geneon.net]
- 10. This compound | C20H26BrClN2O7 | CID 16760327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound.com [this compound.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. stockingerlab.osu.edu [stockingerlab.osu.edu]
- 14. GUS Solution [protocols.io]
An In-depth Technical Guide to 5-Bromo-4-Chloro-3-Indolyl β-D-Glucuronide (X-Gluc)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-chloro-3-indolyl β-D-glucuronide, commonly known as X-Gluc, is a chromogenic substrate for the enzyme β-glucuronidase (GUS).[1] Its paramount importance in molecular biology stems from its utility in the widely used GUS reporter system for studying gene expression and for the rapid detection of Escherichia coli in various samples. Upon enzymatic cleavage by β-glucuronidase, this compound yields a soluble, colorless indoxyl derivative. This intermediate product then undergoes oxidative dimerization to form a vibrant, insoluble blue precipitate, 5,5'-dibromo-4,4'-dichloro-indigo, providing a distinct visual marker of enzyme activity.[2] This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound, complete with experimental protocols and visual diagrams to aid researchers in its effective utilization.
Chemical Structure and Properties
This compound is an indolyl carbohydrate, specifically the β-D-glucuronide of 5-bromo-4-chloro-indoxyl.[3] The molecule consists of a glucuronic acid moiety linked to a halogenated indole (B1671886). The presence of the bromine and chlorine substituents on the indole ring is crucial for the generation of the characteristic blue color of the final product. This compound is most commonly available as a cyclohexylammonium salt or a sodium salt to enhance its stability and solubility.
Chemical Structure
The chemical structure of 5-bromo-4-chloro-3-indolyl β-D-glucuronide is depicted below:
Caption: Chemical structure of 5-bromo-4-chloro-3-indolyl β-D-glucuronide.
Quantitative Data
The following tables summarize the key quantitative properties of this compound and its common salt forms.
| Property | 5-Bromo-4-chloro-3-indolyl β-D-glucuronide | Cyclohexylammonium Salt | Sodium Salt | References |
| Molecular Formula | C₁₄H₁₃BrClNO₇ | C₂₀H₂₆BrClN₂O₇ | C₁₄H₁₂BrClNNaO₇ | [4] |
| Molecular Weight ( g/mol ) | 422.61 | 521.79 | 444.59 | [5] |
| Appearance | - | White to off-white crystalline powder | White to off-white powder | [6][7] |
| Melting Point (°C) | - | 225-230 (decomposes) | - | [7][8] |
| Solubility | - | Soluble in DMF (5 mg/mL) and DMSO | Soluble in water (50 mg/mL) | [6] |
| Enzyme Kinetics (E. coli β-glucuronidase) | Value | References |
| Kₘ | Data not consistently available for this compound | |
| Vₘₐₓ | Data not consistently available for this compound |
Note: Enzyme kinetic parameters can vary significantly depending on the assay conditions (pH, temperature, buffer composition) and the purity of the enzyme and substrate.
| Spectral Properties | Wavelength (nm) | References |
| 5,5'-dibromo-4,4'-dichloro-indigo Absorption Maximum (in DMSO:H₂O) | ~615 | [9] |
| This compound Excitation/Emission | Non-fluorescent | [10] |
Experimental Protocols
General Protocol for β-Glucuronidase Activity Assay in Cell Lysates
This protocol provides a general framework for the quantitative assay of GUS activity in cell lysates using this compound.
Materials:
-
Cell lysate containing β-glucuronidase
-
This compound solution (typically 10-20 mg/mL in DMSO or DMF)
-
GUS Assay Buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0, 10 mM EDTA, 0.1% Triton X-100, 10 mM β-mercaptoethanol)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare Cell Lysate: Lyse cells using a suitable method (e.g., sonication, freeze-thaw, or lysis buffer) on ice. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the total protein concentration of the cell lysate using a standard method (e.g., Bradford or BCA assay).
-
Reaction Setup: In a microplate, add a specific amount of cell lysate (e.g., 10-50 µg of total protein) to each well. Adjust the volume with GUS Assay Buffer.
-
Initiate Reaction: Add this compound solution to each well to a final concentration of 1-2 mM.
-
Incubation: Incubate the plate at 37°C. The incubation time can range from a few minutes to several hours, depending on the enzyme activity.
-
Measurement: Measure the absorbance of the blue product at approximately 615 nm at regular time intervals.
-
Calculation: Calculate the rate of reaction from the linear portion of the absorbance versus time plot. Express the GUS activity as units per milligram of protein (one unit is typically defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute).
Histochemical Staining of Plant Tissues for GUS Activity
This protocol is widely used to visualize the localization of GUS expression in transgenic plants.[6]
Materials:
-
Plant tissue from a potentially GUS-expressing plant
-
GUS Staining Solution:
-
100 mM Sodium Phosphate Buffer (pH 7.0)
-
10 mM EDTA
-
0.5 mM Potassium Ferricyanide
-
0.5 mM Potassium Ferrocyanide
-
0.1% (v/v) Triton X-100
-
1-2 mM this compound (added from a stock solution in DMF or DMSO just before use)
-
-
Microscope
Procedure:
-
Tissue Preparation: Excise small pieces of the plant tissue to be analyzed.
-
Infiltration: Place the tissue in a tube with GUS Staining Solution. Apply a vacuum for a few minutes to facilitate the infiltration of the solution into the tissue.
-
Incubation: Incubate the tissue at 37°C for several hours to overnight in the dark. The incubation time will depend on the level of GUS expression.
-
Destaining: After incubation, remove the staining solution and add 70% ethanol to the tissue. The ethanol will remove chlorophyll, which can otherwise obscure the blue staining. Change the ethanol several times until the tissue is clear.
-
Visualization: Observe the stained tissue under a light microscope to determine the spatial pattern of GUS activity.
Detection of E. coli in Water Samples
This protocol provides a method for detecting the presence of E. coli in water samples based on its endogenous β-glucuronidase activity.
Materials:
-
Water sample
-
Membrane filtration apparatus (0.45 µm pore size)
-
Agar (B569324) plates containing a suitable growth medium (e.g., m-TEC agar) supplemented with this compound (e.g., 50-100 µg/mL).
-
Incubator
Procedure:
-
Sample Filtration: Filter a known volume of the water sample through a sterile membrane filter to capture any bacteria present.
-
Plating: Place the membrane filter onto the surface of the this compound containing agar plate.
-
Incubation: Incubate the plate at a temperature suitable for E. coli growth (e.g., 37°C or 44.5°C for fecal coliforms) for 18-24 hours.
-
Observation: Examine the plate for the presence of blue colonies. The appearance of blue colonies is indicative of β-glucuronidase-positive E. coli.
Mandatory Visualizations
Enzymatic Cleavage of this compound
The following diagram illustrates the two-step enzymatic reaction that leads to the formation of the blue precipitate.
Caption: Enzymatic cleavage of this compound by β-glucuronidase and subsequent oxidative dimerization.
GUS Reporter System Workflow
This diagram outlines the workflow for using the GUS reporter system to study gene expression.
References
- 1. 5-Bromo-4-chloro-3-indolyl beta-D-glucuronide sodium salt | C14H12BrClNNaO7 | CID 44134591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GUS reporter system - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide | C14H13BrClNO7 | CID 2733579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. stockingerlab.osu.edu [stockingerlab.osu.edu]
- 7. A Simple Quantitative Assay for Measuring β-Galactosidase Activity Using X-Gal in Yeast-Based Interaction Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A β-glucuronidase (GUS) Based Cell Death Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. researchgate.net [researchgate.net]
Principle of β-Glucuronidase Cleavage of X-Gluc: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The enzymatic cleavage of the chromogenic substrate 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc) by β-glucuronidase (GUS) is a cornerstone technique in molecular biology. This reaction, which produces a distinct blue precipitate, serves as a reliable and versatile reporter system for monitoring gene expression, particularly in plant sciences and for the detection of Escherichia coli. This technical guide provides a comprehensive overview of the core principles of this reaction, detailed experimental protocols, and a summary of relevant enzymatic kinetics.
Introduction
The β-glucuronidase (GUS) reporter system is a widely utilized tool for the analysis of gene expression.[1][2][3] The system relies on the enzymatic activity of β-glucuronidase, encoded by the uidA gene of E. coli, which is generally absent in higher plants, making it an excellent reporter.[1][4] The most common assay for GUS activity involves the histochemical staining with this compound, a colorless substrate that upon cleavage yields a vibrant blue product at the site of enzyme activity.[5][6][7] This allows for the spatial and temporal visualization of promoter activity.[2] Beyond its use in plant biology, the principle is also applied in microbiology for the detection of E. coli contamination in various samples.[7][8]
The Chemical Principle of this compound Cleavage
The cleavage of this compound by β-glucuronidase is a two-step process involving enzymatic hydrolysis followed by an oxidative dimerization.
Step 1: Enzymatic Hydrolysis
β-glucuronidase catalyzes the hydrolysis of the β-D-glucuronic acid moiety from the this compound substrate. This initial reaction releases glucuronic acid and a colorless, soluble indolyl derivative, 5-bromo-4-chloro-3-hydroxyindole.[8][9]
Step 2: Oxidative Dimerization
The liberated 5-bromo-4-chloro-3-hydroxyindole is unstable and undergoes a spontaneous oxidative dimerization in the presence of oxygen. This reaction forms an insoluble, intensely blue precipitate known as 5,5'-dibromo-4,4'-dichloro-indigo.[8][9] To enhance the rate and efficiency of this color-forming step, an oxidation catalyst, typically a mixture of potassium ferricyanide (B76249) and potassium ferrocyanide, is often included in the reaction buffer.[8][9]
Enzyme Kinetics of β-Glucuronidase
| Substrate | Km | Vmax | Organism/Source |
| 4-Nitrophenyl β-D-glucuronide | 16.98 mM | 0.936 mM min⁻¹ | Not Specified |
| Wogonoside | 0.34 ± 0.047 µM | 5.17 ± 0.16 µmol/min/mg | Human fecal S9 fractions |
| 4-Methylumbelliferyl-β-D-glucuronide (MUG) | Not Specified | Not Specified | Not Specified |
| Phenolphthalein glucuronide | 23.32 mM | 0.814 mM min⁻¹ | Not Specified |
Note: The lack of standardized reporting conditions (e.g., pH, temperature, enzyme concentration) makes direct comparison between studies challenging.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for the histochemical GUS assay in plant tissues and for the detection of E. coli.
Histochemical GUS Assay in Plant Tissues
This protocol is adapted from established methods for the localization of GUS activity in plant tissues.[5][6][8][11]
Materials:
-
Plant tissue expressing the GUS reporter gene
-
GUS Staining Solution:
-
100 mM Sodium Phosphate (B84403) Buffer (pH 7.0)
-
10 mM EDTA
-
0.1% (v/v) Triton X-100
-
1 mM Potassium Ferricyanide [K3Fe(CN)6]
-
1 mM Potassium Ferrocyanide [K4Fe(CN)6]
-
2 mM this compound (dissolved in N,N-dimethylformamide or methanol)[5][8]
-
-
Fixation Solution (optional): 0.3% formaldehyde (B43269) in 10 mM MES buffer (pH 5.6) and 0.3 M mannitol.
Procedure:
-
Tissue Preparation: Excise fresh plant tissue and, if necessary, cut into smaller pieces to ensure good penetration of the staining solution.
-
(Optional) Fixation: Immerse the tissue in ice-cold fixation solution for 30-60 minutes. Wash several times with 50 mM sodium phosphate buffer (pH 7.0).
-
Staining: Immerse the tissue in the freshly prepared GUS staining solution in a microfuge tube or a well of a microtiter plate.
-
Vacuum Infiltration: Apply a vacuum for 5-15 minutes to facilitate the infiltration of the staining solution into the tissue.
-
Incubation: Incubate the samples at 37°C for several hours to overnight in the dark. The incubation time should be optimized for the specific tissue and promoter strength.
-
Destaining: After incubation, remove the staining solution and add 70% ethanol. Incubate at room temperature, changing the ethanol several times until the chlorophyll (B73375) is completely removed and the blue staining is clearly visible.
-
Visualization: Observe the stained tissue under a dissecting or compound microscope.
Colorimetric Detection of E. coli using this compound Agar (B569324)
This method is based on the principle that most E. coli strains produce β-glucuronidase, which can cleave this compound incorporated into a selective agar medium.[7][12]
Materials:
-
Chromatic EC this compound Agar (or similar formulation)
-
Water or food sample to be tested
-
Sterile Petri dishes
-
Incubator
Procedure:
-
Medium Preparation: Prepare the Chromatic EC this compound Agar according to the manufacturer's instructions. This typically involves suspending the powder in water, boiling to dissolve, and autoclaving. Pour the sterile medium into Petri dishes and allow it to solidify.
-
Sample Inoculation: Inoculate the agar plates with the sample. For water samples, this is often done by membrane filtration, where a known volume of water is passed through a filter membrane, which is then placed on the agar surface.[7] For other samples, spread plating of a diluted sample can be used.
-
Incubation: Incubate the plates at a temperature suitable for E. coli growth, typically 37°C or 44°C, for 18-24 hours.[7]
-
Colony Visualization: After incubation, examine the plates for the presence of blue or blue-green colonies. These colonies are indicative of E. coli due to the cleavage of this compound by β-glucuronidase.
Applications in Research and Drug Development
The GUS reporter system, with this compound as a substrate, has numerous applications:
-
Promoter Analysis: Characterizing the strength and tissue-specificity of gene promoters.[2]
-
Gene Expression Studies: Visualizing the spatial and temporal patterns of gene expression during development or in response to stimuli.
-
Transformation Efficiency: A screenable marker to identify transgenic cells or organisms.
-
Drug Discovery: In the context of drug development, glucuronidation is a major pathway for the metabolism and excretion of drugs. β-glucuronidase can reverse this process. Therefore, assays involving β-glucuronidase and chromogenic substrates can be adapted for high-throughput screening of compounds that inhibit or are substrates for this enzyme.
Conclusion
The cleavage of this compound by β-glucuronidase is a robust and visually intuitive method for detecting enzyme activity. Its application as a reporter system has been instrumental in advancing our understanding of gene regulation in various organisms. The detailed protocols and principles outlined in this guide are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this powerful technique in their work. While quantitative kinetic data for the this compound substrate remains elusive in the public domain, the qualitative and semi-quantitative applications of the GUS-X-Gluc system continue to be invaluable in biological research.
References
- 1. An automated method to evaluate the enzyme kinetics of β‐glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pjlss.edu.pk [pjlss.edu.pk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. 5-Bromo-4-chloro-3-indolyl-b-D-glucuronic Acid, Cyclohexylammonium Salt [sigmaaldrich.com]
- 7. Evaluation of the β-Glucuronidase Substrate 5-Bromo-4-Chloro-3-Indolyl-β-D-Glucuronide (this compound) in a 24-Hour Direct Plating Method for Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. takarabio.com [takarabio.com]
- 9. Part:BBa K330002:Experience - parts.igem.org [parts.igem.org]
- 10. goldbio.com [goldbio.com]
- 11. This compound | Bioswisstec [bioswisstec.com]
- 12. Glucuronides Hydrolysis by Intestinal Microbial β-Glucuronidases (GUS) Is Affected by Sampling, Enzyme Preparation, Buffer pH, and Species - PMC [pmc.ncbi.nlm.nih.gov]
Applications of X-Gluc in Gene Expression Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of gene expression is fundamental to understanding cellular processes, disease pathogenesis, and for the identification of novel therapeutic targets. Reporter gene assays are a cornerstone of this research, providing a readily measurable proxy for the activity of a gene of interest. Among the various reporter systems, the E. coli β-glucuronidase (GUS) system, utilizing the chromogenic substrate 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc), has become a workhorse, particularly in plant molecular biology and microbiology.[1][2] This technical guide provides a comprehensive overview of the applications of this compound in gene expression studies, detailing its mechanism of action, experimental protocols, and methods for data analysis, with a focus on providing actionable information for researchers in basic science and drug development.
The GUS-X-Gluc Reporter System: Mechanism of Action
The GUS reporter system is based on the enzymatic activity of β-glucuronidase, encoded by the uidA gene from Escherichia coli.[1][3] This enzyme is largely absent in many organisms, including higher plants, which minimizes background activity and enhances the signal-to-noise ratio.[2][3] The core principle involves creating a gene fusion where the promoter of a gene of interest is ligated to the uidA coding sequence. This construct is then introduced into the host organism or cell line. When the promoter of interest is active, it drives the transcription and subsequent translation of the GUS enzyme.
The detection of GUS activity is achieved through the use of a substrate, most commonly this compound. This compound itself is a colorless, soluble molecule. In the presence of GUS, the enzyme hydrolyzes the glucuronide bond in this compound, releasing an indoxyl derivative.[4][5][6] This intermediate product, in the presence of an oxidizing agent (often atmospheric oxygen or an added catalyst like a potassium ferricyanide (B76249)/ferrocyanide mixture), undergoes oxidative dimerization to form a water-insoluble, intensely blue precipitate called 5,5'-dibromo-4,4'-dichloro-indigo.[1][4][5] The localized deposition of this blue product provides a direct visual readout of where the gene of interest is being expressed.[2]
Core Applications in Gene Expression Studies
The versatility of the GUS-X-Gluc system lends itself to a wide array of applications in both basic and applied research:
-
Promoter Analysis: By fusing a putative promoter sequence to the GUS gene, researchers can qualitatively and quantitatively assess the strength and tissue-specificity of the promoter's activity. Strong promoters will result in intense blue staining, while weaker promoters will produce a fainter color.[3] This is invaluable for dissecting the regulatory elements that control gene expression.
-
Visualization of Gene Expression Patterns: The histochemical staining with this compound allows for the precise localization of gene expression within tissues and even at the cellular level. This is particularly powerful for studying developmental processes, responses to environmental stimuli, and the spatial organization of gene networks.[2]
-
Analysis of Signaling Pathways: The GUS reporter system is instrumental in elucidating signaling pathways. For instance, synthetic promoters containing multiple copies of a specific hormone response element can be fused to GUS. The resulting reporter construct will then be activated in response to the presence of that hormone, allowing for the visualization of the hormone's signaling cascade. A prominent example is the use of the DR5 promoter, which contains auxin response elements, to study auxin signaling in plants.[1][7][8]
-
Screening for Transformed Cells: In plant transformation experiments, the GUS gene can be used as a screenable marker to identify successfully transformed cells or tissues. Following transformation and a selection step, tissues can be stained with this compound to visually confirm the presence and expression of the transgene.[9]
-
Drug Discovery and High-Throughput Screening: Reporter gene assays, including the GUS system, are valuable tools in drug discovery.[10] Cell lines can be engineered to express a GUS reporter under the control of a promoter that is responsive to a specific signaling pathway implicated in a disease. These cells can then be used in high-throughput screens to identify compounds that modulate the activity of this pathway, as indicated by a change in GUS expression.
Data Presentation: Quantitative Analysis of GUS Activity
While this compound staining is often used for qualitative visualization, it is also amenable to quantitative analysis. This typically involves measuring the intensity of the blue precipitate. However, for more precise and high-throughput quantification, fluorometric substrates like 4-methylumbelliferyl-β-D-glucuronide (MUG) are often preferred.[11][12] Below is a summary of quantitative data related to GUS activity, primarily from studies utilizing MUG for fluorometric assays, which provide a benchmark for expression levels.
| Reporter Construct | Treatment | GUS Activity (pmol 4-MU/h/µg protein) | Reference |
| AtACS5::GUS | No Treatment | 351 ± 44 | [12] |
| AtACS7::GUS | No Treatment | 182 ± 43 | [12] |
| AtACS4::GUS | No Treatment | 101 ± 30 | [12] |
For the quantification of this compound staining, image analysis software such as ImageJ is commonly employed.[4][13][14] The general workflow involves capturing images of the stained tissue and then using the software to measure the intensity of the blue color, often by converting the image to grayscale and measuring the mean gray value in a region of interest.[4][13]
| Quantification Method | Key Steps | Output | Reference |
| ImageJ Analysis | 1. Image acquisition with consistent settings. 2. Image conversion to HSB (Hue, Saturation, Brightness) or grayscale. 3. Selection of a Region of Interest (ROI). 4. Measurement of mean intensity or stained area. | Mean gray value, percentage of stained area. | [4][13][15] |
It is important to note that direct quantification of this compound staining can be influenced by factors such as substrate penetration, tissue thickness, and the enzymatic reaction time. Therefore, careful optimization and consistent experimental conditions are crucial for obtaining reliable quantitative data.[14]
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound for gene expression analysis. These protocols are synthesized from multiple sources to provide a comprehensive guide.[4][5][6][16]
Histochemical GUS Staining of Plant Tissue
1. Solutions and Reagents:
-
This compound Stock Solution (20 mg/mL): Dissolve 20 mg of this compound in 1 mL of N,N-dimethylformamide (DMF). Store at -20°C in the dark.
-
Phosphate (B84403) Buffer (0.1 M, pH 7.0): Prepare stock solutions of 0.1 M NaH₂PO₄ and 0.1 M Na₂HPO₄. Mix to achieve a pH of 7.0.
-
Ferricyanide/Ferrocyanide Stock Solution (0.5 M): Dissolve potassium ferricyanide (K₃[Fe(CN)₆]) and potassium ferrocyanide (K₄[Fe(CN)₆]) to a final concentration of 0.5 M each in water. Store in the dark.
-
GUS Staining Buffer:
-
0.1 M Phosphate Buffer, pH 7.0
-
10 mM EDTA
-
0.1% Triton X-100
-
0.5 mM Potassium Ferricyanide
-
0.5 mM Potassium Ferrocyanide
-
1 mM this compound (add from stock solution just before use)
-
-
Fixative Solution (optional): 90% acetone (B3395972) (ice-cold) or a solution of 0.3% formaldehyde, 10 mM MES (pH 5.6), and 0.3 M mannitol.
-
Clearing Solution: 70% ethanol (B145695).
2. Protocol:
-
Tissue Collection: Excise the plant tissue of interest. For better substrate penetration, it is advisable to make small incisions or to section the tissue.
-
(Optional) Fixation: Immerse the tissue in ice-cold fixative solution for 30-60 minutes. This step can help to preserve tissue morphology and inactivate endogenous enzymes but may reduce GUS activity.
-
Washing: If fixation was performed, wash the tissue several times with 0.1 M phosphate buffer (pH 7.0) to remove the fixative.
-
Staining: Immerse the tissue in freshly prepared GUS staining buffer. To ensure complete infiltration of the substrate, a brief vacuum infiltration (5-15 minutes) is recommended.
-
Incubation: Incubate the tissue at 37°C in the dark. The incubation time can vary from a few hours to overnight, depending on the strength of the promoter. Monitor the development of the blue color periodically to avoid overstaining.
-
Stopping the Reaction: Remove the staining solution and wash the tissue with 50% ethanol.
-
Chlorophyll (B73375) Removal (for green tissues): Immerse the tissue in 70% ethanol and incubate at room temperature until the chlorophyll is completely removed. The ethanol may need to be changed several times.
-
Visualization and Storage: The stained and cleared tissue can be visualized under a light microscope. For long-term storage, the tissue can be kept in 70% ethanol at 4°C.
Mandatory Visualizations
Signaling Pathway Diagram: Auxin Response
The following diagram illustrates a simplified auxin signaling pathway and how a GUS reporter (DR5::GUS) is used to monitor its activation.
Caption: Auxin signaling pathway leading to the activation of a DR5::GUS reporter.
Experimental Workflow: GUS Histochemical Staining
This diagram outlines the major steps in the experimental workflow for GUS histochemical staining.
Caption: Experimental workflow for histochemical GUS staining using this compound.
Conclusion
The this compound based GUS reporter system remains a powerful and accessible tool for studying gene expression in a variety of organisms. Its ability to provide spatial information on gene activity is a key advantage, particularly in developmental biology and in understanding tissue-specific responses to stimuli. While quantitative analysis often favors fluorometric substrates, methods for quantifying this compound staining are available and can provide valuable data when properly controlled. For researchers and drug development professionals, the GUS-X-Gluc system offers a robust platform for promoter characterization, pathway analysis, and screening applications, contributing significantly to our understanding of gene regulation in health and disease.
References
- 1. biotechlab.forestry.oregonstate.edu [biotechlab.forestry.oregonstate.edu]
- 2. bitesizebio.com [bitesizebio.com]
- 3. GUS reporter system - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. takarabio.com [takarabio.com]
- 6. This compound.com [this compound.com]
- 7. Reporter gene expression reveals precise auxin synthesis sites during fruit and root development in wild strawberry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On the trail of auxin: Reporters and sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A β-glucuronidase (GUS) Based Bacterial Competition Assay to Assess Fine Differencesin Fitness during Plant Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GUS Assay in Plants - Lifeasible [lifeasible.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Fake news blues: A GUS staining protocol to reduce false‐negative data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. microscopy.tamu.edu [microscopy.tamu.edu]
Understanding the GUS Assay with X-Gluc for Promoter Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The β-glucuronidase (GUS) reporter system is a powerful and widely used tool in molecular biology, particularly for the analysis of gene promoter activity in transgenic organisms.[1][2][3] This system utilizes the E. coli gene uidA (also known as gusA), which encodes the enzyme β-glucuronidase.[1][2][4] When a promoter of interest is fused to the uidA gene, the expression pattern and strength of the promoter can be visualized and quantified by assaying for GUS enzyme activity.[1][5] This technique is especially valuable in plant science, as most plants lack endogenous GUS activity, ensuring low background levels.[1][2][5]
This guide provides a comprehensive overview of the GUS assay, with a specific focus on the use of 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc) for histochemical analysis of promoter activity. It also covers the quantitative fluorometric assay using 4-methylumbelliferyl-β-D-glucuronide (MUG) and presents detailed experimental protocols.
Principle of the GUS Reporter System
The core of the GUS reporter system lies in the enzymatic activity of β-glucuronidase.[3] This enzyme catalyzes the hydrolysis of a variety of β-glucuronides.[6] For promoter analysis, the regulatory DNA sequence of a gene of interest is cloned upstream of the GUS coding sequence in an expression vector.[2][4] This construct is then introduced into the target organism, creating a transgenic line.[4] The expression of the GUS gene is now under the control of the specific promoter, meaning the GUS enzyme will only be produced in cells and tissues where the promoter is active.[1][7]
The presence and activity of the GUS enzyme are detected by providing it with a specific substrate. For qualitative, histochemical analysis, the most common substrate is this compound.[1][5] GUS cleaves the glucuronide bond in the colorless this compound substrate.[7][8] The resulting product, an indoxyl derivative, is then oxidized and dimerizes to form a stable, insoluble, and intensely blue precipitate called 5,5'-dibromo-4,4'-dichloro-indigo.[1][7][8] This blue coloration directly visualizes the areas of promoter activity within the organism's tissues.[5][7] Strong promoter activity leads to intense blue staining, while weaker activity results in lighter staining.[1]
For quantitative analysis, the fluorogenic substrate MUG is used.[5][9] GUS cleaves MUG to produce 4-methylumbelliferone (B1674119) (4-MU), a fluorescent compound.[10][11] The amount of fluorescence, which can be measured with a fluorometer, is directly proportional to the level of GUS activity and, by extension, the strength of the promoter.[5][11]
Experimental Workflows and Signaling Pathways
GUS Assay Experimental Workflow
The general workflow for a histochemical GUS assay using this compound involves several key steps, from tissue preparation to visualization of the results.
Caption: General experimental workflow for histochemical GUS staining.
Enzymatic Reaction of GUS with this compound
The biochemical basis of the blue color formation in the GUS assay is a two-step enzymatic and oxidative process.
Caption: Enzymatic reaction of GUS with this compound substrate.
Detailed Experimental Protocols
Histochemical GUS Assay with this compound
This protocol is adapted from various sources and provides a general guideline for GUS staining in plant tissues.[8][12][13][14] Optimization may be required depending on the specific plant species and tissue type.
Materials:
-
Transgenic plant tissue
-
GUS Staining Solution (see recipe below)
-
Fixative solution (e.g., ice-cold 90% acetone or a formaldehyde-based fixative) (optional)
-
Wash buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)
-
Vacuum desiccator
-
Incubator at 37°C
-
Microscope
GUS Staining Solution Recipe (for 10 mL):
| Component | Stock Concentration | Final Concentration | Volume to Add |
|---|---|---|---|
| Sodium Phosphate Buffer (pH 7.0) | 1 M | 100 mM | 1.0 mL |
| K₃[Fe(CN)₆] (Potassium Ferricyanide) | 50 mM | 1.0 mM | 0.2 mL |
| K₄[Fe(CN)₆] (Potassium Ferrocyanide) | 50 mM | 1.0 mM | 0.2 mL |
| EDTA | 0.5 M | 10 mM | 0.2 mL |
| Triton X-100 | 10% | 0.1% | 0.1 mL |
| This compound | 100 mg/mL in DMF | 1 mg/mL | 0.1 mL |
| Water | - | - | 8.2 mL |
Note: this compound should be dissolved in N,N-dimethylformamide (DMF) before being added to the aqueous buffer.[14] The use of methanol (B129727) to dissolve this compound has been reported to increase GUS activity by about 25% compared to DMF.[8]
Procedure:
-
Tissue Preparation: Collect fresh plant material. For dense tissues, slicing them into thin sections (1-3 mm) can improve substrate penetration.[12][15]
-
(Optional) Fixation: Immerse the tissue in ice-cold fixative for 30-60 minutes. This step can help preserve tissue morphology and inactivate endogenous enzymes but may also reduce GUS activity.
-
Washing: If fixation was performed, wash the tissue several times with ice-cold wash buffer to remove the fixative.
-
Staining: Place the tissue in a tube or plate and submerge it in freshly prepared GUS staining solution.
-
Vacuum Infiltration: To enhance substrate penetration into the tissue, place the samples in a vacuum desiccator and apply a vacuum for 10-15 minutes.[13] Release the vacuum slowly.
-
Incubation: Incubate the samples at 37°C in the dark. Incubation time can vary from a few hours to overnight, depending on the strength of the promoter.[12][14]
-
Stopping the Reaction: Remove the staining solution and rinse the tissue with wash buffer or water.[13]
-
Destaining: To remove chlorophyll and better visualize the blue staining, immerse the tissue in 70% ethanol.[12] Replace the ethanol several times until the tissue is clear.
-
Visualization: Observe the stained tissue under a dissecting or light microscope.[16]
Quantitative Fluorometric GUS Assay with MUG
This protocol allows for the quantification of GUS activity and is adapted from established methods.[9][10][17]
Materials:
-
Transgenic plant tissue
-
GUS Extraction Buffer (e.g., 50 mM sodium phosphate pH 7.0, 10 mM EDTA, 0.1% Triton X-100, 10 mM β-mercaptoethanol)
-
GUS Assay Buffer (GUS Extraction Buffer containing 2 mM MUG)
-
Carbonate Stop Buffer (0.2 M Na₂CO₃)
-
4-MU Standard Solution (for calibration)
-
Fluorometer with 365 nm excitation and 455 nm emission filters[11]
-
Microcentrifuge
-
96-well microtiter plates (optional, for high-throughput analysis)[10]
Procedure:
-
Protein Extraction: Homogenize a known amount of plant tissue in ice-cold GUS Extraction Buffer.[9] Centrifuge at high speed (e.g., 10,000 rpm) at 4°C to pellet cell debris.[9] Transfer the supernatant (protein extract) to a fresh tube.
-
Protein Quantification: Determine the total protein concentration of the extract using a standard method like the Bradford assay. This is crucial for normalizing GUS activity.[9]
-
GUS Reaction: In a microfuge tube or a well of a microtiter plate, combine a specific volume of protein extract (e.g., 50 µL) with an equal volume of GUS Assay Buffer.[9]
-
Incubation: Incubate the reaction at 37°C. The incubation time will depend on the level of GUS expression. It is advisable to take samples at different time points to ensure the reaction is in the linear range.[6]
-
Stopping the Reaction: At each time point, take an aliquot of the reaction mixture (e.g., 50 µL) and add it to a larger volume of Carbonate Stop Buffer (e.g., 1.95 mL).[9] The high pH of the stop buffer terminates the enzymatic reaction and enhances the fluorescence of 4-MU.
-
Fluorometric Measurement: Measure the fluorescence of the samples and the 4-MU standards using a fluorometer set to an excitation wavelength of 365 nm and an emission wavelength of 455 nm.[17]
-
Data Analysis: Calculate the amount of 4-MU produced using the standard curve. Express the GUS activity as pmol of 4-MU produced per minute per milligram of total protein.[5]
Data Presentation
Quantitative data from GUS assays are essential for comparing promoter strengths under different conditions or in different genetic backgrounds. The following table provides an example of how data from a quantitative MUG assay for a promoter deletion analysis could be presented.
Table 1: Quantitative GUS Activity in Transgenic Seedlings with Promoter Deletions
| Promoter Construct | Treatment | GUS Activity (pmol 4-MU/min/mg protein) ± SE |
| Full-Length Promoter | Control | 150.5 ± 12.3 |
| Full-Length Promoter | Treatment A | 452.8 ± 35.1 |
| Deletion 1 | Control | 145.2 ± 11.8 |
| Deletion 1 | Treatment A | 430.1 ± 31.5 |
| Deletion 2 | Control | 85.6 ± 9.7 |
| Deletion 2 | Treatment A | 92.3 ± 10.2 |
| Wild-Type (Control) | Control | 2.1 ± 0.5 |
| Wild-Type (Control) | Treatment A | 2.5 ± 0.6 |
| Data are hypothetical and for illustrative purposes. |
Benefits and Limitations of the GUS Assay
Benefits:
-
High Sensitivity: The GUS assay is highly sensitive, allowing for the detection of even low levels of gene expression.[2][7]
-
Stability: The GUS enzyme is very stable, which is advantageous for sample handling and storage.[2][6]
-
Low Endogenous Activity: Most plants and many other organisms lack endogenous GUS activity, resulting in a high signal-to-noise ratio.[1][2]
-
Versatility: The system can be used for both qualitative (histochemical) and quantitative (fluorometric) analyses.[3][5]
-
Cost-Effective: The reagents and equipment for the histochemical assay are relatively inexpensive.[2]
Limitations:
-
Destructive Assay: The histochemical assay is terminal, meaning the stained tissue cannot be used for further experiments.
-
Substrate Diffusion: The soluble intermediate in the this compound reaction can diffuse away from the site of enzymatic activity, potentially leading to inaccurate localization of GUS expression.[1] The inclusion of potassium ferricyanide and ferrocyanide in the staining buffer helps to accelerate the precipitation of the blue product, minimizing this artifact.[1][8]
-
Substrate Penetration Issues: In some dense or waxy tissues, penetration of the this compound substrate can be a challenge, potentially leading to false-negative results.[7] Techniques like vacuum infiltration and tissue sectioning can help mitigate this issue.[7][12][13]
-
Not Suitable for All Organisms: The GUS assay is not suitable for organisms with high endogenous β-glucuronidase activity, such as most vertebrates and many mollusks.[1]
Conclusion
The GUS assay, particularly with the this compound substrate, remains a cornerstone technique for the analysis of promoter activity in plants and other suitable organisms. Its ability to provide spatial information on gene expression through histochemical staining, complemented by the quantitative data from fluorometric assays, makes it an invaluable tool for researchers in basic science and in the development of new therapeutics where understanding gene regulation is critical. By following well-defined protocols and being aware of the potential limitations, scientists can effectively leverage the GUS reporter system to gain deep insights into the intricate world of gene expression.
References
- 1. GUS reporter system - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. GUS_reporter_system [bionity.com]
- 4. ableweb.org [ableweb.org]
- 5. bitesizebio.com [bitesizebio.com]
- 6. GUS Gene Assay [cas.miamioh.edu]
- 7. Fake news blues: A GUS staining protocol to reduce false‐negative data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microscopy.tamu.edu [microscopy.tamu.edu]
- 9. GUS Fluorometric Assay « Medford Lab [medford.colostate.edu]
- 10. Quantitative GUS Activity Assay in Intact Plant Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. static.igem.wiki [static.igem.wiki]
- 13. Bios 413 Day 5 Lab Protocols [owlnet.rice.edu]
- 14. stockingerlab.osu.edu [stockingerlab.osu.edu]
- 15. researchgate.net [researchgate.net]
- 16. Histostaining for Tissue Expression Pattern of Promoter-driven GUS Activity in Arabidopsis [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
X-Gluc as a Chromogenic Substrate for E. coli Detection: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc), a key chromogenic substrate for the detection and enumeration of Escherichia coli. This document details the underlying biochemical principles, presents quantitative performance data, and offers detailed experimental protocols and visual workflows to aid in the practical application of this technique.
Core Principle: The Enzymatic Action of β-Glucuronidase
The detection of E. coli using this compound is predicated on the activity of the enzyme β-glucuronidase (GUS), which is encoded by the gusA gene. This enzyme is highly specific to and present in most strains of E. coli, making it a reliable biochemical marker.[1][2] this compound is a colorless substrate that, when cleaved by β-glucuronidase, releases a glucuronic acid molecule and a 5-bromo-4-chloro-3-hydroxyindole intermediate. This intermediate undergoes rapid oxidation and dimerization to form an insoluble, intensely blue precipitate called 5,5'-dibromo-4,4'-dichloro-indigo. The formation of this blue pigment at the site of enzymatic activity allows for the direct visual identification of E. coli colonies.
Quantitative Performance Data
The use of this compound in chromogenic media offers a rapid and reliable method for E. coli detection. The performance of this compound-based assays has been evaluated in various studies, demonstrating high specificity and sensitivity.
| Parameter | Value | Sample Matrix | Reference/Comment |
| Specificity | 97% of blue colonies confirmed as E. coli | Ground Beef | A study comparing a 24-hour direct plating method with the standard Most Probable Number (MPN) method.[3][4] |
| Sensitivity | 95.5% of E. coli isolates were β-glucuronidase-positive in 24h | Fecal Samples | Increased to 99.5% after 28 hours of incubation.[5] |
| False Negative Rate | <1% | General | General claim for this compound based methods.[1][2] |
| False Positive Rate | <5% | General | General claim for this compound based methods.[1][2] |
| Limit of Detection | As low as 10 CFU/100 mL | Water | Requires a concentration step (e.g., membrane filtration).[6] |
| Optimal this compound Conc. | 50 - 100 µg/mL | Agar (B569324) Medium | Effective concentrations cited in various protocols.[7][8] |
Experimental Protocols
The following are detailed methodologies for the preparation and use of this compound-based media for the detection of E. coli.
Preparation of this compound Chromogenic Agar (from powder)
This protocol is based on a typical formulation for a selective and differential agar for E. coli.
Materials:
-
Dehydrated Chromatic EC this compound Agar powder (or individual components)[9]
-
Distilled or deionized water
-
Autoclave
-
Sterile Petri dishes
Procedure:
-
Suspend: Suspend 54.0 g of the dehydrated medium powder in 1 liter of distilled or deionized water.[9]
-
Dissolve: Heat the suspension to a boil with frequent agitation until the medium is completely dissolved.[9]
-
Sterilize: Autoclave the medium at 121°C for 15 minutes.[9]
-
Pour: Allow the medium to cool to 45-50°C in a water bath.
-
Dispense: Mix well and pour the cooled medium into sterile Petri dishes.
-
Solidify and Dry: Allow the plates to solidify at room temperature. If necessary, dry the surface of the agar by incubating the plates at 35°C overnight before use.[3]
Typical Formulation per Liter: [9]
| Component | Amount |
| Tryptone | 20.0 g |
| Yeast Extract | 5.0 g |
| Bile Salts No. 3 | 1.5 g |
| Disodium Hydrogen Phosphate | 5.0 g |
| Potassium Dihydrogen Phosphate | 1.5 g |
| Sodium Chloride | 5.0 g |
| X-Glucuronide | 0.06 g |
| Tryptophan | 1.0 g |
| Agar | 15.0 g |
| Final pH | 7.0 ± 0.2 at 25°C |
Water Sample Analysis using Membrane Filtration
This method is suitable for the enumeration of E. coli in water samples.
Materials:
-
Prepared this compound agar plates
-
Sterile membrane filtration apparatus (funnel, base, and filter holder)
-
Sterile membrane filters (0.45 µm pore size, 47 mm diameter)
-
Sterile graduated cylinders or beakers
-
Forceps
-
Incubator
Procedure:
-
Sample Preparation: Vigorously shake the water sample to ensure a homogenous distribution of bacteria.
-
Filtration: Aseptically place a sterile membrane filter onto the filter holder. Filter 100 mL of the water sample through the membrane.[9]
-
Transfer: Using sterile forceps, carefully remove the membrane filter from the filtration apparatus and place it onto the surface of a pre-prepared this compound agar plate, ensuring no air bubbles are trapped underneath.[9]
-
Incubation: Invert the Petri dish and incubate aerobically at 44 ± 0.5°C for 18-24 hours.[9]
-
Observation and Enumeration: After incubation, count all the blue or blue-green colonies. Each blue colony represents a β-glucuronidase-positive bacterium, presumptively E. coli. Express the results as Colony Forming Units (CFU) per 100 mL of the water sample.[9]
-
Confirmation (Optional but Recommended): For confirmation, perform an indole (B1671886) test. Add a few drops of Kovac's reagent to a suspected colony. The development of a red ring indicates a positive indole test, further confirming the presence of E. coli.[9]
Food Sample Analysis (Direct Plating)
This protocol is adapted for the enumeration of E. coli in food samples, such as ground beef.[3]
Materials:
-
Prepared this compound agar plates
-
Stomacher or blender
-
Sterile stomacher bags or blender jars
-
Sterile diluent (e.g., 0.1% peptone water)
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Sample Homogenization: Aseptically weigh 25 g of the food sample into a sterile stomacher bag. Add 225 mL of a sterile diluent to create a 1:10 dilution. Homogenize in a stomacher for 2 minutes.
-
Serial Dilutions: Prepare a series of ten-fold dilutions (10⁻² to 10⁻⁶) of the homogenate using the sterile diluent.
-
Plating: Pipette 0.1 mL of each dilution onto the surface of separate, pre-dried this compound agar plates. Spread the inoculum evenly over the surface using a sterile spreader.
-
Incubation: Invert the plates and incubate at 35°C for 24 hours.[3]
-
Enumeration: Count the plates with 25-250 blue or blue-green colonies. Calculate the number of E. coli CFU per gram of the original food sample by multiplying the colony count by the reciprocal of the dilution factor.
Limitations
While this compound is a highly effective substrate for E. coli detection, it is important to be aware of its limitations:
-
β-glucuronidase-negative E. coli : Some strains of E. coli, notably E. coli O157:H7, are β-glucuronidase-negative and will not produce blue colonies on this compound media.
-
Growth at Elevated Temperatures : The specified incubation at 44°C is selective for thermotolerant coliforms, including E. coli. However, some non-E. coli bacteria may also grow and some E. coli strains may not grow at this temperature.
-
Confirmation : For definitive identification, especially in critical applications, confirmation of blue colonies with additional tests (e.g., indole test, API strips, or molecular methods) is recommended.
References
- 1. This compound.com [this compound.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Use of the Chromogenic Substrate 5-Bromo-4-Chloro-3-Indolyl-B-D-Glucuronide (this compound) for Enumerating Escherichia coli in 24 H from Ground Beef - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. impactclimate.mit.edu [impactclimate.mit.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Evaluation of the β-Glucuronidase Substrate 5-Bromo-4-Chloro-3-Indolyl-β-D-Glucuronide (this compound) in a 24-Hour Direct Plating Method for Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. liofilchem.net [liofilchem.net]
A Comprehensive Technical Guide to the Safe Handling of X-Gluc in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc), a widely used chromogenic substrate for the detection of β-glucuronidase (GUS) activity. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of experimental outcomes.
Substance Identification and Properties
This compound is an indolyl derivative that, upon enzymatic cleavage by β-glucuronidase, produces a colorless indoxyl intermediate. This intermediate then undergoes oxidative dimerization to form a vibrant, insoluble blue precipitate, 5,5'-dibromo-4,4'-dichloro-indigo, at the site of enzymatic activity.[1][2] This reaction is the basis for its widespread use in molecular biology as a reporter for GUS gene expression and in microbiology for the detection of E. coli.[3][4][5]
Table 1: Physicochemical Properties of this compound (Cyclohexylammonium Salt)
| Property | Value |
| CAS Number | 114162-64-0[3][6] |
| Molecular Formula | C₂₀H₂₆BrClN₂O₇[3] |
| Molecular Weight | 521.79 g/mol [3] |
| Synonyms | 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide cyclohexylammonium salt; this compound, CHA SALT; X-Glucuronide; X-GlcA[3] |
| Solubility | Soluble in N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO)[4][7][8] |
| Storage | Store desiccated at -20°C, protected from light[4][7] |
Hazard Identification and Safety Precautions
The hazard classification for this compound can vary between suppliers. Some sources classify it as not hazardous, while others indicate potential health effects.[1][6][9] Therefore, it is prudent to handle this compound with care, assuming it to be potentially harmful.
Table 2: Hazard Information for this compound
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| H312: Harmful in contact with skin | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H332: Harmful if inhaled | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound powder and solutions.
-
Eye Protection : Use safety goggles with side protection.[9]
-
Hand Protection : Wear suitable chemical-resistant gloves tested according to EN 374.[9]
-
Body Protection : A lab coat or other protective clothing is required to prevent skin contact.
Engineering Controls and Handling
-
Ventilation : Handle this compound, particularly the powder form, in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1]
-
Hygiene : Do not eat, drink, or smoke in the laboratory. Always wash hands thoroughly after handling the product.[6] Keep the compound away from food, drink, and animal feed.[9]
Storage and Disposal
Proper storage and disposal are critical for maintaining the chemical's stability and ensuring environmental safety.
-
Storage : Keep the container tightly sealed and store in a cool, well-ventilated area at the recommended temperature of -20°C.[7] Protect from direct sunlight and light sources.[7]
-
Disposal : this compound and its container must be disposed of as hazardous waste. Do not empty into drains.[9] Consult with local waste disposal experts for proper disposal procedures in accordance with regional and national regulations.[9]
First Aid Measures
In case of accidental exposure, follow these first aid procedures:
-
Inhalation : Move the person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[6][9]
-
Skin Contact : Remove contaminated clothing and wash the affected skin area with plenty of water.[6][9]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[1][9]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a poison center or physician if you feel unwell.[6][9]
Visualized Workflows
Safe Handling of this compound
References
- 1. scribd.com [scribd.com]
- 2. Fake news blues: A GUS staining protocol to reduce false‐negative data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound.com [this compound.com]
- 4. stockingerlab.osu.edu [stockingerlab.osu.edu]
- 5. microscopy.tamu.edu [microscopy.tamu.edu]
- 6. GUS Gene Assay [cas.miamioh.edu]
- 7. Bios 413 Day 5 Lab Protocols [owlnet.rice.edu]
- 8. A β-glucuronidase (GUS) Based Cell Death Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to the Solubility and Stability of X-Gluc Solutions for Researchers
An In-depth Analysis for Drug Development and Scientific Research Professionals
Introduction
5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc) is a widely utilized chromogenic substrate for the detection of β-glucuronidase (GUS) activity. The enzymatic cleavage of this compound yields a vibrant, insoluble blue precipitate, making it an invaluable tool in molecular biology for reporter gene assays, particularly in plant sciences, and for the detection of E. coli contamination in various samples.[1][2] The efficacy of this compound is intrinsically linked to the proper preparation and stability of its solutions. This technical guide provides a comprehensive overview of the solubility and stability of this compound, complete with experimental protocols and visual aids to ensure optimal usage in a research setting.
Solubility of this compound
The solubility of this compound is a critical factor in the preparation of stock and working solutions for various assays. While it is sparingly soluble in aqueous solutions, it exhibits good solubility in several organic solvents.
Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of this compound in different solvents. It is important to note that values can vary slightly depending on the specific salt form of this compound (e.g., cyclohexylammonium salt, sodium salt) and the purity of the compound.
| Solvent | Approximate Solubility | Reference |
| Dimethylformamide (DMF) | ~10 mg/mL | [3] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~10 mg/mL | [3] |
| Ethanol | ~0.5 mg/mL | [3] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~1.0 mg/mL | [3] |
Note: The sodium salt of this compound is reported to be a more water-soluble alternative to the cyclohexylammonium (CHA) salt form.[4]
Stability of this compound Solutions
The stability of this compound, both in its solid form and in solution, is paramount for obtaining reliable and reproducible experimental results. Degradation of this compound can lead to background staining and a decrease in sensitivity.
Solid Form Stability
When stored as a crystalline solid at -20°C, protected from light and moisture, this compound is highly stable.[1][5] Manufacturers' recommendations suggest a shelf life of at least one year, with some data indicating stability for four years or more under these conditions.[3]
Solution Stability
The stability of this compound in solution is dependent on the solvent, storage temperature, and exposure to light.
| Solvent | Storage Temperature | Reported Stability | Reference |
| DMF | -20°C | Several months to 1 year | [5][6] |
| DMSO | -20°C | At least 1 month | [7] |
| DMSO | -80°C | Up to 6 months | [7] |
| Aqueous Buffers | 4°C | Not recommended for more than one day | [3] |
Note: It is a common observation that degraded this compound solutions may turn a bright red color. To prevent degradation, it is advisable to prepare fresh working solutions from frozen stock solutions and to minimize repeated freeze-thaw cycles by aliquoting stock solutions.[7]
Experimental Protocols
Protocol 1: Preparation of a 20 mg/mL this compound Stock Solution in DMF
This protocol is suitable for preparing a concentrated stock solution for use in various GUS staining procedures.
Materials:
-
This compound (cyclohexylammonium salt)
-
N,N-Dimethylformamide (DMF)
-
Vortex mixer
-
Microcentrifuge tubes or vials
-
Aluminum foil
Procedure:
-
Weigh out 30 mg of this compound powder and place it into a suitable tube or vial.
-
Add 1.5 mL of DMF to the this compound powder.
-
Vortex the mixture thoroughly until the this compound is completely dissolved.
-
Wrap the tube or vial in aluminum foil to protect it from light.
-
Store the stock solution at -20°C. For long-term storage, aliquoting the solution is recommended to avoid multiple freeze-thaw cycles. The stock solution is stable for up to one year under these conditions.[5][6]
Protocol 2: Preparation of GUS Histochemical Staining Solution
This protocol outlines the preparation of a working solution for the histochemical localization of GUS activity.
Materials:
-
This compound stock solution (e.g., 20 mg/mL in DMF)
-
Sodium phosphate (B84403) buffer (NaPO₄), 50 mM, pH 7.0
-
Potassium ferricyanide (B76249) (K₃Fe(CN)₆), 0.1 M solution
-
Potassium ferrocyanide (K₄Fe(CN)₆), 0.1 M solution
-
Triton X-100 (10% solution) (optional)
-
Sterile distilled water
Procedure:
-
For a final volume of 10 mL of staining solution, combine the following reagents:
-
9.3 mL of 50 mM Sodium Phosphate Buffer (pH 7.0)
-
50 µL of 0.1 M Potassium Ferricyanide (final concentration 0.5 mM)
-
50 µL of 0.1 M Potassium Ferrocyanide (final concentration 0.5 mM)
-
10 µL of 10% Triton X-100 (optional, final concentration 0.01%)
-
-
Add 500 µL of the 20 mg/mL this compound stock solution to the buffer mixture. This results in a final this compound concentration of 1 mg/mL.
-
Mix the solution gently but thoroughly.
-
The staining solution should be prepared fresh before use. If not used immediately, it can be stored at 4°C for a couple of days, protected from light.
Visualizations
Enzymatic Reaction of β-Glucuronidase with this compound
The following diagram illustrates the enzymatic cleavage of this compound by β-glucuronidase and the subsequent oxidative dimerization that results in the formation of the insoluble blue precipitate, 5,5'-dibromo-4,4'-dichloro-indigo.
Caption: Enzymatic conversion of this compound to a blue precipitate.
Experimental Workflow for GUS Staining
This diagram outlines the key steps involved in a typical histochemical GUS staining experiment using this compound.
Caption: Workflow for histochemical GUS assay using this compound.
Conclusion
A thorough understanding of the solubility and stability of this compound is essential for its effective use in research. By adhering to the guidelines for solution preparation and storage outlined in this guide, researchers can ensure the integrity of their experiments and obtain clear, reliable results. The provided protocols and diagrams serve as practical tools to aid in the successful application of this compound in the detection of β-glucuronidase activity.
References
- 1. goldbio.com [goldbio.com]
- 2. This compound - seraglob [seraglob.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Glycosynth - 5-Bromo-4-chloro-3-indolyl beta-D-glucuronide sodium salt [glycosynth.co.uk]
- 5. How to make a 20 mg/mL this compound Stock Solution [protocols.io]
- 6. zellbio.eu [zellbio.eu]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
Standard Protocol for Histochemical GUS Staining with X-Gluc
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The β-glucuronidase (GUS) reporter system is a widely used tool in molecular biology for the analysis of gene expression in a variety of organisms, particularly plants. The GUS enzyme, encoded by the uidA gene from Escherichia coli, cleaves the substrate 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc). This cleavage results in the formation of an intermediate that, upon oxidative dimerization, produces a distinct blue precipitate at the site of enzyme activity.[1][2] This histochemical assay allows for the visualization of gene expression patterns and protein localization within tissues and cells.[1][3] The stability and sensitivity of the GUS enzyme make it a versatile reporter for various applications, including promoter analysis and studying the effects of different stimuli on gene expression.[3]
Principle of the Reaction
The histochemical GUS assay relies on the enzymatic cleavage of the colorless substrate this compound by β-glucuronidase. The initial product of this reaction is also colorless.[1][4] In the presence of an oxidizing agent, such as an atmospheric oxygen or a ferricyanide (B76249)/ferrocyanide mixture, the indoxyl derivative produced undergoes oxidative dimerization to form a highly insoluble and intensely colored indigo (B80030) dye.[1][4] The inclusion of potassium ferricyanide and potassium ferrocyanide in the staining solution acts as an oxidation catalyst, enhancing the dimerization process and improving the localization of the blue precipitate.[1][4]
Quantitative Data Summary
The following table summarizes the typical concentrations of reagents used in the GUS staining solution, compiled from various standard protocols. Concentrations can be optimized based on the specific tissue and experimental goals.
| Component | Stock Concentration | Final Concentration | Purpose |
| This compound | 20-100 mg/mL in DMF or DMSO | 0.5 - 2.0 mM (or 1 mg/mL) | Substrate for the GUS enzyme.[4][5][6] |
| Sodium Phosphate Buffer | 0.2 - 1.0 M (pH 7.0) | 50 - 100 mM | Maintains optimal pH for GUS enzyme activity.[1][5][7] |
| Potassium Ferricyanide | 50 - 100 mM | 0.5 - 10 mM | Oxidizing agent to facilitate the formation of the blue precipitate.[5][7][8] |
| Potassium Ferrocyanide | 50 - 100 mM | 0.5 - 10 mM | Oxidizing agent to facilitate the formation of the blue precipitate.[7][8] |
| EDTA | 0.5 M (pH 8.0) | 10 mM | Chelating agent that can help mitigate enzyme inhibition by the catalyst.[4][5] |
| Triton X-100 | 10% (v/v) | 0.1% (v/v) | Detergent to aid in tissue permeabilization.[5][7] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for histochemical GUS staining.
1. Preparation of Solutions
-
Staining Buffer (prepare fresh):
-
To prepare 10 mL of staining solution, mix the following components:
-
1 mL of 1 M Sodium Phosphate Buffer (pH 7.0)
-
200 µL of 0.5 M EDTA (pH 8.0)
-
100 µL of 10% Triton X-100
-
200 µL of 50 mM Potassium Ferricyanide
-
200 µL of 50 mM Potassium Ferrocyanide
-
8.3 mL of sterile distilled water
-
-
-
This compound Stock Solution:
-
Dissolve this compound in N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 20-100 mg/mL.[4][5][9] Store at -20°C in the dark.[9]
-
-
Final Staining Solution:
2. Tissue Preparation and Fixation (Optional)
-
For many plant tissues, fixation is recommended to preserve tissue morphology and inactivate endogenous enzymes that may interfere with the assay.[3][4]
-
A common fixative is ice-cold 90% acetone (B3395972) for at least 2 hours.[3] Another option is 0.3% formaldehyde (B43269) in a suitable buffer.[1]
-
For hard-to-stain tissues, deliberate physical damage, such as making small punctures, can improve reagent penetration.[3]
-
After fixation, wash the tissue thoroughly with the staining buffer without this compound.
3. Staining Procedure
-
Immerse the tissue samples completely in the freshly prepared final staining solution in a suitable container (e.g., microfuge tubes or multi-well plates).[5][6]
-
To enhance substrate penetration, vacuum infiltrate the samples for a brief period (e.g., 10 minutes).[6] This step is not always necessary, especially for thin or permeable tissues.[5]
-
Incubate the samples at 37°C in the dark.[5][6] Incubation time can vary from a few hours to overnight, depending on the level of GUS expression.[1][5] Monitor the development of the blue color periodically.
-
Stop the reaction by removing the staining solution and rinsing the tissue with distilled water.[6]
4. Clearing and Visualization
-
To remove chlorophyll (B73375) and other pigments that may obscure the blue precipitate, de-stain the tissue with a series of ethanol (B145695) washes (e.g., 50%, 70%, then 90-100% ethanol).[1][2][5] The tissue can be incubated in each ethanol solution until it becomes clear.[5]
-
Once cleared, the tissue can be rehydrated through a reverse ethanol series if necessary.
-
Visualize the stained tissue using a dissecting or compound microscope and document the results through photography.
Visualizations
Caption: Workflow for histochemical GUS staining.
Caption: Biochemical pathway of this compound cleavage by GUS.
References
- 1. This compound.com [this compound.com]
- 2. GUS Gene Assay [cas.miamioh.edu]
- 3. Fake news blues: A GUS staining protocol to reduce false‐negative data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. takarabio.com [takarabio.com]
- 5. stockingerlab.osu.edu [stockingerlab.osu.edu]
- 6. Bios 413 Day 5 Lab Protocols [owlnet.rice.edu]
- 7. Histochemical staining and quantification of GUS activity [bio-protocol.org]
- 8. GUS Solution [protocols.io]
- 9. GUS Staining of Pollen [cas.miamioh.edu]
Preparation of X-Gluc Stock Solution for GUS Assays: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation and use of 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc) stock solutions for the histochemical detection of β-glucuronidase (GUS) activity. The GUS reporter system is a widely used tool in molecular biology for studying gene expression and protein localization in various organisms, including plants and bacteria.[1][2] Accurate and reproducible results in GUS assays are critically dependent on the correct preparation and storage of the this compound substrate.
Principles of the GUS Assay with this compound
The GUS assay is a chromogenic histochemical technique. The enzyme β-glucuronidase, encoded by the gusA (uidA) gene, cleaves the substrate this compound. This cleavage releases glucuronic acid and a colorless indoxyl derivative.[1][3] The indoxyl derivative then undergoes oxidative dimerization, often facilitated by an oxidation catalyst like a potassium ferricyanide (B76249)/ferrocyanide mixture, to form a water-insoluble, intensely blue indigo (B80030) precipitate at the site of enzyme activity.[3][4][5] This blue color provides a clear visual indication of GUS expression within cells and tissues.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for preparing and using this compound in GUS assays, compiled from various protocols.
| Parameter | Value | Solvent | Storage Temperature | Stability | Reference |
| Stock Solution Concentration | 20 mg/mL | N,N-Dimethylformamide (DMF) | -20°C | 1 year | [6] |
| 25 mg/mL | N,N-Dimethylformamide (DMF) | Not specified | Not specified | [7] | |
| 100 mM | N,N-Dimethylformamide (DMF) | -20°C | Several months | ||
| 0.1 M | N,N-Dimethylformamide (DMF) | -80°C | Not specified | [8] | |
| 20 mg/mL | Dimethyl sulfoxide (B87167) (DMSO) | -20°C | At least 1 month | [4] | |
| Working Concentration in Staining Solution | 50 µg/mL | Not applicable | Not applicable | Not applicable | [9] |
| 2 mM | Not applicable | Not applicable | Not applicable | ||
| 1-2 mM | Not applicable | Not applicable | Not applicable | [4] | |
| Storage of Solid this compound | -20°C | Long-term | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 20 mg/mL this compound Stock Solution in DMF
This protocol is a widely used standard for preparing a stable this compound stock solution.
Materials:
-
5-bromo-4-chloro-3-indolyl-β-D-glucuronide (this compound)[6]
-
N,N-Dimethylformamide (DMF), molecular biology grade[6]
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Aluminum foil
Procedure:
-
In a fume hood, weigh out 30 mg of this compound powder and transfer it to a sterile microcentrifuge tube or glass vial.[6] Caution: DMF is toxic and should be handled with appropriate personal protective equipment in a well-ventilated area.[7]
-
Add 1.5 mL of DMF to the this compound powder.[6]
-
Vortex the solution thoroughly until the this compound is completely dissolved.[6] The solution should be clear.
-
Wrap the tube or vial in aluminum foil to protect it from light.[6]
-
Store the stock solution at -20°C.[6] This stock is reported to be stable for up to one year.[6]
Protocol 2: Preparation of GUS Staining Solution
This protocol outlines the preparation of a typical staining solution for histochemical GUS assays.
Materials:
-
This compound stock solution (e.g., 20 mg/mL in DMF)
-
Sodium phosphate (B84403) buffer (NaPO₄), 0.1 M, pH 7.0
-
Potassium ferricyanide (K₃Fe(CN)₆), 50 mM stock solution
-
Potassium ferrocyanide (K₄Fe(CN)₆), 50 mM stock solution
-
Triton X-100, 10% (v/v) stock solution
-
Sterile water
-
Sterile container for mixing
Procedure:
-
For a final volume of 10 mL of staining solution, combine the following reagents in a sterile container:
-
8.9 mL of 0.1 M Sodium Phosphate Buffer, pH 7.0
-
200 µL of 50 mM Potassium Ferricyanide
-
200 µL of 50 mM Potassium Ferrocyanide
-
100 µL of 10% Triton X-100
-
50-100 µL of 20 mg/mL this compound stock solution (for a final concentration of 0.1-0.2 mg/mL or approximately 1-2 mM)
-
-
Mix the solution gently but thoroughly.
-
The staining solution should be prepared fresh before use.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for preparing the this compound stock solution and the chemical reaction pathway of the GUS assay.
Caption: Experimental workflow for this compound stock solution preparation and GUS staining.
Caption: Chemical reaction pathway of the GUS assay with this compound.
Important Considerations
-
Solvent Choice: N,N-Dimethylformamide (DMF) is the most commonly cited solvent for dissolving this compound.[3][6][9] Dimethyl sulfoxide (DMSO) is also a suitable alternative.[4][10] Both are toxic and should be handled with care in a fume hood.
-
Purity of Reagents: Use high-purity, molecular biology grade reagents to avoid inhibition of the GUS enzyme or interference with the staining reaction.
-
Light Sensitivity: this compound and its stock solution are light-sensitive and should be protected from light to prevent degradation.[1][2][6] If the stock solution turns red, it may have degraded and should be discarded.
-
Storage: Store the solid this compound desiccated at -20°C.[1][2] The stock solution should be stored at -20°C or -80°C for long-term stability.[6][8][9]
-
Fresh Staining Solution: It is recommended to prepare the GUS staining solution fresh for each experiment to ensure optimal activity.[8]
-
Tissue Permeability: For some tissues, a fixation step (e.g., with acetone (B3395972) or formaldehyde) and/or vacuum infiltration may be necessary to ensure the penetration of the staining solution.[4][11]
-
Controls: Always include appropriate positive and negative controls in your GUS staining experiments to validate the results.
References
- 1. goldbio.com [goldbio.com]
- 2. biofargo.com [biofargo.com]
- 3. This compound.com [this compound.com]
- 4. takarabio.com [takarabio.com]
- 5. GUS Gene Assay [cas.miamioh.edu]
- 6. zellbio.eu [zellbio.eu]
- 7. web.uri.edu [web.uri.edu]
- 8. stockingerlab.osu.edu [stockingerlab.osu.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Fake news blues: A GUS staining protocol to reduce false‐negative data - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for X-Gluc Staining in Arabidopsis thaliana
Introduction
The β-glucuronidase (GUS) reporter system is a widely used tool in plant molecular biology for the analysis of gene expression and protein localization.[1][2] The system relies on the expression of the E. coli gene uidA, which encodes the enzyme β-glucuronidase (GUS).[1] This enzyme can cleave a variety of β-glucuronide substrates, including the chromogenic substrate 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc).[2] When this compound is hydrolyzed by GUS, it produces an insoluble blue precipitate at the site of enzyme activity, allowing for the histochemical localization of gene expression.[3]
This technique is particularly valuable for studying the spatial and temporal expression patterns of genes of interest in Arabidopsis thaliana. By fusing the promoter of a target gene to the uidA coding sequence, researchers can visualize where and when the gene is active within the plant.
Principle of the Assay
The GUS assay is a histochemical technique that allows for the in situ localization of β-glucuronidase activity. The substrate, this compound, is colorless but upon cleavage by GUS, it releases a glucuronic acid molecule and an indoxyl derivative. The indoxyl derivative is then oxidized to form a stable, insoluble blue dimer (5,5'-dibromo-4,4'-dichloro-indigo).[1] This reaction is often enhanced by the presence of an oxidation catalyst, such as a mixture of potassium ferricyanide (B76249) and potassium ferrocyanide, to ensure a sharp and localized blue precipitate.[3][4]
Experimental Protocols
This section provides a detailed, step-by-step guide for performing this compound staining in Arabidopsis thaliana tissues.
I. Materials and Reagents
A. Plant Material:
-
Arabidopsis thaliana seedlings or tissues expressing a GUS reporter construct.
-
Wild-type Arabidopsis thaliana as a negative control.
B. Reagents:
-
Acetone (B3395972) (ice-cold)
-
Ethanol (B145695) (70% and 100%)
-
Sodium Phosphate (B84403) buffer (NaPO4), pH 7.0
-
EDTA (Ethylenediaminetetraacetic acid)
-
Triton X-100
-
Potassium Ferricyanide (K₃Fe(CN)₆)
-
Potassium Ferrocyanide (K₄Fe(CN)₆)
-
This compound (5-bromo-4-chloro-3-indolyl-β-D-glucuronide)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Chloral (B1216628) hydrate (B1144303) solution for clearing (optional)
II. Solutions Preparation
| Stock Solution | Component | Concentration | Amount for 10 ml | Storage |
| 0.5 M EDTA, pH 8.0 | EDTA | 0.5 M | - | Room Temp. |
| 1 M NaPO₄ buffer, pH 7.0 | NaH₂PO₄ & Na₂HPO₄ | 1 M | - | Room Temp. |
| 10% Triton X-100 | Triton X-100 | 10% (v/v) | - | Room Temp. |
| 50 mM K₃Fe(CN)₆ | Potassium Ferricyanide | 50 mM | 82.3 mg in 5 ml H₂O | -20°C, protected from light |
| 50 mM K₄Fe(CN)₆ | Potassium Ferrocyanide | 50 mM | 105.6 mg in 5 ml H₂O | -20°C, protected from light |
| 100 mM this compound | This compound | 100 mM | 52.2 mg in 1 ml DMF | -80°C, protected from light |
| Working Solution | Component | Stock Concentration | Final Concentration | Amount for 10 ml |
| This compound Staining Solution | 1 M NaPO₄ buffer, pH 7.0 | 1 M | 100 mM | 1 ml |
| 0.5 M EDTA, pH 8.0 | 0.5 M | 10 mM | 200 µl | |
| 10% Triton X-100 | 10% | 0.1% | 100 µl | |
| 50 mM K₃Fe(CN)₆ | 50 mM | 1 mM | 200 µl | |
| 50 mM K₄Fe(CN)₆ | 50 mM | 1 mM | 200 µl | |
| 100 mM this compound | 100 mM | 1-2 mM | 100-200 µl | |
| Sterile H₂O | - | - | to 10 ml |
Note: The this compound staining solution should be prepared fresh before use.
III. Staining Procedure
-
Tissue Preparation and Fixation:
-
Excise the desired plant tissues (e.g., seedlings, leaves, roots, flowers). For seedlings, they can be grown on agar (B569324) plates.
-
Place the tissues in a 1.5 ml microcentrifuge tube or a well of a multi-well plate.
-
Immerse the tissue in ice-cold 90% acetone and incubate on ice for 20-30 minutes.[5] This step fixes the tissue and helps in the subsequent removal of chlorophyll (B73375).
-
Remove the acetone and wash the tissue three times with 100 mM sodium phosphate buffer (pH 7.0).
-
-
Infiltration:
-
Immerse the fixed tissues in freshly prepared this compound staining solution.
-
Apply a vacuum for 10-15 minutes to facilitate the infiltration of the staining solution into the tissue.[6]
-
Slowly release the vacuum. The tissues should sink to the bottom of the tube.
-
-
Incubation:
-
Stopping the Reaction and Chlorophyll Removal:
-
After incubation, remove the staining solution.
-
Add 70% ethanol to the tissues. This step stops the enzymatic reaction and begins the process of chlorophyll removal.
-
Incubate at room temperature, changing the ethanol solution several times until the chlorophyll is completely removed and the tissues appear clear. This may take several hours to a couple of days.[7] For denser tissues, a graded ethanol series (e.g., 30%, 50%, 70%) can be used.
-
-
Clearing and Mounting (Optional):
-
For better visualization, tissues can be further cleared using a chloral hydrate solution (e.g., Hoyer's solution).
-
Mount the cleared tissues on a microscope slide with a drop of 50% glycerol (B35011) for observation.
-
IV. Microscopy and Documentation
-
Observe the stained tissues under a dissecting or compound microscope.
-
The presence of a blue precipitate indicates the localization of GUS activity.
-
Document the results by taking photographs.
Data Presentation
Quantitative Parameters for this compound Staining
| Parameter | Recommended Range | Notes |
| Incubation Temperature | 37°C | Can be performed at room temperature, but the reaction will be slower. |
| Incubation Time | 2 - 24 hours | Optimal time depends on the strength of the promoter and the tissue type. |
| This compound Concentration | 1 - 2 mM | Higher concentrations may lead to background staining. |
| pH of Staining Buffer | 7.0 | GUS enzyme activity is optimal at this pH. |
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| No or weak staining | - Low gene expression- Inefficient substrate penetration- Inactive GUS enzyme | - Increase incubation time- Ensure proper vacuum infiltration- Check the age and storage of the this compound stock solution- Omit the fixation step for more sensitive detection[8] |
| Patchy or uneven staining | - Incomplete infiltration of the staining solution- Air bubbles trapped in the tissue | - Increase vacuum infiltration time- Gently agitate the samples during infiltration |
| High background staining | - Endogenous GUS-like activity in some tissues- Over-incubation- Contamination | - Include a wild-type negative control- Reduce the incubation time- Use freshly prepared solutions |
| Blue precipitate diffusion | - Over-fixation- High Triton X-100 concentration | - Reduce fixation time- Optimize the Triton X-100 concentration in the staining buffer |
Mandatory Visualization
Caption: Experimental workflow for this compound staining in Arabidopsis thaliana.
Caption: Auxin signaling pathway leading to GUS reporter expression.
References
- 1. researchgate.net [researchgate.net]
- 2. Transcriptional Regulation of Gibberellin Metabolism Genes by Auxin Signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. On the trail of auxin: Reporters and sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GUS Assay in Plant Tissues using X-Gluc
Introduction
The β-glucuronidase (GUS) reporter system, utilizing the E. coliuidA gene, is a widely used tool in plant biology for visualizing gene expression patterns and protein localization.[1][2] The GUS enzyme (β-glucuronidase) cleaves the substrate 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc), which, after a series of reactions, produces a stable, insoluble blue precipitate at the site of enzyme activity.[2][3] This histochemical assay is highly sensitive and allows for the precise localization of gene expression within tissues and organs.[4]
These application notes provide a detailed protocol for the histochemical GUS assay using this compound in plant tissues, addressing key steps from tissue preparation to visualization. Additionally, a brief overview of the quantitative GUS assay using 4-methylumbelliferyl β-D-glucuronide (MUG) is included for researchers interested in quantifying gene expression levels.
Principle of the GUS Assay
The histochemical GUS assay is based on the enzymatic cleavage of the this compound substrate by β-glucuronidase. The initial product of this reaction is colorless. However, it is then oxidized and dimerized to form a distinct blue indigo (B80030) precipitate.[1][3] The presence of potassium ferricyanide (B76249) and potassium ferrocyanide in the staining solution acts as an oxidation catalyst, accelerating the formation of the blue product.[3]
Data Presentation
For quantitative analysis of GUS activity, a fluorometric assay using the substrate 4-methylumbelliferyl β-D-glucuronide (MUG) is employed.[5][6][7] The GUS enzyme hydrolyzes MUG to produce a fluorescent product, 4-methylumbelliferone (B1674119) (4-MU), which can be quantified using a fluorometer.[5][6][7] The results are typically normalized to the total protein concentration of the extract. Below is a template for presenting such quantitative data.
| Treatment Group | Tissue Type | Replicate | GUS Activity (pmol 4-MU/min/mg protein) | Standard Deviation |
| Control | Leaf | 1 | 15.2 | 1.8 |
| 2 | 16.5 | |||
| 3 | 14.8 | |||
| Treatment A | Leaf | 1 | 45.7 | 3.2 |
| 2 | 48.1 | |||
| 3 | 43.9 | |||
| Control | Root | 1 | 8.9 | 1.1 |
| 2 | 9.5 | |||
| 3 | 7.8 | |||
| Treatment A | Root | 1 | 22.4 | 2.5 |
| 2 | 24.1 | |||
| 3 | 21.9 |
Experimental Protocols
Histochemical GUS Staining Protocol
This protocol is a general guideline and may require optimization depending on the plant species and tissue type.
Materials and Reagents:
-
Plant tissues from transgenic plants expressing the GUS gene and wild-type (negative control) plants.
-
Fixative Solution (optional, for improved localization): 0.3% (v/v) Formaldehyde in 10 mM MES buffer (pH 5.6).
-
GUS Staining Buffer (prepare fresh):
-
100 mM Sodium Phosphate (B84403) Buffer (pH 7.0)
-
10 mM EDTA
-
0.1% (v/v) Triton X-100
-
1.0 mM Potassium Ferricyanide [K3Fe(CN)6]
-
1.0 mM Potassium Ferrocyanide [K4Fe(CN)6]
-
-
This compound (5-bromo-4-chloro-3-indolyl-β-D-glucuronide): Prepare a 100 mM stock solution in N,N-dimethylformamide (DMF). Store at -20°C in the dark.
-
Ethanol (B145695) series (50%, 70%, 95% v/v)
-
Microfuge tubes or multi-well plates
-
Vacuum desiccator
-
Incubator at 37°C
-
Microscope
Procedure:
-
Tissue Preparation: Harvest fresh plant material. For dense tissues, it is advisable to make thin sections or small incisions to facilitate substrate penetration.[2]
-
Fixation (Optional but Recommended): Immerse the tissue in ice-cold fixative solution for 30-60 minutes.[1] This step helps to preserve tissue morphology and localize the GUS enzyme. After fixation, wash the tissue several times with ice-cold sodium phosphate buffer.[1]
-
Staining:
-
Prepare the complete GUS staining solution by adding this compound from the stock solution to the GUS staining buffer to a final concentration of 1-2 mM.[4][8]
-
Immerse the plant tissue completely in the staining solution in a microfuge tube or a well of a multi-well plate.[8][9]
-
Apply a vacuum for 10-15 minutes to infiltrate the tissue with the staining solution.[9] Slowly release the vacuum.
-
Incubate the samples at 37°C in the dark for several hours to overnight.[8][9] The incubation time will vary depending on the strength of the promoter driving GUS expression.
-
-
Stopping the Reaction and Clearing:
-
Incubate at room temperature or gently heat to remove chlorophyll (B73375) and other pigments.[4] Replace the ethanol several times until the tissue is clear.[8]
-
Visualization and Storage:
-
Once cleared, the tissue can be observed under a dissecting or light microscope.
-
For long-term storage, the tissue can be kept in 70% ethanol or mounted in glycerol.[1]
-
Visualizations
Caption: Experimental workflow for histochemical GUS staining in plant tissues.
Caption: Simplified reaction pathway of the histochemical GUS assay.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No blue staining in transgenic tissue (False Negative) | - Low gene expression level.- Substrate penetration issue.[1]- Inactive GUS enzyme. | - Increase incubation time.[4]- Section tissues or use vacuum infiltration.[9]- Check the integrity of the transgene.- For tissues resistant to reagent penetration, consider acetone (B3395972) fixation and deliberate physical damage.[10] |
| Blue staining in wild-type tissue (False Positive) | - Endogenous GUS activity.[1]- Bacterial contamination (Agrobacterium). | - Increase the pH of the staining buffer to 7.5-8.0.[1]- Add methanol (B129727) (up to 20%) to the staining buffer.[1]- Use a GUS gene construct with an intron to prevent bacterial expression.[1] |
| Diffuse blue staining (Poor Localization) | - Diffusion of the GUS enzyme or intermediate products. | - Include a fixation step before staining.[1]- Reduce incubation time. |
| High background staining | - Over-staining.- Endogenous enzyme activity. | - Decrease incubation time.- Optimize the pH of the staining buffer. |
Concluding Remarks
The histochemical GUS assay using this compound is a robust and valuable method for the qualitative analysis of gene expression in plants. For quantitative data, the fluorometric assay with MUG is the preferred method.[5][6] Proper controls, including wild-type plants and tissues with known GUS expression patterns, are crucial for accurate interpretation of the results. Optimization of the protocol for specific plant species and tissues may be necessary to achieve the best results.
References
- 1. microscopy.tamu.edu [microscopy.tamu.edu]
- 2. GUS Gene Assay [cas.miamioh.edu]
- 3. This compound.com [this compound.com]
- 4. Histostaining for Tissue Expression Pattern of Promoter-driven GUS Activity in Arabidopsis [bio-protocol.org]
- 5. Quantitative GUS Activity Assay in Intact Plant Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. stockingerlab.osu.edu [stockingerlab.osu.edu]
- 9. Bios 413 Day 5 Lab Protocols [owlnet.rice.edu]
- 10. Fake news blues: A GUS staining protocol to reduce false‐negative data - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Histochemical Localization of β-Glucuronidase (GUS) Activity in Plant Tissues using X-Gluc
Introduction
The β-glucuronidase (GUS) reporter system, utilizing the E. coli gene uidA, is a widely used and versatile tool in plant molecular biology for studying gene expression and protein localization.[1][2] The GUS enzyme, when expressed in transgenic plants, can cleave the chromogenic substrate 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (this compound), resulting in a distinct blue precipitate at the site of enzyme activity.[3][4][5] This histochemical assay provides a straightforward and sensitive method for visualizing the spatial and temporal patterns of gene expression in various plant tissues, including roots and leaves.[1][6] Due to the general absence of endogenous GUS activity in most plant species, this system offers a low background and high signal-to-noise ratio.[7][8]
Principle of the Reaction
The GUS assay is an indigogenic reaction. The substrate, this compound, is colorless and soluble. In the presence of the GUS enzyme, this compound is hydrolyzed into a colorless, soluble indoxyl derivative. This intermediate product then undergoes an oxidative dimerization, facilitated by an oxidizing agent like atmospheric oxygen or, more commonly, a chemical catalyst mixture of potassium ferricyanide (B76249) and potassium ferrocyanide.[4][5][7] This dimerization results in the formation of an insoluble, intensely blue pigment, 5,5'-dibromo-4,4'-dichloro-indigo.[2] The presence of the ferri- and ferrocyanide in the staining buffer accelerates the dimerization, leading to a more rapid and localized precipitation of the blue product.[5][7]
Applications in Plant Research
-
Promoter Analysis: To determine the tissue-specific and developmental activity of gene promoters.[1]
-
Gene Expression Studies: To visualize the spatial and temporal expression patterns of a gene of interest.[1]
-
Transformation Efficiency: As a scorable marker to identify transformed cells or tissues.
-
Protein Localization: By creating GUS fusion proteins to study the subcellular localization of a target protein.
Key Considerations for Optimal Staining
-
Tissue Permeability: Ensuring the penetration of the this compound substrate and other staining solution components into the plant tissue is critical to avoid false-negative results.[2][7] For dense tissues, vacuum infiltration or sectioning may be necessary.[6][7]
-
Fixation: Fixation of the plant material helps to preserve tissue morphology and inactivate endogenous enzymes that might interfere with the assay. However, it can also reduce GUS enzyme activity.[7] Common fixatives include ice-cold acetone (B3395972) or formaldehyde.[2][4]
-
pH of the Staining Buffer: The GUS enzyme has a broad pH optimum, but a pH of around 7.0 is commonly used to minimize potential endogenous β-glucuronidase activity, which can be more active at lower pH.[8][9]
-
Incubation Time and Temperature: These parameters should be optimized for the specific plant material and the strength of the promoter driving GUS expression. Incubation is typically carried out at 37°C for several hours to overnight.[4][7]
-
Tissue Clearing: For green tissues like leaves, chlorophyll (B73375) can obscure the blue precipitate. Clearing the tissue with ethanol (B145695) after staining is essential for clear visualization.[7][8]
Quantitative Data Summary
The following table summarizes typical concentration ranges for the key components of the GUS staining solution. Researchers should optimize these concentrations for their specific experimental system.
| Component | Stock Solution Concentration | Working Concentration Range | Purpose |
| This compound | 20-100 mg/mL in DMF or DMSO | 0.5 - 2 mg/mL (1-2 mM) | Chromogenic substrate for the GUS enzyme.[5][10][11] |
| Sodium Phosphate (B84403) Buffer (pH 7.0) | 1 M | 50 - 150 mM | Maintains a stable pH for the enzymatic reaction and helps to suppress endogenous GUS activity.[4][10] |
| Potassium Ferricyanide | 50 mM | 0.5 - 5 mM | Oxidizing agent that catalyzes the dimerization of the indoxyl intermediate.[5][7][10] |
| Potassium Ferrocyanide | 50 mM | 0.5 - 5 mM | Oxidizing agent that catalyzes the dimerization of the indoxyl intermediate.[5][7][10] |
| EDTA | 0.5 M | 10 mM | Chelating agent that can help to reduce enzyme inhibition by the ferricyanide/ferrocyanide mixture.[5][10] |
| Triton X-100 | 10% (v/v) | 0.1% (v/v) | Detergent that helps to permeabilize cell membranes for better substrate penetration.[10][11] |
Experimental Protocols
Protocol 1: GUS Staining of Arabidopsis Roots
This protocol is suitable for young Arabidopsis seedlings grown on agar (B569324) plates.
Materials:
-
Arabidopsis seedlings expressing a GUS reporter gene
-
GUS Staining Solution (see table above for preparation from stock solutions)
-
Microfuge tubes or multi-well plates
-
Microscope slides and coverslips
-
Microscope
Procedure:
-
Harvesting: Carefully remove whole seedlings from the growth medium and place them into individual wells of a 12 or 24-well plate.
-
Staining: Add enough GUS staining solution to completely submerge the seedlings.
-
Vacuum Infiltration (Optional but Recommended): Place the plate in a vacuum chamber and apply a vacuum for 10-15 minutes to facilitate substrate penetration into the root tissues.[12]
-
Incubation: Incubate the plate at 37°C in the dark for 4 hours to overnight. The incubation time will depend on the strength of the promoter driving GUS expression.
-
Stopping the Reaction: Remove the staining solution and add 70% ethanol to stop the reaction.
-
Destaining/Clearing: The 70% ethanol will also serve to clear the chlorophyll from the cotyledons and leaves, which can take several hours to overnight at room temperature. Change the ethanol solution if it becomes green.
-
Visualization: Once the tissues are cleared, the blue staining pattern in the roots can be observed directly under a dissecting or compound microscope. Mount the seedlings in a drop of water or 50% glycerol (B35011) on a microscope slide for detailed observation.
Protocol 2: GUS Staining of Plant Leaves
This protocol is suitable for leaf discs or whole leaves from various plant species.
Materials:
-
Leaves from plants expressing a GUS reporter gene
-
GUS Staining Solution
-
Fixative Solution (e.g., ice-cold 90% acetone)
-
Petri dishes or multi-well plates
-
Forceps and scalpel
-
Ethanol (70% and 100%)
Procedure:
-
Tissue Preparation: Excise leaf discs or small sections of leaves using a cork borer or scalpel. For some tissues, making small cuts or abrasions can improve substrate penetration.[2]
-
Fixation (Optional but Recommended): Immerse the leaf pieces in ice-cold 90% acetone for 30-60 minutes.[2] This step helps to permeabilize the tissue and inactivate endogenous enzymes.
-
Washing: Remove the fixative and wash the tissue with 100 mM sodium phosphate buffer (pH 7.0) for 15-30 minutes.
-
Staining: Transfer the leaf pieces to a fresh plate containing GUS staining solution, ensuring they are fully submerged.
-
Vacuum Infiltration: Apply a vacuum for 15-20 minutes to ensure the staining solution infiltrates the leaf tissue.[12]
-
Incubation: Incubate at 37°C in the dark for 6 hours to overnight.
-
Destaining/Clearing: Remove the staining solution and add 70% ethanol. Incubate at room temperature, changing the ethanol as needed, until the chlorophyll is completely removed and the tissue is white or translucent.[6]
-
Visualization: The blue staining pattern can be observed with the naked eye or under a dissecting microscope.
Visualizations
Caption: Enzymatic reaction of GUS with this compound.
Caption: General workflow for GUS histochemical staining.
References
- 1. This compound.com [this compound.com]
- 2. Fake news blues: A GUS staining protocol to reduce false‐negative data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. This compound.com [this compound.com]
- 5. takarabio.com [takarabio.com]
- 6. static.igem.wiki [static.igem.wiki]
- 7. microscopy.tamu.edu [microscopy.tamu.edu]
- 8. GUS Gene Assay [cas.miamioh.edu]
- 9. researchgate.net [researchgate.net]
- 10. GUS Staining Assay [bio-protocol.org]
- 11. stockingerlab.osu.edu [stockingerlab.osu.edu]
- 12. Bios 413 Day 5 Lab Protocols [owlnet.rice.edu]
Application Notes: Detecting β-Glucuronidase (GUS) Activity in Bacteria with X-Gluc
References
- 1. Our this compound - this compound DIRECT - X-Glucuronide CHA EU (XGluc) - BUY ONLINE [this compound.com]
- 2. GUS reporter system - Wikipedia [en.wikipedia.org]
- 3. This compound.com [this compound.com]
- 4. A β-glucuronidase (GUS) Based Bacterial Competition Assay to Assess Fine Differencesin Fitness during Plant Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.uri.edu [web.uri.edu]
- 6. stockingerlab.osu.edu [stockingerlab.osu.edu]
- 7. A β-glucuronidase (GUS) Based Cell Death Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Part:BBa K330002:Experience - parts.igem.org [parts.igem.org]
- 9. GUS Gene Assay [cas.miamioh.edu]
- 10. An optimized protocol for detection of E. coli beta-galactosidase in lung tissue following gene transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Plant Tissue Fixation Prior to X-Gluc (GUS) Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the critical step of tissue fixation in histochemical GUS (β-glucuronidase) assays. Proper fixation is essential for preserving tissue morphology, preventing the diffusion of the GUS enzyme, and ensuring accurate localization of reporter gene expression. The choice of fixative and the fixation procedure can significantly impact the quality and reliability of X-Gluc staining results.
Introduction to Fixation for GUS Staining
The GUS reporter system, utilizing the E. coli β-glucuronidase gene (uidA), is a widely used tool in plant biology to study gene expression patterns. The histochemical assay involves the cleavage of the substrate 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (this compound) by the GUS enzyme, which results in the formation of a blue precipitate at the site of enzyme activity.[1][2][3]
Fixation is a crucial step that serves to:
-
Preserve tissue structure: It prevents autolysis and microbial degradation, maintaining the cellular architecture.
-
Immobilize cellular components: It cross-links proteins, including the GUS enzyme, preventing their diffusion and ensuring the blue precipitate forms at the correct location.
-
Increase tissue permeability: Some fixatives can facilitate the penetration of the staining solution into the tissue.[1]
However, it is important to note that fixation can also decrease GUS enzyme activity.[4][5] Therefore, the fixation protocol must be optimized to strike a balance between preserving tissue integrity and maintaining sufficient enzyme activity for detection. In some cases, particularly with tissues that are easily permeable to the staining solution, fixation may be omitted.[6]
Common Fixatives for GUS Staining
The most commonly used fixatives for GUS staining in plant tissues are aldehydes (formaldehyde and glutaraldehyde) and organic solvents (acetone).
-
Formaldehyde (B43269): A less harsh fixative than glutaraldehyde (B144438), formaldehyde is often preferred for longer fixation times.[7] It forms cross-links between proteins, effectively preserving tissue morphology.
-
Glutaraldehyde: This fixative provides excellent preservation of cellular structure but can be more inhibitory to GUS activity than formaldehyde.[7] It is often used for shorter fixation times.
-
Acetone (B3395972): An organic solvent that fixes by precipitation and dehydration of proteins. Cold acetone fixation is a rapid method that can also aid in the subsequent removal of chlorophyll (B73375).[6] It has been shown to improve GUS staining intensity in some tissues.[1][8]
Comparative Summary of Fixation Methods
The following table summarizes the key parameters and considerations for the most common fixation methods.
| Fixative | Concentration | Incubation Time | Incubation Temperature | Advantages | Disadvantages |
| Formaldehyde | 0.3% - 2% | 30 minutes - 1 hour | 4°C or Room Temperature | Gentle fixation, good for longer incubation.[7] | Can be less effective at preserving fine cellular details compared to glutaraldehyde. |
| Glutaraldehyde | 0.3% - 2% | 30 - 60 minutes | 4°C | Excellent morphological preservation. | Can significantly inhibit GUS enzyme activity.[7] |
| Acetone | 90% - 100% | 15 - 30 minutes | -20°C or on ice | Rapid fixation, improves staining intensity in some tissues, aids in chlorophyll removal.[1][6] | Can cause tissue shrinkage and may not be suitable for all tissue types. |
| No Fixation | N/A | N/A | N/A | Preserves maximum GUS enzyme activity. | Risk of enzyme diffusion and poor tissue morphology.[4] |
Experimental Protocols
Protocol 1: Formaldehyde Fixation
This protocol is a gentle fixation method suitable for a wide range of plant tissues.
Materials:
-
Fixation Solution: 0.3% (v/v) Formaldehyde, 10 mM MES pH 5.6, 0.3 M Mannitol[2]
-
Plant tissue
-
Vacuum desiccator (optional)
-
Wash Buffer: 50 mM Sodium Phosphate buffer, pH 7.0
Procedure:
-
Immerse the plant tissue in the cold formaldehyde fixation solution. For better penetration, a vacuum can be applied for 5-15 minutes.[9]
-
Incubate for 45 minutes to 1 hour at room temperature or on ice.[9]
-
Remove the fixation solution and wash the tissue three times with the wash buffer, for 5 minutes each wash.[9]
-
The tissue is now ready for GUS staining.
Protocol 2: Acetone Fixation
This is a rapid fixation method that is particularly useful for tissues with a waxy cuticle or high chlorophyll content.[1]
Materials:
-
90% Acetone (cold, -20°C)[6]
-
Plant tissue
-
Wash Buffer: 50 mM Sodium Phosphate buffer, pH 7.0
Procedure:
-
Immerse the plant tissue in ice-cold 90% acetone.
-
Incubate for 15-20 minutes on ice or at -20°C.
-
Remove the acetone and rinse the tissue with the wash buffer.
-
The tissue is now ready for GUS staining.
Protocol 3: Glutaraldehyde Fixation
This protocol is recommended when excellent preservation of cellular morphology is the primary goal.
Materials:
-
Fixation Solution: 1% (v/v) Glutaraldehyde in 50 mM Sodium Phosphate buffer, pH 7.0
-
Plant tissue
-
Vacuum desiccator (optional)
-
Wash Buffer: 50 mM Sodium Phosphate buffer, pH 7.0
Procedure:
-
Immerse the plant tissue in the cold glutaraldehyde fixation solution. Vacuum infiltration for 5-15 minutes can improve fixative penetration.
-
Incubate for 30-60 minutes on ice.
-
Discard the fixative and wash the tissue thoroughly with the wash buffer (3-4 times, 10 minutes each).
-
Proceed with the GUS staining protocol.
Visualization of Workflows
Experimental Workflow for GUS Staining
Caption: General experimental workflow for histochemical GUS staining.
Logic Diagram for Choosing a Fixation Method
Caption: Decision tree for selecting an appropriate fixation method.
Troubleshooting and Considerations
-
False negatives: Inadequate penetration of the staining solution can lead to false-negative results.[1] In such cases, trying a different fixation method (e.g., acetone) or physically wounding the tissue may help.[1]
-
Enzyme inhibition: Over-fixation can lead to a significant loss of GUS activity. It is crucial to optimize fixation time and fixative concentration for each tissue type.
-
Diffusion artifacts: If no fixation is used, the soluble GUS enzyme may diffuse from its original location, leading to inaccurate localization of the blue precipitate.[4] The inclusion of potassium ferricyanide (B76249) and ferrocyanide in the staining buffer helps to trap the reaction product at the site of the enzyme.[4]
-
Endogenous GUS activity: Some plant species may exhibit endogenous GUS-like activity, which can lead to background staining.[4] This can sometimes be mitigated by adjusting the pH of the staining buffer or including methanol (B129727) in the staining solution.[4][6]
-
Controls: Always include a negative control (untransformed plant tissue) to check for endogenous GUS activity or other artifacts. A positive control (tissue known to express GUS) is also essential to ensure the staining procedure is working correctly.[10]
References
- 1. Fake news blues: A GUS staining protocol to reduce false‐negative data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound.com [this compound.com]
- 3. researchgate.net [researchgate.net]
- 4. microscopy.tamu.edu [microscopy.tamu.edu]
- 5. The effect of Ca-formaldehyde fixation on the activity of the reporter enzyme beta-glucuronidase (GUS) in transgenic tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GUS Gene Assay [cas.miamioh.edu]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Clearing Chlorophyll from Plant Tissue after GUS Staining
Introduction
The β-glucuronidase (GUS) reporter system is a widely used tool in plant biology for visualizing gene expression patterns. The system relies on the enzymatic cleavage of a colorless substrate, most commonly 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc), which results in the formation of an insoluble, blue indigo (B80030) precipitate at the site of enzyme activity.[1][2] However, in photosynthetic tissues, the intense green pigmentation of chlorophyll (B73375) can obscure the blue GUS staining, making accurate localization and analysis difficult.[2][3] Therefore, a crucial post-staining step is the removal of chlorophyll to ensure clear visualization of the GUS signal.
This document provides detailed application notes and protocols for various methods used to clear chlorophyll from plant tissues following GUS histochemical staining. The methods range from standard solvent-based extraction to more advanced chemical clearing techniques suitable for different tissue types and imaging applications.
Key Clearing Methods and Reagent Comparison
Several reagents and methods are available for clearing chlorophyll, each with distinct advantages and suitability for specific plant tissues. The choice of method depends on factors such as tissue type (e.g., leaves, seeds, roots), the desired level of transparency, and compatibility with downstream imaging techniques. The most common approaches involve solvent extraction with ethanol (B145695) or chemical clearing with agents like chloral (B1216628) hydrate (B1144303).
Table 1: Comparison of Common Chlorophyll Clearing Agents
| Clearing Agent/Method | Composition | Typical Incubation Time | Temperature | Advantages | Disadvantages | Suitable Tissues |
| Ethanol Series | 50-100% Ethanol | 30 minutes to overnight[4] | Room Temperature | Simple, inexpensive, and effective for most tissues.[2] | Can cause tissue hardening and opacity; may not fully clear dense tissues.[3] | Leaves, seedlings, roots.[1][4] |
| Chloral Hydrate Solution | 2.5 g Chloral Hydrate in 1 mL 30% Glycerol (B35011) | 24 hours to several days[5] | Room Temperature | Renders tissues highly transparent, excellent for microscopy.[3] | Chloral hydrate is a regulated substance; can be slow. | Whole-mounts, ovules, leaves, seedlings.[3] |
| Chloral-Lactophenol (CLP) | 2:1:1 mixture of Chloral Hydrate, Lactic Acid, and Phenol[3] | Minimum 24 hours[3] | Room Temperature (warm to 60°C to dissolve)[3] | Removes virtually all pigments and makes tissue transparent without affecting the GUS precipitate.[3] | Components are hazardous and require careful handling.[3] | Arabidopsis leaves, ovules, roots.[3] |
| Ethanol:Acetic Acid | Typically 3:1 or 1:1 Ethanol to Acetic Acid[6][7] | 4-6 hours[6] | Room Temperature | Effective for fixing and clearing tissues simultaneously, good for dense tissues like seeds.[6] | Acetic acid can damage delicate structures if used for prolonged periods. | Seeds, endosperm.[6] |
| Modern Clearing Agents (e.g., ClearSee, PATCSOS) | Proprietary or complex formulations (e.g., with detergents, tert-butanol)[8][9] | Varies (hours to days) | Varies (Room Temp to 37°C) | Can preserve fluorescent proteins (unlike ethanol); provides deep clearing for 3D imaging.[8][9] | Can be more complex and expensive than standard methods. | Whole seedlings, mature tissues.[9] |
Experimental Workflows and Mechanisms
The overall process involves incubating the plant tissue with the GUS staining solution, followed by a clearing procedure to remove chlorophyll before microscopic observation. The GUS reaction itself is an enzymatic process that produces the visible blue precipitate.
Caption: General workflow for GUS staining and subsequent chlorophyll clearing.
The core of the GUS assay is the enzymatic conversion of the this compound substrate into a visible blue product. This two-step reaction is catalyzed first by the GUS enzyme and then by an oxidative dimerization process, often facilitated by catalysts in the staining buffer.[1]
Caption: The enzymatic reaction underlying GUS histochemical staining.
Detailed Experimental Protocols
Safety Precaution: Always handle chemicals such as chloral hydrate, phenol, and acetic acid in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Standard Ethanol-Based Clearing
This is the most common and straightforward method for clearing chlorophyll from various plant tissues.
Materials:
-
GUS-stained plant tissue
-
70% Ethanol (can also be performed as a series: 50%, 70%, 90%, 100% ethanol)[10]
-
Microcentrifuge tubes or multi-well plates
-
Glycerol (50%) for mounting
Procedure:
-
After stopping the GUS staining reaction, remove the staining solution and rinse the tissue with water or buffer.[4]
-
Immerse the stained tissue in a sufficient volume of 70% ethanol in a microcentrifuge tube or well of a plate.[1][2]
-
Incubate at room temperature. The incubation time can vary from 30 minutes to overnight, depending on the tissue's thickness and chlorophyll content.[4] For dense tissues, several changes of fresh ethanol may be necessary until the tissue appears white or pale yellow.[2][4]
-
Once cleared, the ethanol can be replaced with a 50% glycerol solution for storage and mounting on a microscope slide for observation.
Protocol 2: Chloral Hydrate-Based Clearing for High Transparency
This method is excellent for whole-mount preparations and results in highly transparent tissues, which is ideal for detailed microscopic analysis.
Materials:
-
GUS-stained plant tissue
-
Chloral Hydrate Clearing Solution: Dissolve 2.5 g of chloral hydrate in 1 mL of 30% glycerol.[5] (Warning: Chloral hydrate is a hazardous and regulated substance).
-
Microscope slides
Procedure:
-
Following the GUS staining procedure, transfer the stained tissue directly into the Chloral Hydrate Clearing Solution. This can be done in a small vial or directly on a microscope slide.[3]
-
Incubate the tissue in the clearing solution for at least 24 hours.[3] Thicker or more opaque tissues may require several days for complete clearing.
-
For observation, mount the tissue in a fresh drop of the clearing solution on a microscope slide and apply a coverslip.[11] The tissue is now ready for examination under a microscope.
Protocol 3: Clearing of Difficult Tissues (e.g., Arabidopsis Seeds)
Seeds and other dense tissues are notoriously difficult to clear. This protocol uses a combination of fixation and a stronger clearing agent to achieve good results.[6]
Materials:
-
GUS-stained Arabidopsis seeds or other dense tissues
-
Ethanol:Acetic Acid solution (e.g., 1:1 mixture)[6]
-
Ethanol series (70%, 90%, 100%)
-
Hoyer's Medium (a clearing agent containing chloral hydrate, gum arabic, glycerol, and water)[6]
Procedure:
-
After GUS staining, fix and pre-clear the seeds by incubating them in an ethanol:acetic acid (1:1) solution for 4-6 hours at room temperature.[6]
-
Dehydrate the tissue by passing it through an ethanol series (e.g., 70%, 90%, 100%), with each step lasting approximately 10-15 minutes.
-
After dehydration, transfer the seeds to Hoyer's medium for final clearing. This may take several hours to days.
-
Mount the cleared seeds in a fresh drop of Hoyer's medium on a microscope slide for observation. This method allows for clear localization of GUS staining even in late developmental stages of seeds.[6]
References
- 1. microscopy.tamu.edu [microscopy.tamu.edu]
- 2. ableweb.org [ableweb.org]
- 3. researchgate.net [researchgate.net]
- 4. Bios 413 Day 5 Lab Protocols [owlnet.rice.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2.4. GUS staining [bio-protocol.org]
- 8. ClearSee: a rapid optical clearing reagent for whole-plant fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. 3 [nibb.ac.jp]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Optimal X-Gluc Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for achieving optimal staining results using 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc), a widely used chromogenic substrate for the detection of β-glucuronidase (GUS) activity. The GUS reporter system is a valuable tool in molecular biology for studying gene expression and promoter activity in a variety of organisms.
Principle of this compound Staining
The GUS assay is a histochemical technique that allows for the localization of β-glucuronidase activity in cells and tissues. The enzyme cleaves the this compound substrate, which is colorless. The resulting product then undergoes oxidative dimerization to form a water-insoluble, blue precipitate (5,5'-dibromo-4,4'-dichloro-indigo). This blue color marks the site of enzyme activity. The reaction can be enhanced by the addition of an oxidation catalyst, such as a mixture of potassium ferricyanide (B76249) and potassium ferrocyanide.
Factors Influencing Staining
Optimal this compound staining is dependent on several factors, including:
-
Incubation Temperature: The most commonly recommended temperature for this compound staining is 37°C. However, room temperature can also be effective, and for some applications, may result in lower background staining.
-
Incubation Time: The duration of incubation is a critical parameter and can range from a few hours to several days. It is highly dependent on the level of GUS expression; tissues with strong promoter activity will stain faster than those with weaker promoters.
-
pH: The optimal pH for E. coli β-glucuronidase activity is typically between 7.0 and 8.0.
-
Fixation: Fixation of the sample prior to staining is often recommended to preserve tissue morphology and to inactivate endogenous enzymes that may interfere with the assay. Common fixatives include acetone (B3395972) and formaldehyde. However, fixation can also reduce GUS enzyme activity, so the fixation step should be optimized for the specific sample type.
-
Substrate Penetration: Ensuring the this compound substrate penetrates the tissue is crucial for accurate localization of GUS activity. For plant tissues, vacuum infiltration is often employed to facilitate substrate uptake.
Data Presentation: Incubation Time and Temperature
The following table summarizes recommended incubation times and temperatures for this compound staining in various sample types. It is important to note that these are starting points, and empirical optimization is often necessary for best results.
| Sample Type | Recommended Incubation Temperature | Recommended Incubation Time | Key Considerations |
| Plant Tissues (e.g., Arabidopsis, Tobacco) | 37°C or Room Temperature | 1 hour to several days (overnight is common)[1][2][3][4] | Vacuum infiltration is often used to enhance substrate penetration. Clearing of chlorophyll (B73375) with ethanol (B145695) after staining may be necessary.[4] |
| Bacteria (e.g., E. coli, Xanthomonas) | 28°C - 37°C | 16 hours to 5 days | This compound is often added directly to the culture medium. Incubation time depends on the bacterial growth rate and the strength of the GUS reporter. |
| Fungi (e.g., Aspergillus, Streptomyces) | Room Temperature to 37°C | Several days (e.g., 5 days) | Be aware of endogenous β-glucuronidase activity, which may require adjusting the pH of the staining buffer. |
| Animal Tissues (e.g., Murine Tissue) | 37°C | Overnight | Endogenous β-glucuronidase activity can be present in vertebrates, which may lead to background staining.[5] Proper controls are essential. |
Experimental Protocols
General this compound Staining Protocol for Plant Tissues
This protocol is a general guideline and may require optimization for specific plant species and tissues.
Materials:
-
This compound Staining Solution (see recipe below)
-
Fixation Solution (e.g., 90% acetone, ice-cold)
-
Wash Buffer (e.g., 50 mM Sodium Phosphate Buffer, pH 7.0)
-
70% Ethanol
-
Vacuum desiccator
Staining Solution Recipe (for 10 mL):
| Component | Stock Concentration | Volume to Add | Final Concentration |
| Sodium Phosphate Buffer, pH 7.0 | 1 M | 1 mL | 100 mM |
| K₃Fe(CN)₆ (Potassium Ferricyanide) | 50 mM | 200 µL | 1 mM |
| K₄Fe(CN)₆ (Potassium Ferrocyanide) | 50 mM | 200 µL | 1 mM |
| Triton X-100 | 10% | 100 µL | 0.1% |
| EDTA | 0.5 M | 200 µL | 10 mM |
| This compound | 100 mg/mL in DMF | 100 µL | 1 mg/mL |
| Nuclease-free water | to 10 mL |
Note: The concentrations of ferricyanide and ferrocyanide can be varied (typically between 0.5 mM and 10 mM) to modulate the staining reaction.[6]
Procedure:
-
(Optional) Fixation: Immerse the tissue in ice-cold 90% acetone and incubate for 15-20 minutes on ice.
-
Washing: Remove the fixation solution and wash the tissue several times with Wash Buffer.
-
Staining: Immerse the tissue in the this compound Staining Solution in a suitable container (e.g., a multi-well plate or microfuge tube).
-
Vacuum Infiltration: Place the container in a vacuum desiccator and apply a vacuum for 10-15 minutes to facilitate substrate penetration.[4] Slowly release the vacuum.
-
Incubation: Incubate the samples at 37°C or room temperature in the dark.[1][2][3][4] Monitor the development of the blue color over time. Incubation can range from a few hours to overnight or longer.
-
Stopping the Reaction: Once the desired level of staining is achieved, remove the staining solution and wash the tissue with Wash Buffer.
-
Chlorophyll Removal: For green tissues, immerse in 70% ethanol and incubate until the chlorophyll is removed, changing the ethanol as needed.
-
Visualization: Visualize the stained tissue using a light microscope or a dissecting microscope.
Mandatory Visualizations
Signaling Pathway of this compound Staining
Caption: Enzymatic conversion of this compound to a blue precipitate by β-glucuronidase.
Experimental Workflow for this compound Staining
Caption: A generalized workflow for performing this compound histochemical staining.
References
Application Notes and Protocols for X-Gluc GUS Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the buffer composition and experimental protocols for conducting β-glucuronidase (GUS) assays using the chromogenic substrate 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc). The GUS reporter system is a widely used tool in molecular biology for the qualitative and quantitative analysis of gene expression.
I. Principle of the this compound GUS Assay
The GUS assay is based on the enzymatic cleavage of the this compound substrate by β-glucuronidase. This reaction yields a soluble, colorless indoxyl derivative.[1] Through oxidative dimerization, this intermediate product is converted into an insoluble, highly colored indigo (B80030) dye, which appears as a distinct blue precipitate at the site of enzyme activity.[1] The presence of potassium ferricyanide (B76249) and potassium ferrocyanide in the reaction buffer acts as an oxidation catalyst, enhancing the dimerization process.[1]
II. Buffer Composition for Histochemical GUS Staining
The composition of the staining buffer is critical for optimal GUS activity and accurate localization of the blue precipitate. While several variations exist, the core components remain consistent. The following table summarizes common buffer compositions for the this compound GUS assay.
| Component | Stock Concentration | Final Concentration | Purpose | Reference(s) |
| Sodium Phosphate (B84403) Buffer (pH 7.0) | 0.2 M - 1.0 M | 50 mM - 100 mM | Maintains optimal pH for GUS enzyme activity.[1][2] | [1][2][3][4] |
| EDTA | 0.5 M | 10 mM | Chelates divalent cations that can inhibit GUS activity. | [3][5] |
| Triton X-100 | 10% (v/v) | 0.1% (v/v) | A non-ionic detergent that helps to permeabilize cell membranes, allowing for better substrate penetration. | [2][3][5] |
| Potassium Ferricyanide (K₃[Fe(CN)₆]) | 50 mM - 0.1 M | 0.5 mM - 1.0 mM | Acts as an oxidizing agent to facilitate the dimerization of the indoxyl intermediate into the blue indigo precipitate.[1] | [3][6][7] |
| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | 50 mM - 0.1 M | 0.5 mM - 1.0 mM | Works in conjunction with potassium ferricyanide to catalyze the oxidative dimerization.[1] | [6][7] |
| This compound (5-bromo-4-chloro-3-indolyl-β-D-glucuronide) | 0.1 M (in DMF or DMSO) | 1 mM - 2 mM | The chromogenic substrate for the GUS enzyme.[3] | [1][3][4] |
Note: The optimal pH for GUS activity is between 5.2 and 8.0.[2] While pH 7.0 is commonly used, some protocols suggest that GUS activity can be higher in citrate (B86180) buffer compared to phosphate buffer.[6] The concentration of potassium ferricyanide and ferrocyanide can be adjusted to modulate the speed and localization of the staining.[7]
III. Detailed Experimental Protocol for Histochemical GUS Staining
This protocol is a general guideline for the histochemical localization of GUS activity in plant tissues. Optimization may be required for specific tissues or experimental conditions.
A. Materials
-
GUS Staining Solution: Prepare fresh before use by mixing the components listed in the table above.
-
Fixative Solution (Optional): 0.3% Formaldehyde, 10 mM MES (pH 5.6), 0.3 M Mannitol.[1]
-
Clearing Solution: 70% Ethanol (B145695).[1][3]
-
Plant tissue expressing the GUS reporter gene.
-
Control tissue (without GUS expression).
-
Microfuge tubes or multi-well plates.
-
Vacuum desiccator (optional, but recommended for dense tissues).
-
Incubator at 37°C.
-
Microscope for visualization.
B. Protocol
-
Sample Preparation:
-
Excise fresh plant tissue and place it into microfuge tubes or wells of a multi-well plate.[1] For larger samples, they can be cut into smaller pieces to ensure adequate penetration of the staining solution.[1]
-
(Optional) For improved tissue preservation and reagent penetration, fix the tissue in an ice-cold fixative solution for 30-60 minutes.[6] After fixation, wash the tissue several times with ice-cold 50 mM sodium phosphate buffer (pH 7.0).
-
-
Staining:
-
Immerse the tissue completely in the freshly prepared GUS staining solution.[3]
-
(Optional) To enhance the penetration of the staining solution, especially for dense tissues, vacuum infiltrate the samples for 10-15 minutes.[4]
-
Incubate the samples at 37°C in the dark for 1 hour to overnight.[1] The incubation time will vary depending on the level of GUS expression and the tissue type.[8] Monitor the development of the blue color periodically.
-
-
Clearing and Visualization:
-
After sufficient staining is achieved, remove the staining solution.[3]
-
To stop the enzymatic reaction, rinse the tissue with water or 50% ethanol.[3][4]
-
For tissues containing chlorophyll, immerse them in 70% ethanol to clear the green pigments.[1] This may require several changes of ethanol and incubation for several hours to overnight.[1][3]
-
Once cleared, the tissue can be stored in 70% ethanol.
-
Visualize the blue precipitate using a dissecting or compound microscope.
-
IV. Visual Representations
Enzymatic Reaction of GUS on this compound
Caption: Enzymatic conversion of this compound to a blue precipitate by GUS.
Experimental Workflow for GUS Staining
Caption: Step-by-step workflow for histochemical GUS staining.
References
- 1. This compound.com [this compound.com]
- 2. GUS Gene Assay [cas.miamioh.edu]
- 3. stockingerlab.osu.edu [stockingerlab.osu.edu]
- 4. Bios 413 Day 5 Lab Protocols [owlnet.rice.edu]
- 5. A β-glucuronidase (GUS) Based Cell Death Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microscopy.tamu.edu [microscopy.tamu.edu]
- 7. GUS Solution [protocols.io]
- 8. web.uri.edu [web.uri.edu]
Troubleshooting & Optimization
Troubleshooting false negatives in X-Gluc staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with X-Gluc staining, particularly false negatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in GUS reporter assays?
A1: this compound (5-bromo-4-chloro-3-indolyl-β-D-glucuronide) is a chromogenic substrate for the enzyme β-glucuronidase (GUS).[1] In the presence of GUS, the this compound substrate is cleaved. This cleavage releases an indoxyl derivative which then undergoes oxidative dimerization to form a water-insoluble, blue precipitate (5,5′-dibromo-4,4′-dichloro-indigo).[2][3] This blue color serves as a visual marker for GUS enzyme activity within cells and tissues.[4] The GUS reporter system is widely used in plant sciences and molecular biology to study gene expression and promoter activity.[1][2]
Q2: What are the essential components of an this compound staining solution?
A2: A typical this compound staining solution contains the following components:
| Component | Function | Common Concentration |
| This compound | Chromogenic substrate for GUS enzyme. | 1-2 mM |
| Buffer (e.g., Sodium Phosphate) | Maintains optimal pH for GUS activity (typically pH 7.0-7.2). | 50-100 mM |
| Potassium Ferricyanide (B76249) & Potassium Ferrocyanide | Act as oxidation catalysts to enhance the dimerization of the indoxyl derivative, leading to a more intense and localized blue precipitate.[3][4] | 0.5-2.0 mM each |
| Triton X-100 (optional) | A non-ionic detergent used to increase tissue permeability. | 0.1% |
| EDTA (optional) | Can be included to chelate divalent cations that may inhibit GUS activity. It may also help reduce endogenous GUS activity in some plant tissues.[5] | 10 mM |
Troubleshooting False Negatives
A false negative in this compound staining is when no blue color develops, even though the GUS gene is expected to be expressed. This can be caused by a variety of factors related to the substrate, the enzyme, or the experimental procedure.
Q3: My this compound staining isn't working. How can I determine if the problem is with my this compound substrate?
A3: Issues with the this compound substrate are a common cause of staining failure. Here’s how to troubleshoot:
-
Substrate Degradation: this compound solutions, especially when in aqueous buffers, have limited stability. It is not recommended to store aqueous solutions for more than one day.[6] A stock solution of this compound dissolved in dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is more stable and can be stored at -20°C for at least a month.[4][7] If the stock solution turns bright red, it has likely gone bad and should be discarded.
-
Improper Storage: this compound powder should be stored at -20°C.[6]
-
Incorrect Concentration: Ensure the final concentration of this compound in your staining solution is sufficient, typically between 1-2 mM.[4]
Q4: I've confirmed my this compound substrate is good, but I still see no staining. Could there be a problem with the GUS enzyme?
A4: Yes, several factors can affect the GUS enzyme's activity and lead to false negatives.
-
No or Low Transgene Expression:
-
Positional Effects: The location of the T-DNA insertion in the genome can influence the level of transgene expression.[8]
-
Gene Silencing: The GUS reporter gene may be present but not expressed due to epigenetic silencing mechanisms.[9]
-
Promoter Activity: The promoter driving GUS expression may be very weak or only active under specific conditions or in specific tissues.
-
-
Enzyme Inhibition:
-
Endogenous Inhibitors: Many plant tissues contain endogenous compounds that can inhibit GUS activity.[10]
-
Chemical Inhibition: Certain chemicals used in tissue preparation can inhibit the enzyme. For example, dimethylformamide (DMF), a solvent for this compound, can have an inhibitory effect.[11] Using methanol (B129727) instead of DMF to dissolve this compound may increase GUS activity.[11] Glutaraldehyde, a fixative, can also decrease enzyme activity.[4]
-
-
Incorrect Construct: If the GUS reporter gene is fused downstream of a gene of interest, the presence of a stop codon in the upstream gene will prevent the translation of the GUS enzyme.[8]
Q5: My protocol seems correct, but the staining is patchy or non-existent. What procedural steps could be causing the issue?
A5: Suboptimal experimental procedures are a frequent source of false negatives.
-
Poor Substrate Penetration: Tissues with waxy cuticles or dense structures can be resistant to the penetration of the staining solution.[2]
-
Fixation: Fixation with acetone (B3395972) can help permeabilize the tissue and aid in chlorophyll (B73375) removal.[2]
-
Vacuum Infiltration: Applying a vacuum can help the staining solution penetrate the tissue.[12]
-
Physical Disruption: For hard-to-stain tissues, deliberate physical damage, such as making small punctures with a needle, can improve buffer penetration.[2][13]
-
-
Incorrect Incubation Conditions:
-
Temperature: Incubation is typically carried out at 37°C overnight.[14]
-
pH: The GUS enzyme has an optimal pH range, and the buffer should be at the correct pH (typically 7.0-7.2). Using a citrate (B86180) buffer may result in slightly higher GUS activity compared to a phosphate (B84403) buffer.[11]
-
-
Inadequate Fixation: While strong fixation can inhibit the enzyme, insufficient fixation can lead to the diffusion of the enzyme out of the tissue, resulting in faint or no staining.[11]
-
Improper Controls: Always include positive and negative controls in your experiment. A positive control (e.g., a line with constitutive GUS expression) will help verify that the staining protocol and reagents are working.[2][13] A negative control (untransformed tissue) will help identify any endogenous GUS activity or false positives.[11]
Experimental Protocols & Visualizations
General this compound Staining Protocol
This is a generalized protocol; optimization for specific tissues may be required.
-
Tissue Preparation: Excise the tissue of interest. For tissues with poor permeability, consider fixation with cold 90% acetone on ice for 15-20 minutes.
-
Rinsing: Rinse the tissue with the rinse solution (e.g., 50 mM sodium phosphate buffer, pH 7.2, with 0.5 mM each of potassium ferricyanide and potassium ferrocyanide).
-
Staining: Immerse the tissue in the this compound staining solution.
-
Vacuum Infiltration: Apply a vacuum for several minutes to ensure the solution penetrates the tissue.[12]
-
Incubation: Incubate the tissue overnight at 37°C in the dark.[14]
-
Destaining: Remove the staining solution and destain the tissue by washing with a series of ethanol (B145695) concentrations (e.g., 15%, 30%, 50%, 70%, 95%, 100%) to remove chlorophyll.
-
Visualization: Observe the tissue under a microscope.
This compound Staining Reaction Pathway
Caption: The enzymatic reaction of this compound cleavage by GUS.
Troubleshooting Workflow for False Negatives
Caption: A logical workflow for troubleshooting false negatives.
References
- 1. biocompare.com [biocompare.com]
- 2. Fake news blues: A GUS staining protocol to reduce false‐negative data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound.com [this compound.com]
- 4. takarabio.com [takarabio.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Impact of ubiquitous inhibitors on the GUS gene reporter system: evidence from the model plants Arabidopsis, tobacco and rice and correction methods for quantitative assays of transgenic and endogenous GUS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microscopy.tamu.edu [microscopy.tamu.edu]
- 12. stockingerlab.osu.edu [stockingerlab.osu.edu]
- 13. researchgate.net [researchgate.net]
- 14. clough.cropsci.illinois.edu [clough.cropsci.illinois.edu]
Technical Support Center: Optimizing GUS Staining and Preventing Precipitate Diffusion
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of blue precipitate diffusion in GUS (β-glucuronidase) staining. By following these recommendations, users can achieve precise localization of GUS activity and generate reliable, high-quality data.
Frequently Asked Questions (FAQs)
Q1: What causes the blue precipitate to diffuse or "bleed" in my GUS staining experiments?
A1: Diffusion of the blue precipitate, an indigo (B80030) dye, occurs when the initial enzymatic product is not rapidly converted into its final, insoluble form. The primary product of the GUS enzyme's action on the X-Gluc substrate is colorless and soluble.[1] If this intermediate is not immediately oxidized and dimerized, it can move away from the site of enzyme activity, leading to fuzzy or diffuse staining. Key factors contributing to this include suboptimal concentrations of catalysts, improper tissue fixation, and poor substrate penetration.[1][2]
Q2: What is the role of potassium ferricyanide (B76249) and potassium ferrocyanide in the staining solution?
A2: Potassium ferricyanide and ferrocyanide are crucial oxidizing agents that accelerate the dimerization of the initial colorless product into the insoluble, blue indigo precipitate.[1][3][4] Their presence is critical for minimizing the diffusion of the primary reaction product, ensuring a sharp and accurate localization of GUS activity.[1] They also protect the formed indigo from further oxidation, which could lead to colorless products.[1]
Q3: Can endogenous GUS activity in my plant tissue cause background staining?
A3: Yes, some plant tissues, particularly pollen, can exhibit endogenous GUS activity, leading to false-positive results.[1] It is essential to run a negative control (untransformed tissue) in parallel to assess the level of background staining.[5] To minimize endogenous activity, you can try increasing the methanol (B129727) concentration in the incubation medium (up to 20% v/v), raising the pH to 7.5, or increasing the incubation temperature to 60°C.[1]
Q4: How does tissue fixation affect the quality of GUS staining?
A4: Fixation is a critical step that helps to preserve tissue morphology, inactivate endogenous enzymes that could interfere with the assay, and minimize the diffusion of the GUS enzyme itself.[1][3] Common fixatives include formaldehyde, glutaraldehyde, and acetone (B3395972).[1][2][3] Inadequate fixation can lead to both false-negative results due to enzyme leakage and false localization due to enzyme movement.[1]
Q5: My tissue is very dense. How can I improve substrate penetration?
A5: Poor penetration of the this compound substrate is a common cause of uneven or weak staining, particularly in dense or bulky tissues.[1][2] To improve penetration, consider the following:
-
Reduce tissue size: Use smaller or thinner tissue samples.[1]
-
Vacuum infiltration: Apply a vacuum to the tissue while it is submerged in the staining solution to help draw the solution into the intercellular spaces.[1][6]
-
Include a detergent: Adding a mild detergent like Triton X-100 to the staining solution can help to reduce surface tension and improve penetration.[5]
-
Acetone fixation: Pre-treatment with acetone can help to permeabilize the tissue.[2][7]
-
Deliberate physical damage: For particularly resistant tissues, making small, deliberate punctures can aid solution entry.[2][8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Diffuse or "leaky" blue staining | - Insufficient ferricyanide/ferrocyanide concentration.- The initial soluble product is diffusing before precipitation.[1] | - Increase the concentration of both potassium ferricyanide and potassium ferrocyanide in the staining buffer. A common starting point is 1 mM each, but concentrations can be optimized between 0.5 mM and 10 mM.[1][9] |
| Weak or no staining | - Poor substrate penetration.- Inactive GUS enzyme due to improper fixation or storage.- Incorrect pH of the staining buffer. | - Use smaller tissue samples, vacuum infiltrate the staining solution, or add Triton X-100 to the buffer.[1][5][6]- Ensure proper fixation and check the activity of the enzyme with a fluorometric assay if possible.[2][3]- The optimal pH for GUS activity is typically between 5.2 and 8.0; however, a pH of 7.0 is commonly used.[3] |
| Uneven staining within the tissue | - Limited penetration of the staining solution.[1] | - Follow the recommendations for improving substrate penetration mentioned above.- For some tissues, acetone fixation followed by deliberate physical damage may be necessary to ensure uniform staining.[2][7] |
| Blue precipitate forms in the staining solution | - High GUS expression leading to leakage of the enzyme from the tissue.[4] | - This can be an indicator of very high enzyme activity. Reduce the incubation time or the amount of tissue per volume of staining solution. |
| Background staining in negative controls | - Endogenous GUS activity.- Microbial contamination.[1] | - Incorporate controls using untransformed tissue.[5] To reduce endogenous activity, adjust the pH, temperature, or add methanol to the staining buffer.[1]- Ensure sterile techniques are used during tissue preparation and staining. |
Experimental Protocols
Standard GUS Staining Protocol
This protocol is a general guideline and may require optimization for specific tissues.
-
Fixation:
-
Immerse tissue samples in ice-cold 90% acetone for 1 hour at -20°C or in a formaldehyde-based fixative (e.g., 0.3% formaldehyde, 10 mM MES pH 5.6, 0.3 M mannitol) for 30-60 minutes on ice.[2][3]
-
Wash the tissue several times with 50 mM sodium phosphate (B84403) buffer (pH 7.0) to remove the fixative.[1]
-
-
Staining:
-
Prepare the GUS staining solution (see table below for composition).
-
Immerse the tissue in the staining solution.
-
Incubate at 37°C in the dark for 1 to 24 hours, depending on the level of GUS expression.[3] Monitor the staining progress periodically.
-
-
Post-Staining Washes and Clearing:
-
Stop the reaction by removing the staining solution and washing the tissue with 50 mM sodium phosphate buffer (pH 7.0).
-
To remove chlorophyll (B73375) and improve visualization, destain the tissue by incubating in 70% ethanol (B145695).[3] This may require several changes of ethanol over several hours to days.
-
For enhanced clearing, various methods like ClearSee can be employed.[10][11]
-
GUS Staining Solution Composition
| Component | Stock Concentration | Volume for 10 mL | Final Concentration | Purpose |
| 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (this compound) | 20 mg/mL in DMSO | 50 µL | 1 mM | Substrate for GUS enzyme |
| Sodium Phosphate Buffer (pH 7.0) | 1 M | 1 mL | 100 mM | Maintain optimal pH |
| Potassium Ferricyanide (K₃[Fe(CN)₆]) | 100 mM | 100 µL | 1 mM | Oxidizing agent to facilitate indigo formation[1][4] |
| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | 100 mM | 100 µL | 1 mM | Oxidizing agent to facilitate indigo formation[1][4] |
| Triton X-100 | 10% (v/v) | 10 µL | 0.1% | Detergent to improve substrate penetration[5] |
| Sterile Deionized Water | - | to 10 mL | - | Solvent |
Note: The concentrations of potassium ferricyanide and ferrocyanide may need to be optimized for your specific application. A range of 0.5 mM to 10 mM is often cited.[9] Always prepare the staining solution fresh.
Visualizing the Process
GUS Staining Workflow
Caption: A generalized workflow for histochemical GUS staining.
Chemical Reaction of GUS Staining
Caption: The two-step reaction of GUS staining.
References
- 1. microscopy.tamu.edu [microscopy.tamu.edu]
- 2. Fake news blues: A GUS staining protocol to reduce false‐negative data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GUS Gene Assay [cas.miamioh.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fake news blues: A GUS staining protocol to reduce false-negative data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GUS Solution [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Clearing of Vascular Tissue in Arabidopsis thaliana for Reporter Analysis of Gene Expression | Springer Nature Experiments [experiments.springernature.com]
Optimizing X-Gluc concentration for sensitive GUS detection
This guide provides troubleshooting advice and answers to frequently asked questions for optimizing 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc) concentration for sensitive β-glucuronidase (GUS) detection.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for a GUS histochemical assay?
A1: The optimal this compound concentration should be determined empirically for your specific tissue and experimental conditions. However, a good starting point is typically between 1 mM and 2 mM.[1][2] Some protocols have successfully used concentrations as low as 200 µM.[3] Over-saturating the reaction with substrate does not necessarily lead to better results and can increase background staining.
Q2: My GUS staining is very weak or completely absent. What are the possible causes?
A2: Weak or no staining can result from several factors:
-
Low GUS Expression: The promoter driving your GUS gene may have low activity in the specific tissue or condition you are testing. For highly sensitive, quantitative analysis, a fluorometric assay using 4-methylumbelliferyl-β-D-glucuronide (MUG) is recommended over histochemical staining with this compound.[4][5]
-
Poor Substrate Penetration: The this compound substrate may not be reaching the cells where the GUS enzyme is located. This is common in dense or waxy tissues.[6] Consider using a fixative like acetone (B3395972), vacuum infiltration, and including a detergent like Triton X-100 in your staining buffer to improve permeability.[4][6] Physically damaging the tissue can also aid penetration.[6]
-
Suboptimal Incubation Time: Incubation times are highly variable and depend on the level of GUS expression.[7] They can range from a few minutes to overnight.[1][7] It is best to perform a time-course experiment to determine the optimal duration.
-
Enzyme Inhibition: Components in your staining buffer or endogenous compounds in your tissue could be inhibiting the GUS enzyme. For example, the common solvent for this compound, N,N-dimethylformamide (DMF), has been reported to inhibit GUS activity; using methanol (B129727) as a solvent may provide better results.[8]
Q3: I am observing blue staining in my negative control (untransformed) tissue. What causes this false positive result?
A3: False positive staining can arise from a few sources:
-
Endogenous GUS Activity: Some plant species and tissues naturally have low levels of endogenous β-glucuronidase activity.[8][9] This can be minimized by adjusting the pH of the staining buffer (pH 8 is often effective), adding methanol (e.g., 20% v/v) to the buffer, or increasing the incubation temperature to 55-60°C.[8][9]
-
Microbial Contamination: Bacteria, such as residual Agrobacterium from transformation, can have their own β-glucuronidase activity.[4][8] Using a GUS gene construct that contains an intron prevents its expression in bacteria, thereby eliminating this source of false positives.[4][8]
-
Substrate-Independent Color Formation: In rare cases, the ferri/ferrocyanide catalyst used in the staining buffer can form a colored product. It is always recommended to run a "without-substrate" control to check for this possibility.[8]
Q4: The blue precipitate in my tissue appears diffuse and not well-localized. How can I improve this?
A4: The blue color in a GUS assay is the result of a two-step reaction. First, GUS cleaves this compound to produce a colorless indoxyl derivative. This soluble intermediate must then undergo oxidative dimerization to form the insoluble indigo (B80030) dye.[1][10][11] If this second step is slow, the intermediate can diffuse away from the site of enzyme activity, causing fuzzy localization. To prevent this, it is highly recommended to include an oxidation catalyst, such as a potassium ferricyanide (B76249) and potassium ferrocyanide mixture (typically 0.5 mM - 1.0 mM each), in the staining buffer to accelerate the dimerization reaction.[1][8][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No Staining | Low enzyme expression | Confirm gene insertion via PCR. Use a positive control (e.g., a line with a strong constitutive promoter like 35S). For very low expression, switch to a more sensitive fluorometric assay using MUG.[4][12] |
| Poor substrate penetration | Use a fixative (e.g., acetone).[6] Include a detergent (e.g., 0.1% Triton X-100) in the buffer.[4] Use vacuum infiltration to force the solution into the tissue.[2][8] | |
| Incorrect buffer pH | The optimal pH for GUS is generally between 5.2 and 8.0.[4] A standard starting point is a phosphate (B84403) buffer at pH 7.0.[4] Citrate buffers may enhance activity.[8] | |
| Insufficient incubation time | Increase incubation time. Perform a time-course experiment (e.g., 2, 4, 8, 16 hours) to find the optimum.[7] | |
| Weak Staining | Sub-optimal this compound concentration | Titrate this compound concentration. Start with 1 mM and test a range (e.g., 0.5 mM, 1.5 mM, 2.0 mM). |
| Enzyme inhibition by fixative | If using fixatives like glutaraldehyde (B144438) or formaldehyde, they can reduce GUS activity.[1] Reduce fixation time or switch to a gentler fixative like acetone.[1][6] | |
| This compound solvent is inhibitory | N,N-dimethylformamide (DMF) can inhibit GUS.[8] Dissolve this compound in methanol instead.[8] | |
| High Background / False Positives | Endogenous GUS activity | Increase buffer pH to 8.0. Add 20% methanol to the staining solution. Increase incubation temperature to 55°C.[9] |
| Microbial contamination | Ensure plant material is sterile. Use an intron-containing GUS construct for transformations to prevent bacterial expression.[4][8] | |
| Poor Localization | Diffusion of reaction intermediate | Add an oxidation catalyst (0.5 - 1.0 mM each of potassium ferricyanide and potassium ferrocyanide) to the staining buffer.[1][8] |
Experimental Protocols
Histochemical GUS Staining Protocol
This protocol is a general guideline and may require optimization for specific tissues.
1. Preparation of Stock Solutions:
-
0.2 M Sodium Phosphate Buffer (pH 7.0):
-
0.5 M EDTA (pH 8.0): Dissolve 18.61 g of Na₂EDTA·2H₂O in 80 ml of dH₂O. Adjust pH to 8.0 with NaOH to dissolve, then bring the final volume to 100 ml.[7]
-
50 mM Potassium Ferricyanide (K₃Fe(CN)₆): Dissolve 0.823 g in dH₂O to a final volume of 50 ml. Store in a brown bottle.[7]
-
50 mM Potassium Ferrocyanide (K₄Fe(CN)₆·3H₂O): Dissolve 1.056 g in dH₂O to a final volume of 50 ml. Store in a brown bottle.[7]
-
10% Triton X-100: Dilute 10 ml of Triton X-100 with 90 ml of dH₂O.[7]
-
100 mM this compound Stock: Dissolve 52 mg of this compound in 1 ml of N,N-dimethylformamide or methanol.[2][8] Store at -20°C.
2. Preparation of GUS Staining Solution (10 ml):
| Component | Stock Concentration | Volume to Add | Final Concentration |
| 0.2 M NaPO₄ Buffer (pH 7.0) | 0.2 M | 5.0 ml | 100 mM |
| 50 mM K₃Fe(CN)₆ | 50 mM | 200 µl | 1.0 mM |
| 50 mM K₄Fe(CN)₆ | 50 mM | 200 µl | 1.0 mM |
| 0.5 M EDTA | 0.5 M | 200 µl | 10 mM |
| 10% Triton X-100 | 10% | 100 µl | 0.1% |
| 100 mM this compound | 100 mM | 200 µl | 2.0 mM |
| Sterile dH₂O | - | 4.1 ml | - |
Note: This recipe is a starting point. The final concentration of each component, especially the ferri/ferrocyanide and this compound, may need to be optimized.[2][8]
3. Staining Procedure:
-
Collect tissue samples. If desired, fix the tissue first (e.g., in ice-cold 90% acetone for 1 hour).[6]
-
Place samples into a microcentrifuge tube or well of a multi-well plate and completely submerge them in the freshly prepared GUS staining solution.[2][4]
-
(Optional) Vacuum infiltrate the samples for 5-15 minutes to enhance solution penetration.[2][8]
-
Incubate the samples at 37°C in the dark. Incubation can last from 1 hour to overnight, depending on the strength of GUS expression.[2][4]
-
After incubation, remove the staining solution.
-
To clear chlorophyll (B73375) from green tissues, wash several times with 70% ethanol (B145695) until the blue staining is clearly visible against a pale or white background.[2][4][13]
-
Store the destained tissue in 70% ethanol or glycerol (B35011) for observation.
-
Examine the tissue under a dissecting or light microscope.[4]
Visualizations
Caption: Experimental workflow for histochemical GUS staining.
Caption: Troubleshooting logic for weak or absent GUS staining.
References
- 1. takarabio.com [takarabio.com]
- 2. stockingerlab.osu.edu [stockingerlab.osu.edu]
- 3. A β-glucuronidase (GUS) Based Bacterial Competition Assay to Assess Fine Differencesin Fitness during Plant Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GUS Gene Assay [cas.miamioh.edu]
- 5. researchgate.net [researchgate.net]
- 6. Fake news blues: A GUS staining protocol to reduce false‐negative data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.uri.edu [web.uri.edu]
- 8. microscopy.tamu.edu [microscopy.tamu.edu]
- 9. Factor affecting the endogenous β-glucuronidase activity in rapeseed haploid cells: how to avoid interference with the Gus transgene in transformation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound.com [this compound.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. ableweb.org [ableweb.org]
Technical Support Center: Dealing with Endogenous GUS Activity in Plant Tissues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to endogenous β-glucuronidase (GUS) activity in plant tissues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is endogenous GUS activity and why is it a problem?
A1: Endogenous GUS activity refers to the presence of native β-glucuronidase enzymes in some plant species that can hydrolyze the substrates used in GUS reporter gene assays, such as X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide).[1][2] This leads to background staining in non-transformed tissues, making it difficult to distinguish between the reporter gene activity and the plant's own enzyme activity. This can result in false-positive results and inaccurate interpretation of gene expression patterns.[1][3]
Q2: Which plant species are known to have high endogenous GUS activity?
A2: While many higher plants have negligible GUS activity, some species are known to exhibit significant endogenous GUS activity.[4] This is particularly prevalent in species like rapeseed (Brassica napus), as well as in specific tissues of other plants such as pollen grains.[1][3] It has also been documented in model plants like Arabidopsis thaliana, Oryza sativa (rice), Nicotiana tabacum (tobacco), and Zea mays (maize).[2]
Q3: What are the primary causes of false-positive GUS staining?
A3: False-positive GUS staining can arise from several sources:
-
Endogenous plant GUS activity: As mentioned, some plants naturally produce enzymes that can break down GUS substrates.[1][2]
-
Contamination with GUS-positive bacteria: Agrobacterium tumefaciens, often used for plant transformation, can sometimes survive antibiotic selection and lead to false-positive staining.[1][5] Using a GUS reporter gene containing an intron can mitigate this issue, as bacteria cannot splice the intron to produce a functional enzyme.[1][5] Endophytic bacteria expressing β-glucuronidase can also be a source of contamination.[1]
-
Substrate auto-oxidation: The GUS substrate this compound can slowly oxidize over time, leading to a blue precipitate that can be mistaken for GUS activity. Proper storage and handling of the substrate are crucial.
-
Formation of colored products from ferri/ferrocyanide: In the indigogenic reaction, ferri/ferrocyanide is used as a catalyst. However, under certain conditions, these compounds can lead to the formation of colored products, resulting in artifacts.[1] The use of controls without the GUS substrate is recommended to identify such issues.[1]
Q4: How can I be sure that the blue staining I see is from my transgene and not from endogenous activity?
A4: To confirm that the observed GUS staining is from your transgene, it is essential to include proper controls in your experiment.[6][7] A key control is to perform a parallel assay with non-transgenic (wild-type) plant material of the same species and tissue type, subjected to the exact same staining procedure.[1] If the wild-type tissue shows no blue staining, it is a strong indication that the staining in your transgenic tissue is due to the expression of the uidA gene. Additionally, using a positive control, such as a line with constitutive GUS expression (e.g., driven by the 35S promoter), can help validate that the staining protocol itself is working correctly.[6][7]
Troubleshooting Guide
Q1: I am seeing blue staining in my non-transformed (wild-type) control plants. What should I do?
A1: Blue staining in wild-type controls is a clear indication of endogenous GUS activity or other artifacts. Here are several steps you can take to troubleshoot this issue:
-
Modify the GUS Assay Buffer pH: The optimal pH for E. coli GUS is typically between 7.0 and 8.0, while the optimal pH for many plant endogenous GUS enzymes is lower, around 4.0 to 5.0.[2][8] Increasing the pH of your staining buffer to 7.5 or 8.0 can help to specifically inhibit the endogenous plant enzyme while still allowing for the detection of the bacterial GUS activity.[1][3]
-
Increase the Incubation Temperature: Plant endogenous GUS is often more heat-labile than the E. coli enzyme.[8] Incubating your tissues at a higher temperature, such as 55°C, can selectively inactivate the endogenous GUS activity.[3][9] However, it is important to test this empirically for your specific plant species, as the heat stability of the E. coli GUS can also be affected.
-
Add Methanol (B129727) to the Staining Buffer: The addition of methanol (up to 20-28% v/v) to the GUS staining buffer has been shown to significantly decrease endogenous GUS activity in some species, such as rapeseed.[1][3][9]
-
Include a GUS Inhibitor: While not always practical due to cost and potential effects on the transgenic GUS, specific inhibitors of β-glucuronidase, such as D-saccharic acid 1,4-lactone, can be used to differentiate between endogenous and transgenic GUS activity due to their differential sensitivities.[8][10]
-
Check for Bacterial Contamination: To rule out contamination by GUS-positive bacteria, you can try to culture tissue extracts on a bacterial growth medium. If you are using Agrobacterium for transformation, ensure your antibiotic selection is effective. Using a GUS gene with an intron is a proactive way to prevent this issue.[1][5]
Q2: My GUS staining is very faint or non-existent in my transgenic plants, but I expect to see expression. What could be the problem?
A2: A lack of GUS staining in expected tissues can be due to several factors, ranging from issues with the transgene itself to problems with the staining protocol.
-
Poor Substrate Penetration: Some plant tissues, particularly those with thick cuticles like dark-grown hypocotyls, can be resistant to the penetration of the staining solution.[6][7] To improve penetration, you can:
-
Use a fixative like ice-cold 90% acetone (B3395972) prior to staining.[6][7]
-
Include a detergent like Triton X-100 in the staining buffer.[11]
-
Perform vacuum infiltration to help the staining solution penetrate the tissue.[1][12]
-
Introduce deliberate physical damage to the tissue, for example, by making small punctures with a needle, to allow better access for the staining solution.[6][7]
-
-
Low Gene Expression: The promoter driving your GUS gene may be weak or only active under specific developmental stages or environmental conditions.[13] Consider using a more sensitive detection method, such as a fluorometric GUS assay, which is generally more sensitive than the histochemical assay.[5]
-
Issues with the Transgene Construct: There could be a mutation in the GUS gene, or if it is a fusion protein, an in-frame stop codon from the upstream gene could be preventing the translation of the GUS protein.[13] It is always a good practice to sequence your construct before transforming it into plants.[13]
-
Sub-optimal Staining Conditions: Ensure that your staining buffer is freshly prepared and that the pH is optimal for E. coli GUS activity (typically pH 7.0-8.0).[5] The incubation time may also need to be optimized; for weak promoters, longer incubation times (e.g., overnight) may be necessary.[5][14]
-
Presence of Inhibitors: Some plant tissues contain endogenous compounds that can inhibit GUS activity.[10][15] If you suspect this is the case, a quantitative fluorometric assay with diluted plant extracts can help to assess the presence of inhibitors.[10]
Q3: The blue color in my stained tissues is diffusing and not giving me a clear localization pattern. How can I improve the resolution?
A3: Diffusion of the blue indigo (B80030) precipitate can be a problem, leading to a loss of cellular resolution. To improve localization:
-
Optimize Ferri/Ferrocyanide Concentration: Potassium ferricyanide (B76249) and potassium ferrocyanide in the staining buffer act as catalysts to promote the oxidative dimerization of the initial reaction product, leading to the formation of the insoluble blue precipitate.[1] Optimizing the concentration of these reagents (a good starting point is 1 mM each) can help to localize the precipitate at the site of enzyme activity.[1]
-
Fix the Tissue: Fixation with agents like formaldehyde (B43269) or glutaraldehyde (B144438) prior to staining can help to preserve cellular structures and immobilize the enzyme, which can reduce diffusion of the final product.[1][5] However, fixation can also reduce enzyme activity, so a balance needs to be found.[1]
-
Reduce Incubation Time: Over-incubation can lead to the accumulation of the reaction product and subsequent diffusion.[14] Monitor the staining progress and stop the reaction once a clear signal is visible.
-
Lower Triton X-100 Concentration: While Triton X-100 helps with substrate penetration, high concentrations can also contribute to the diffusion of the reaction product. Using a lower concentration (e.g., 0.01%) may improve localization.[11]
Quantitative Data Summary
Table 1: Comparison of Endogenous vs. E. coli GUS Activity
| Characteristic | Endogenous Plant GUS | E. coli GUS (Transgenic) |
| Optimal pH | 4.0 - 5.0[2][8] | 7.0 - 8.0[5][16] |
| Thermal Stability | Generally lower, inactivated above 45°C[8] | More stable at higher temperatures |
| Inhibitor Sensitivity (Saccharic acid-1,4-lactone) | Less sensitive[8][10] | More sensitive[8][10] |
Table 2: Effect of Different Treatments on Endogenous GUS Activity in Rapeseed (Brassica napus) Microspore-Derived Embryos (MDEs)
| Treatment Condition | Effect on Endogenous GUS Activity | Reference |
| pH 8.0 Buffer + 28% Methanol | Significantly decreased | [3][9] |
| Incubation at 55°C | Completely eliminated | [3][9] |
| 1 mM Potassium Ferricyanide + 1 mM Potassium Ferrocyanide | Enhanced transgene expression over endogenous activity | [3][9] |
Experimental Protocols
Histochemical GUS Assay with Modifications to Reduce Endogenous Activity
This protocol is a guideline and may need optimization for different plant tissues.
Materials:
-
Plant tissue
-
GUS Staining Buffer:
-
100 mM Sodium Phosphate (B84403) Buffer (pH 7.5-8.0)
-
10 mM EDTA
-
0.5 mM Potassium Ferricyanide
-
0.5 mM Potassium Ferrocyanide
-
0.1% (v/v) Triton X-100
-
2 mM this compound (5-bromo-4-chloro-3-indolyl-β-D-glucuronide)
-
Optional: 20% (v/v) Methanol
-
-
Fixative (optional): ice-cold 90% acetone
Procedure:
-
(Optional) Fixation: Immerse the plant tissue in ice-cold 90% acetone for at least 2 hours.[6][7]
-
Washing: If fixed, wash the tissue several times with 100 mM sodium phosphate buffer (pH 7.5-8.0).
-
Infiltration: Place the tissue in a tube with GUS staining buffer. Apply a vacuum for 5-15 minutes to infiltrate the tissue with the staining solution.[1][12]
-
Incubation: Incubate the tissue at 37°C in the dark. For tissues with high endogenous activity, consider incubating at a higher temperature (e.g., 55°C) after empirical testing.[3][9] Incubation times can vary from a few hours to overnight, depending on the strength of the promoter.[5]
-
Stopping the Reaction: Stop the staining reaction by removing the staining buffer.
-
Chlorophyll (B73375) Removal: Add 70% ethanol and incubate until the chlorophyll is removed, changing the ethanol as needed.[5] This will make the blue staining easier to visualize.
-
Visualization: Observe the tissue under a dissecting or compound microscope.
Quantitative Fluorometric GUS Assay
This assay is more sensitive than the histochemical assay and allows for the quantification of GUS activity.[5]
Materials:
-
Plant tissue
-
GUS Extraction Buffer:
-
50 mM Sodium Phosphate Buffer (pH 7.0)
-
10 mM EDTA
-
0.1% (v/v) Triton X-100
-
0.1% (w/v) Sodium Lauryl Sarcosine
-
10 mM β-mercaptoethanol (add fresh)
-
-
Assay Buffer: 1 mM 4-Methylumbelliferyl-β-D-glucuronide (MUG) in GUS extraction buffer.[5]
-
Stop Buffer: 0.2 M Sodium Carbonate (Na₂CO₃).[5]
-
4-Methylumbelliferone (4-MU) standard for calibration.
-
Fluorometer
Procedure:
-
Tissue Homogenization: Grind a known amount of plant tissue in liquid nitrogen and resuspend in ice-cold GUS extraction buffer.
-
Centrifugation: Centrifuge the homogenate at 4°C to pellet cell debris. Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the total protein concentration of the extract (e.g., using a Bradford assay).
-
Enzyme Reaction:
-
Stopping the Reaction: Stop the reaction for each aliquot by adding it to the stop buffer.[5]
-
Fluorescence Measurement: Measure the fluorescence of the samples and the 4-MU standards using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 455 nm.[17][18]
-
Calculation of GUS Activity: Use the 4-MU standard curve to calculate the amount of 4-MU produced in each reaction. GUS activity can then be expressed as nmol of 4-MU produced per minute per mg of protein.
Visualizations
References
- 1. microscopy.tamu.edu [microscopy.tamu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Factor affecting the endogenous β-glucuronidase activity in rapeseed haploid cells: how to avoid interference with the Gus transgene in transformation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GUS reporter system - Wikipedia [en.wikipedia.org]
- 5. GUS Gene Assay [cas.miamioh.edu]
- 6. Fake news blues: A GUS staining protocol to reduce false‐negative data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fake news blues: A GUS staining protocol to reduce false-negative data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plant endogenous beta-glucuronidase activity: how to avoid interference with the use of the E. coli beta-glucuronidase as a reporter gene in transgenic plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Impact of ubiquitous inhibitors on the GUS gene reporter system: evidence from the model plants Arabidopsis, tobacco and rice and correction methods for quantitative assays of transgenic and endogenous GUS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3 [nibb.ac.jp]
- 12. A β-glucuronidase (GUS) Based Cell Death Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. web.uri.edu [web.uri.edu]
- 15. Influences and Interferences: Factors Impacting the Accuracy of GUS Activity Assays [greenskybio.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Improving X-Gluc Substrate Penetration in Dense Tissues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with 5-bromo-4-chloro-3-indolyl-β-D-glucuronic acid (X-Gluc) substrate penetration in dense tissues, such as whole-mount embryos, organoids, and plant tissues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does the staining reaction work?
A1: this compound is a chromogenic substrate used to detect the activity of the β-glucuronidase (GUS) enzyme, a common reporter gene in molecular biology.[1][2] The GUS enzyme cleaves this compound, and the resulting indoxyl derivative undergoes oxidative dimerization to form an insoluble, highly colored blue precipitate (5,5′-dibromo-4,4′-dichloro-indigo) at the site of enzyme activity.[3][4][5] This reaction allows for the histochemical localization of GUS expression in cells and tissues.[3] The dimerization process is stimulated by atmospheric oxygen and can be enhanced by an oxidation catalyst, such as a potassium ferricyanide/ferrocyanide mixture.[3][4]
Q2: Why is substrate penetration a significant challenge in dense or whole-mount tissues?
A2: Dense tissues, such as embryos or organoids, are much larger and thicker than standard tissue sections. This increased thickness impedes the diffusion of reagents, including fixatives, permeabilizing agents, and the this compound substrate itself.[6] Inadequate penetration leads to common problems like weak or no signal in the center of the tissue, as well as patchy and non-uniform staining.[5][6][7] Factors like cell membranes, tissue opacity, and, in plants, the cuticle and cell wall, further hinder substrate access.[8][9]
Q3: What are the key factors that influence the success of this compound staining in dense tissues?
A3: Several factors must be optimized for successful staining in dense tissues:
-
Fixation: Proper fixation is critical to preserve tissue structure and antigenicity without destroying GUS enzyme activity.[10] Aldehydes like paraformaldehyde (PFA) and glutaraldehyde (B144438) are common, but fixation times and concentrations must be carefully tested for each tissue type.[3][10]
-
Permeabilization: This step is crucial for allowing the substrate to access intracellular enzymes.[10][11] Stronger detergents are often required for dense tissues.[6]
-
Incubation Time: Longer incubation times for all steps (fixation, permeabilization, washing, and substrate reaction) are necessary to allow reagents to penetrate the center of the sample.[6]
-
Tissue Size: If a sample is too large, reagents may not be able to fully penetrate, resulting in patchy staining.[6]
-
Infiltration Assistance: Techniques like vacuum infiltration can actively help the substrate solution penetrate the tissue.[7][12][13]
Troubleshooting Guide
Q4: I see no staining or a very weak signal in the center of my tissue sample. What should I do?
A4: This is a classic sign of poor reagent penetration. Consider the following adjustments:
-
Increase Permeabilization: For whole-mount staining, stronger detergents are often more effective. Switch from Tween-20 to Triton X-100 and use a higher concentration, typically between 0.5% to 1%.[6]
-
Extend Incubation Times: Dense tissues require significantly longer incubation periods. Antibody incubations in similar whole-mount procedures can last for 24 hours to 4 days to ensure full penetration.[6] Similarly, extend the this compound substrate incubation time, which can range from a few hours to overnight (24-48 hours).[3][12]
-
Optimize Substrate Concentration: Ensure the this compound concentration is adequate, typically between 1-2 mM.[3]
-
Check Fixation: Over-fixation with aldehydes can inhibit enzyme activity.[7][10] Try reducing the fixative concentration or duration, or switch to a gentler fixative like formaldehyde (B43269) over glutaraldehyde.[3] In some systems, fixation can be skipped entirely, which may improve results if tissue morphology is not the primary concern.[12]
Q5: The this compound staining in my sample is patchy and uneven. How can I achieve more uniform staining?
A5: Patchy staining indicates that the substrate is not reaching all parts of the tissue equally.[5][6]
-
Reduce Tissue Size: If possible, work with smaller tissue samples or section thicker specimens. Reagents cannot penetrate tissue that is too large, leading to inconsistent staining.[6]
-
Introduce Agitation: Gently agitate your samples during all incubation and wash steps. This can be done using a rocker or nutator and helps ensure the even distribution of reagents.[11]
-
Use Vacuum Infiltration: Applying a vacuum for a short period (e.g., 5-30 minutes) after immersing the tissue in the this compound solution can help pull the substrate deep into the tissue, promoting more uniform staining.[7][12][13]
-
Add a Surfactant: Including a surfactant like Triton X-100 (0.01% to 0.1%) in the staining buffer can significantly improve the speed and uniformity of staining by enhancing substrate penetration.[7][12]
Q6: My samples show high background staining, obscuring the specific signal. How can this be reduced?
A6: High background can arise from several sources.
-
Insufficient Washing: Ensure wash steps are long enough to permeate the entire sample and remove unbound substrate and reaction components.[6]
-
Microbial Contamination: Long incubation times can make samples susceptible to microbial growth, which can cause non-specific background. Use sterile glassware and fresh reagents. Adding 0.2% sodium azide (B81097) to buffers can prevent contamination, but it must be thoroughly washed out before adding any peroxidase-conjugated antibodies as it inhibits enzyme activity.[6]
-
Endogenous Enzyme Activity: Some tissues may have endogenous β-glucuronidase activity. This can be checked by running a negative control (tissue not expressing the GUS transgene). Adding 10 mM EDTA to the staining buffer may help reduce this background activity.[14]
Advanced Technique: Tissue Clearing
For particularly large or opaque samples, such as whole organs or organoids, standard permeabilization may be insufficient. Tissue clearing techniques render the sample optically transparent, allowing for deep imaging and potentially improving substrate penetration.[15][16]
Comparison of Common Tissue Clearing Approaches
| Method Category | Principle | Clearing Speed | Effect on Tissue | Compatibility & Considerations |
| Organic Solvent-Based (e.g., BABB, 3DISCO) | Dehydration and delipidation followed by immersion in a high refractive index (RI) organic solvent.[15][17] | Fast (days for a whole mouse brain with 3DISCO).[15] | Causes tissue shrinkage and can quench fluorescent proteins. | Generally incompatible with fluorescent proteins. Requires handling of hazardous organic solvents.[15] |
| Aqueous-Based (e.g., Scale, SeeDB, CUBIC) | Hyperhydration or immersion in high RI aqueous solutions to homogenize the tissue's refractive index.[15][17] | Slower (weeks to months for large samples).[15] | Can cause tissue expansion.[16] | Generally preserves fluorescent proteins and is compatible with immunostaining. Less hazardous than solvent methods.[15][16] |
| Hydrogel-Embedding (e.g., CLARITY, PACT) | Proteins are cross-linked into a hydrogel, lipids are removed with detergents, and the sample is immersed in an RI matching solution.[18] | Moderate to Fast (can be accelerated with electrophoresis).[18] | Preserves protein structure and fine details. | Excellent clearing performance and compatibility with fluorescent proteins and immunostaining.[18] |
Key Experimental Protocols
Protocol 1: Optimized this compound Staining for Whole-Mount Tissues
This protocol is a generalized starting point; optimization of incubation times and reagent concentrations is essential.
-
Fixation:
-
Immerse tissue in a fixation buffer (e.g., 0.5% - 4% PFA in PBS).
-
Incubate for 1-2 hours at room temperature or overnight at 4°C, depending on tissue size and density.
-
Wash the tissue thoroughly with PBS (3 x 20 minutes) to remove the fixative.[3]
-
-
Permeabilization:
-
Incubate the tissue in PBS containing 0.5% - 1% Triton X-100 (PBT) for 1-4 hours at room temperature with gentle agitation.[6]
-
-
Staining:
-
Prepare the this compound staining solution fresh. A typical solution contains:
-
Immerse the tissue completely in the staining solution.
-
Optional: Apply a vacuum for 5-30 minutes to aid infiltration.[12][13]
-
Incubate in the dark at 37°C for 4 hours to overnight. Monitor color development regularly to avoid over-staining.[3][12]
-
-
Stopping and Clearing:
-
Remove the staining solution and wash the tissue with PBS.
-
To remove pigments like chlorophyll (B73375) in plant tissues, wash with a graded ethanol (B145695) series (e.g., 30%, 50%, 70% ethanol).[12][20]
-
For imaging, tissues can be cleared further using a solution like chloral (B1216628) hydrate (B1144303) for plants or benzyl (B1604629) alcohol:benzyl benzoate (B1203000) (BABB) for animal tissues.[8]
-
Store the stained sample in PBS at 4°C.
-
Protocol 2: Vacuum Infiltration for Enhanced Substrate Penetration
This technique should be applied after the tissue is submerged in the this compound staining solution.
-
Place your samples in a tube or vial with enough this compound solution to ensure they are fully submerged.
-
Place the open vial inside a vacuum chamber or desiccator connected to a vacuum source.
-
Apply the vacuum. You may see air bubbles escaping from the tissue.
-
Hold the vacuum for 5-30 minutes.[12][13] The optimal time depends on the tissue's density and size and should be determined empirically.
-
Release the vacuum slowly to allow the solution to infiltrate the spaces previously occupied by air.
-
Proceed with the incubation step as described in the main protocol.
Visualizations
Caption: The enzymatic reaction pathway for this compound staining.
Caption: A logical workflow for troubleshooting common this compound penetration issues.
Caption: A decision tree to guide the selection of an appropriate enhancement method.
References
- 1. biocompare.com [biocompare.com]
- 2. Our this compound - this compound DIRECT - X-Glucuronide CHA EU (XGluc) - BUY ONLINE [this compound.com]
- 3. takarabio.com [takarabio.com]
- 4. researchgate.net [researchgate.net]
- 5. Fake news blues: A GUS staining protocol to reduce false‐negative data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 11. youtube.com [youtube.com]
- 12. 3 [nibb.ac.jp]
- 13. stockingerlab.osu.edu [stockingerlab.osu.edu]
- 14. researchgate.net [researchgate.net]
- 15. LABTips: How to Select a Tissue Clearing Method | Labcompare.com [labcompare.com]
- 16. Tissue Clearing Methods and Applications for Fluorescence Imaging- Oxford Instruments [andor.oxinst.com]
- 17. health.uconn.edu [health.uconn.edu]
- 18. A beginner’s guide to tissue clearing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: X-Gluc Staining Efficiency and the Critical Role of pH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effect of pH on 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc) staining efficiency. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to optimize your histochemical analysis of β-glucuronidase (GUS) reporter gene expression.
Understanding the Mechanism: pH and the this compound Reaction
The histochemical detection of GUS activity using this compound is a two-step process. First, the GUS enzyme hydrolyzes the this compound substrate. This initial reaction product is colorless. Subsequently, this intermediate undergoes oxidative dimerization to form a water-insoluble, blue indigo (B80030) precipitate at the site of enzyme activity.[1][2] The efficiency of the initial enzymatic cleavage is highly dependent on pH.
The relationship between pH and the enzymatic reaction can be visualized as follows:
Quantitative Data: pH Optima for β-Glucuronidase Activity
The optimal pH for β-glucuronidase activity can vary depending on the source of the enzyme. For the commonly used E. coli β-glucuronidase in reporter gene studies, the enzyme is active over a broad pH range.
| Enzyme Source | Optimal pH Range | Notes |
| Escherichia coli (GUS reporter) | 5.2 - 8.0 | The enzyme is very stable and tolerates a wide variety of ionic conditions.[3] |
| Human Liver | ~5.2 | The enzyme is structurally stable between pH 4 and 10, but activity drops sharply outside the optimal range.[4] |
| Abalone | 4.0 - 5.0 | Shows significantly decreased activity as the pH increases.[5] |
| Bacterial (Human Gut Microbiota) | Neutral pH | Has an optimal activity at a neutral pH.[6] |
Experimental Protocol: Histochemical GUS Assay with this compound
This protocol is a synthesis of commonly used methods for this compound staining in plant tissues.[1][7][8][9]
Materials:
-
This compound Stock Solution (100 mM): Dissolve 50 mg of this compound in 1 ml of N,N-dimethylformamide. Store at -20°C in the dark.
-
Staining Buffer (50 mM Sodium Phosphate (B84403), pH 7.0):
-
Stock A: 0.2 M NaH₂PO₄
-
Stock B: 0.2 M Na₂HPO₄
-
To make 100 ml of 0.2 M sodium phosphate buffer at pH 7.0, mix 39 ml of Stock A and 61 ml of Stock B.[1] Dilute to 50 mM for the final staining solution.
-
-
Potassium Ferricyanide (B76249) (K₃Fe(CN)₆) Stock (50 mM)
-
Potassium Ferrocyanide (K₄Fe(CN)₆) Stock (50 mM)
-
10% Triton X-100
-
10 mM EDTA
-
Fixative (optional): 0.3% Formaldehyde, 10 mM MES pH 5.6, 0.3 M mannitol.[1]
Procedure:
-
Tissue Preparation: Excise fresh tissue and, if desired, fix it in the fixative solution.
-
Staining Solution Preparation (prepare fresh): For 10 ml of staining solution:
-
8.3 ml sterile water
-
1 ml of 1 M NaPO₄ pH 7.0
-
200 µl of 0.5 M EDTA
-
100 µl of 10% Triton X-100
-
200 µl of 50 mM K₃Fe(CN)₆
-
200 µl of 0.1 M this compound stock solution
-
-
Staining:
-
Immerse the tissue in the staining solution in a suitable container (e.g., a microfuge tube or well plate).
-
Optionally, apply a vacuum for a few minutes to aid infiltration.
-
Incubate at 37°C for 1 hour to overnight, in the dark.
-
-
Destaining:
-
Remove the staining solution.
-
Wash the tissue with 70% ethanol to remove chlorophyll (B73375) and stop the enzymatic reaction. Multiple washes may be necessary for complete clearing.
-
-
Visualization: Observe the tissue under a microscope.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak blue staining | Incorrect pH of the staining buffer: The pH is outside the optimal range for GUS activity. | Prepare fresh staining buffer and carefully adjust the pH to 7.0. |
| Inactive this compound solution: The this compound stock solution may have degraded. | Prepare a fresh this compound stock solution. Store it at -20°C in the dark. A color change in the stock solution may indicate degradation. | |
| Insufficient incubation time: The incubation period may be too short for detectable levels of GUS expression. | Increase the incubation time (e.g., overnight). | |
| Low GUS expression: The promoter driving GUS expression may be weak in the tissue being analyzed. | Use a positive control with known strong GUS expression to validate the staining procedure. | |
| High background staining or false positives | Endogenous β-glucuronidase activity: Some organisms, particularly plants, can have endogenous GUS activity, which is often higher at a lower pH.[10] | Ensure the staining buffer pH is neutral (around 7.0) to minimize endogenous activity. |
| Over-staining: Excessively long incubation times can lead to diffusion of the reaction product and non-specific staining. | Optimize the incubation time by performing a time-course experiment. | |
| Precipitation of this compound: The this compound substrate may precipitate out of the solution. | Ensure the this compound is fully dissolved in N,N-dimethylformamide before adding it to the aqueous buffer. | |
| Uneven staining | Poor infiltration of the staining solution: The solution may not have penetrated all cell layers of the tissue. | Cut the tissue into smaller pieces or use vacuum infiltration to enhance solution penetration. |
| Tissue fixation issues: Improper fixation can affect enzyme activity and tissue permeability. | Optimize the fixation protocol or try staining without fixation.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound staining?
A1: For the E. coli β-glucuronidase (GUS) enzyme commonly used as a reporter, the optimal pH range is between 5.2 and 8.0.[3] Most standard protocols recommend a staining buffer pH of 7.0 to ensure high enzyme activity while minimizing potential endogenous GUS activity from the host organism.[1][3][7][8][9][12]
Q2: How does a suboptimal pH affect the staining results?
A2: A pH below the optimal range can lead to reduced GUS activity, resulting in weaker or no blue staining. Conversely, a very low pH can sometimes increase background staining due to the activity of endogenous β-glucuronidases present in some organisms like plants.[10] A pH that is too high will also lead to decreased enzyme activity.[4]
Q3: Can I use a different buffer system for this compound staining?
A3: While sodium phosphate buffer is the most commonly used buffer, other buffers can be used as long as they can maintain the pH within the optimal range for GUS activity and do not inhibit the enzyme. For instance, MES buffer has been used in fixative solutions at a pH of 5.6.[1][3]
Q4: Why are potassium ferricyanide and ferrocyanide included in the staining solution?
A4: These components act as oxidation catalysts.[1] They accelerate the oxidative dimerization of the colorless intermediate product of this compound hydrolysis, leading to the rapid formation of the insoluble blue indigo precipitate. This enhances the intensity and localization of the stain.
Q5: My negative control tissue is showing blue staining. What could be the cause?
A5: Blue staining in negative controls is often due to endogenous β-glucuronidase activity in the experimental organism. This is more prevalent at acidic pH levels.[10] Ensure your staining buffer is at a neutral pH (7.0 or slightly above) and consider including control tissues that are known not to have GUS expression to assess the level of endogenous activity.
References
- 1. This compound.com [this compound.com]
- 2. microscopy.tamu.edu [microscopy.tamu.edu]
- 3. GUS Gene Assay [cas.miamioh.edu]
- 4. Human beta-glucuronidase. Studies on the effects of pH and bile acids in regard to its role in the pathogenesis of cholelithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. imcstips.com [imcstips.com]
- 6. Therapeutic significance of β-glucuronidase activity and its inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bios 413 Day 5 Lab Protocols [owlnet.rice.edu]
- 8. stockingerlab.osu.edu [stockingerlab.osu.edu]
- 9. Histochemical staining and quantification of GUS activity [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. 3 [nibb.ac.jp]
- 12. A β-glucuronidase (GUS) Based Cell Death Assay - PMC [pmc.ncbi.nlm.nih.gov]
Why is my X-Gluc staining patchy and uneven?
Welcome to the technical support center for X-Gluc staining. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you resolve common issues such as patchy and uneven staining in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound staining?
A1: this compound (5-bromo-4-chloro-3-indolyl-β-D-glucuronide) is a chromogenic substrate for the enzyme β-glucuronidase (GUS). When the GUS enzyme, often used as a reporter in molecular biology, cleaves this compound, it forms a colorless, soluble indoxyl derivative.[1][2] This intermediate then undergoes oxidative dimerization to produce a highly colored, insoluble blue precipitate called 5,5'-dibromo-4,4'-dichloro-indigo at the site of enzyme activity.[1][3][4]
Q2: Why is a potassium ferricyanide/ferrocyanide mixture included in the staining solution?
A2: The dimerization of the initial reaction product is an oxidative process that can be stimulated by atmospheric oxygen.[1][4] The potassium ferricyanide/ferrocyanide mixture acts as a catalyst to accelerate this reaction.[1][2][4] This is crucial for ensuring a rapid, localized, and intense blue precipitate, minimizing the diffusion of the colorless intermediate which could lead to fuzzy or mislocalized staining.[2]
Q3: My this compound stock solution has turned red. Can I still use it?
A3: No, if your this compound stock solution, typically dissolved in N,N-Dimethylformamide, has turned bright red, it indicates that it has gone bad and should be discarded. Freshly prepared this compound stock solution should be stored in the freezer and protected from light to maintain its stability for several months.
Q4: Can I fix my tissue before this compound staining?
A4: Yes, fixation is often recommended as it helps to preserve tissue morphology and can improve the penetration of the staining solution.[2] However, the fixation conditions must be optimized as over-fixation can inhibit the GUS enzyme.[1] Common fixatives include cold acetone (B3395972) or formaldehyde.[1][3] Some protocols suggest that for tissues with weak GUS activity, omitting the fixation step might yield better results.[5]
Troubleshooting Guide: Patchy and Uneven Staining
Patchy and uneven this compound staining is a common problem that can often be resolved by optimizing several key steps in the protocol. Below are the most frequent causes and their solutions.
Problem 1: Poor Substrate Penetration
Inadequate penetration of the this compound substrate into the tissue is a primary cause of patchy staining.[3]
Solutions:
-
Vacuum Infiltration: Applying a vacuum after immersing the tissue in the staining solution can help to remove air bubbles and facilitate the entry of the solution into the tissue.[6]
-
Fixation: Pre-treating the tissue with a fixative like cold 90% acetone can aid in substrate penetration.[3]
-
Tissue Permeabilization: For tissues with a waxy cuticle, a quick dip or wipe with chloroform (B151607) can improve staining.[7] Including a detergent like Triton X-100 in the staining buffer can also enhance permeability.[5][6]
-
Physical Disruption: For some tissues, making small cuts or deliberately damaging the tissue can improve staining patterns.[3]
Problem 2: Suboptimal Enzyme Activity
The activity of the β-glucuronidase enzyme can be compromised, leading to weak or absent staining.
Solutions:
-
Optimize Fixation: If using a fixative, ensure the incubation time and concentration are not excessive, as this can inhibit the enzyme.[1] For example, fixation with 90% cold acetone should be limited to 15-20 minutes on ice.
-
Check pH of Staining Buffer: The GUS enzyme has an optimal pH range. Ensure your staining buffer is at the correct pH, typically around 7.0-7.2.[4]
-
Correct Incubation Temperature: The standard incubation temperature for this compound staining is 37°C.[6][8] Incubation at room temperature is possible but will require a longer incubation time.[7]
Problem 3: Reagent and Solution Issues
The quality and composition of your staining solution are critical for a successful outcome.
Solutions:
-
Fresh Staining Solution: It is recommended to make the staining solution fresh before use.[6]
-
Proper this compound Stock: Ensure your this compound stock solution is properly prepared and stored to prevent degradation.
-
Include Catalyst: The ferricyanide/ferrocyanide catalyst is important for the formation of the blue precipitate and should be included in the staining solution for strong, well-localized staining.[1][2]
Problem 4: Issues with Tissue Preparation and Handling
Improper handling of the tissue before and during the staining process can lead to artifacts.
Solutions:
-
Complete Immersion: Ensure the tissue is completely submerged in the staining solution.
-
Avoid Air Bubbles: Air bubbles clinging to the tissue can prevent the staining solution from reaching those areas.
-
Inadequate Deparaffinization: For sectioned tissues, incomplete removal of paraffin (B1166041) wax will result in uneven staining.[9] Ensure thorough deparaffinization with fresh xylene.[9]
Experimental Protocols & Data
Standard this compound Staining Solution
This table provides a typical recipe for an this compound staining solution. Concentrations may need to be optimized for your specific tissue or cell type.
| Component | Stock Solution | Final Concentration | Amount per 10 mL |
| NaPO4 Buffer (pH 7.2) | 0.5 M | 50 mM | 1.0 mL |
| K3Fe(CN)6 | 50 mM | 0.5 mM | 100 µL |
| K4Fe(CN)6 | 50 mM | 0.5 mM | 100 µL |
| This compound | 100 mM in DMF | 2 mM | 200 µL |
| Water | - | - | to 10 mL |
Table 1: A standard recipe for this compound staining solution.
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Action |
| Patchy/Uneven Staining | Poor substrate penetration | Vacuum infiltrate the tissue; use a fixative (e.g., cold acetone); add Triton X-100 to the buffer.[3][6] |
| Weak or No Staining | Inactivated GUS enzyme | Optimize fixation time and concentration; check the pH of the staining buffer; ensure the correct incubation temperature (37°C).[1][8] |
| Weak or No Staining | Degraded reagents | Prepare fresh staining solution; check the quality of the this compound stock.[6] |
| Fuzzy/Diffused Staining | Slow dimerization of the product | Ensure the presence of the ferricyanide/ferrocyanide catalyst in the staining solution.[1][2] |
| Spotty Background | Inadequate deparaffinization (for sections) | Repeat with fresh tissue sections and fresh xylene.[9] |
Table 2: Troubleshooting common this compound staining issues.
Visualizing the Workflow and Logic
This compound Staining Reaction Pathway
References
- 1. takarabio.com [takarabio.com]
- 2. microscopy.tamu.edu [microscopy.tamu.edu]
- 3. Fake news blues: A GUS staining protocol to reduce false‐negative data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound.com [this compound.com]
- 5. 3 [nibb.ac.jp]
- 6. stockingerlab.osu.edu [stockingerlab.osu.edu]
- 7. clough.cropsci.illinois.edu [clough.cropsci.illinois.edu]
- 8. Staining for beta-galactosidase activity | McManus Lab [mcmanuslab.ucsf.edu]
- 9. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
The role of potassium ferricyanide and ferrocyanide in GUS staining
This technical support center provides troubleshooting guides and frequently asked questions regarding the role of potassium ferricyanide (B76249) and potassium ferrocyanide in GUS (β-glucuronidase) staining. It is intended for researchers, scientists, and drug development professionals who utilize the GUS reporter system in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of potassium ferricyanide and potassium ferrocyanide in GUS staining?
A1: Potassium ferricyanide and potassium ferrocyanide act as a redox couple, or catalyst, in the GUS histochemical assay.[1][2] The GUS enzyme hydrolyzes the substrate, commonly X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide), to produce a colorless, soluble indoxyl derivative.[1] The ferricyanide/ferrocyanide mixture then facilitates the oxidative dimerization of this intermediate to form a highly colored and insoluble indigo (B80030) precipitate at the site of enzyme activity.[1][2]
Q2: Why is the presence of both potassium ferricyanide and ferrocyanide necessary?
A2: This mixture creates an electron transfer system that accelerates the formation of the final blue product.[1][3] This rapid conversion is crucial for preventing the diffusion of the colorless intermediate away from the location of the GUS enzyme, ensuring a more precise and localized blue stain.[1][3]
Q3: Can I perform GUS staining without potassium ferricyanide and ferrocyanide?
A3: While the oxidative dimerization can occur in the presence of atmospheric oxygen alone, the reaction is much slower.[2] Omitting the ferricyanide/ferrocyanide catalyst often leads to a diffuse, poorly localized blue stain, as the soluble intermediate has more time to spread throughout the tissue.[1][3] In some cases, endogenous peroxidases may also contribute to the reaction, potentially leading to artifacts.
Q4: What are the recommended concentrations for potassium ferricyanide and ferrocyanide in the staining solution?
A4: The optimal concentration can vary depending on the tissue type and the level of GUS expression. However, a common starting point is between 0.5 mM and 5 mM for each salt.[1] It is often necessary to empirically determine the best concentration to achieve a balance between staining intensity and precise localization.[1]
Q5: Is it important to prepare fresh solutions of potassium ferricyanide and ferrocyanide?
A5: Yes, it is highly recommended to prepare fresh solutions of potassium ferricyanide and ferrocyanide for each GUS staining experiment.[4][5] The stability of these solutions can be a concern, and using freshly prepared solutions ensures optimal catalytic activity. Stock solutions should be stored in brown bottles at room temperature and ideally made fresh monthly.
Data Presentation: Concentration Effects
The concentration of potassium ferricyanide and ferrocyanide directly impacts the outcome of the GUS staining. The following table summarizes the expected results at different concentration ranges.
| Concentration Range (each) | Expected Staining Outcome | Rationale |
| 0 mM | Diffuse, poorly localized blue color. | The slow, uncatalyzed oxidation allows the colorless intermediate to diffuse from the site of GUS activity.[1][3] |
| 0.5 mM - 5 mM | Sharp, localized blue precipitate. | Effective catalysis of the dimerization reaction, minimizing diffusion of the intermediate.[1] |
| > 5 mM - 10 mM | Weak or faint blue staining, but with high precision. | Higher concentrations can inhibit the GUS enzyme, reducing the overall signal intensity, but will effectively prevent diffusion.[1][4][5] |
Experimental Protocols
Preparation of GUS Staining Solution
1. Stock Solutions:
-
0.1 M Potassium Ferrocyanide: Dissolve 0.42 g of potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O) in 10 mL of deionized water.[4]
-
0.1 M Potassium Ferricyanide: Dissolve 0.33 g of potassium ferricyanide (K₃[Fe(CN)₆]) in 10 mL of deionized water.[4]
-
0.5 M EDTA (pH 8.0): Dissolve 18.61 g of Na₂EDTA·2H₂O in 80 mL of deionized water. Adjust the pH to 8.0 with NaOH to dissolve the EDTA completely, then bring the final volume to 100 mL.
-
1 M Sodium Phosphate Buffer (pH 7.0):
-
Solution A: 0.2 M NaH₂PO₄·H₂O (3.12 g/L)
-
Solution B: 0.2 M Na₂HPO₄ (2.84 g/L)
-
Mix 39 mL of Solution A with 61 mL of Solution B to achieve a pH of 7.0.
-
-
This compound Stock Solution: Dissolve this compound in N,N-dimethylformamide to a final concentration of 25 mg/mL.
2. GUS Staining Buffer (10 mL):
| Component | Stock Solution | Volume to Add | Final Concentration |
| Sodium Phosphate Buffer | 1 M, pH 7.0 | 5 mL | 50 mM |
| Potassium Ferrocyanide | 0.1 M | 200 µL | 2 mM |
| Potassium Ferricyanide | 0.1 M | 200 µL | 2 mM |
| EDTA | 0.5 M, pH 8.0 | 20 µL | 1 mM |
| Triton X-100 | 10% (w/v) | 100 µL | 0.1% |
| This compound | 25 mg/mL | 40 µL | 1 mg/mL |
| Deionized Water | - | to 10 mL | - |
Note: The final concentrations of potassium ferricyanide and ferrocyanide can be adjusted as needed for optimization.
Mandatory Visualization
Caption: Chemical pathway of GUS staining.
Troubleshooting Guide
This guide addresses common issues related to the use of potassium ferricyanide and ferrocyanide in GUS staining.
Issue 1: Diffuse or "fuzzy" blue staining.
-
Possible Cause: The concentration of potassium ferricyanide and ferrocyanide is too low or they are absent from the staining buffer. This leads to the diffusion of the colorless intermediate before it can be precipitated.[1][3]
-
Solution:
Issue 2: Weak or no blue staining in a known positive control.
-
Possible Cause 1: The concentration of potassium ferricyanide and ferrocyanide is too high, leading to inhibition of the GUS enzyme.[1]
-
Solution 1: Decrease the concentration of both potassium ferricyanide and ferrocyanide in the staining buffer. Try a range of concentrations (e.g., 0.5 mM, 1 mM, and 2.5 mM) to find the optimal balance for your tissue.
-
Possible Cause 2: The pH of the staining buffer is incorrect. While the GUS enzyme is active over a broad pH range, the overall reaction efficiency can be pH-dependent. Most protocols recommend a pH of 7.0.[6]
-
Solution 2: Prepare fresh staining buffer and carefully verify that the pH is 7.0.
-
Possible Cause 3: The potassium ferricyanide and/or ferrocyanide solutions have degraded.
-
Solution 3: Always use freshly prepared solutions for optimal results.[4][5]
Issue 3: False positive staining in negative control tissue.
-
Possible Cause: In rare cases, colored products can form from the ferricyanide/ferrocyanide mixture itself.[7]
-
Solution: Always run a control experiment on your negative control tissue with a staining solution that does not contain the this compound substrate. If color develops, it is an artifact of the buffer components.
Caption: Troubleshooting workflow for GUS staining.
References
- 1. microscopy.tamu.edu [microscopy.tamu.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. GUS Solution [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Gus staining - Legume-Microbe Interactions LaboratoryLegume-Microbe Interactions Laboratory | Legume-Microbe Interactions Laboratory [staceylab.missouri.edu]
- 7. researchgate.net [researchgate.net]
How to avoid crystal formation in X-Gluc stock solutions
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding crystal formation in X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide) stock solutions. It is intended for researchers, scientists, and drug development professionals who utilize this compound as a chromogenic substrate for β-glucuronidase (GUS) reporter gene assays.
Troubleshooting Guide: Crystal Formation in this compound Solutions
Crystal formation in this compound solutions is a common issue that can impact the accuracy and reliability of experimental results. This guide provides a systematic approach to troubleshooting and preventing this problem.
Problem: Crystals or precipitates are observed in the this compound stock solution or the final working solution.
Workflow for Troubleshooting Crystal Formation:
Caption: Troubleshooting workflow for preventing and resolving crystal formation in this compound solutions.
Frequently Asked Questions (FAQs)
1. Why are crystals forming in my this compound stock solution?
Crystal formation in a stock solution, typically prepared in N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), can occur due to a few reasons:
-
Incomplete Dissolution: The this compound powder may not have been fully dissolved during the initial preparation. It is crucial to vortex the solution thoroughly to ensure all solids are dissolved.
-
Low Temperature Storage: While stock solutions are stored at -20°C, DMF and DMSO have freezing points of -61°C and 18.5°C, respectively. Although DMF remains liquid at -20°C, temperature fluctuations or colder spots in a freezer could potentially lead to crystallization, especially if the solution is highly concentrated.[1]
-
Moisture Contamination: The presence of water can reduce the solubility of this compound in organic solvents, leading to precipitation.[2] Ensure that the solvent used is anhydrous and that the storage container is sealed tightly to prevent moisture absorption.
2. My this compound stock solution is clear, but crystals form when I add it to my aqueous buffer. Why is this happening?
This is the most common scenario for crystal formation and is primarily due to the low solubility of this compound in aqueous solutions.[2] this compound is significantly more soluble in organic solvents like DMF and DMSO than in aqueous buffers such as phosphate-buffered saline (PBS).[1] When the concentrated organic stock is added to the buffer, the final concentration of this compound may exceed its solubility limit in the aqueous environment, causing it to precipitate out of solution.
3. How can I prevent crystal formation when preparing my working solution?
To prevent precipitation when diluting your this compound stock solution into an aqueous buffer, follow these steps:
-
Warm the Buffer: Ensure your aqueous buffer is at room temperature before adding the this compound stock solution. Adding the stock to a cold buffer can decrease the solubility of this compound.
-
Add Dropwise While Mixing: Add the this compound stock solution to the buffer slowly, drop by drop, while continuously vortexing or stirring the buffer. This gradual addition helps to disperse the this compound quickly and prevents the formation of localized high concentrations that are prone to precipitation.
-
Do Not Exceed Solubility Limits: Be mindful of the final concentration of this compound in your working solution. The solubility of this compound in PBS at pH 7.2 is approximately 1 mg/mL.[1] Typical working concentrations for histochemical assays are in the range of 0.5 to 2 mM, which should remain in solution if prepared correctly.
4. I have already observed crystals in my working solution. Can I still use it?
If you observe crystals in your working solution, it is best to try and redissolve them before use. A non-homogenous solution will lead to uneven staining and unreliable results. You can attempt the following:
-
Gentle Heating: Warm the solution in a water bath at a temperature of around 37°C. This can help to increase the solubility of this compound and redissolve the crystals.
-
Sonication: Using a sonicating water bath can also be effective in breaking up and redissolving precipitated this compound.[3]
If the crystals do not dissolve with gentle heating or sonication, it is recommended to discard the solution and prepare a fresh batch, ensuring the preventative measures mentioned above are followed.
5. How should I store my this compound stock solution to minimize the risk of crystal formation?
Proper storage is crucial for maintaining the quality and stability of your this compound stock solution:
-
Storage Temperature: Store the stock solution at -20°C.[4][5]
-
Protection from Light: this compound is light-sensitive, so it is important to store it in a dark container or wrap the container in aluminum foil.[5]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound and potentially promote crystallization, it is highly recommended to aliquot the stock solution into smaller, single-use volumes upon preparation.[6]
-
Moisture Prevention: Ensure the storage vials are tightly sealed to prevent the absorption of moisture from the air, which can reduce the solubility of this compound.[2]
Data Summary
The solubility of this compound varies significantly between organic solvents and aqueous solutions. The following table summarizes the approximate solubility in commonly used solvents.
| Solvent | Approximate Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~10 mg/mL | [1] |
| N,N-Dimethylformamide (DMF) | ~10 mg/mL | [1] |
| Ethanol | ~0.5 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~1 mg/mL | [1] |
Experimental Protocols
Protocol for Preparation of a 20 mg/mL this compound Stock Solution
This protocol provides a method for preparing a stable 20 mg/mL stock solution of this compound in DMF.
Materials:
-
This compound (5-bromo-4-chloro-3-indolyl-β-D-glucuronide) powder
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
Procedure:
-
Weigh out 30 mg of this compound powder and place it into a suitable container.[5][7]
-
Add 1.5 mL of anhydrous DMF to the this compound powder.[5][7]
-
Vortex the solution vigorously until the this compound powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.[5][7]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.
-
Wrap the aliquots in aluminum foil to protect them from light.[5]
-
Store the aliquots at -20°C. The stock solution is stable for up to one year under these conditions.[5][7]
Protocol for Preparation of a 1 mM this compound Working Solution
This protocol describes the dilution of a 20 mg/mL this compound stock solution into an aqueous buffer to a final concentration of 1 mM, while minimizing the risk of precipitation.
Materials:
-
20 mg/mL this compound stock solution in DMF or DMSO
-
Aqueous buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.2)
-
Sterile conical tube
-
Vortex mixer
Procedure:
-
Bring the aqueous buffer to room temperature.
-
Determine the required volume of the this compound stock solution. The molecular weight of this compound (cyclohexylammonium salt) is approximately 521.8 g/mol . A 20 mg/mL solution is roughly 38.3 mM. To make a 1 mM working solution, you would dilute the stock solution approximately 1:38.
-
In a sterile conical tube, add the required volume of the room temperature aqueous buffer.
-
While vortexing the buffer at a medium speed, slowly add the calculated volume of the this compound stock solution drop by drop to the buffer.
-
Continue vortexing for an additional 30 seconds to ensure the solution is thoroughly mixed.
-
Visually inspect the working solution for any signs of crystal formation. If the solution is clear, it is ready for use. It is recommended to use the working solution fresh.[1]
References
Validation & Comparative
A Head-to-Head Comparison: X-Gluc Histochemical vs. MUG Fluorometric GUS Assays
For researchers leveraging the powerful β-glucuronidase (GUS) reporter system, the choice of assay is paramount to obtaining meaningful and accurate results. The two most prevalent methods, the X-Gluc histochemical assay and the MUG fluorometric assay, offer distinct advantages and are suited for different experimental questions. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal assay for their needs.
At a Glance: Key Differences
The fundamental distinction lies in the nature of the output: the this compound assay provides qualitative, spatial information about gene expression, while the MUG assay delivers quantitative data on the level of that expression.[1]
| Feature | This compound Histochemical Assay | MUG Fluorometric Assay |
| Principle | Enzymatic cleavage of this compound produces a blue precipitate at the site of GUS activity.[2] | Enzymatic cleavage of MUG produces a fluorescent product that is quantified.[3] |
| Output | Qualitative (blue staining) | Quantitative (fluorescence units) |
| Application | Localization of gene expression in tissues and cells.[3] | Quantification of gene expression levels in tissue extracts.[3] |
| Sensitivity | Lower, suitable for detecting moderate to high levels of expression. | High, capable of detecting low levels of GUS activity.[3] |
| Throughput | Lower, requires individual sample processing and imaging. | Higher, amenable to 96-well plate format for multiple samples.[4] |
| Equipment | Light microscope | Fluorometer or fluorescence plate reader |
Delving Deeper: Principles of the Assays
This compound Histochemical Assay: Visualizing Gene Expression
The this compound (5-bromo-4-chloro-3-indolyl-β-D-glucuronide) assay is a histochemical staining technique. The GUS enzyme hydrolyzes the colorless this compound substrate into a glucuronic acid and a colorless indoxyl derivative. In the presence of an oxidizing agent, such as potassium ferricyanide/ferrocyanide, the indoxyl derivative undergoes oxidative dimerization to form a water-insoluble, blue precipitate called 5,5'-dibromo-4,4'-dichloro-indigo.[5] This blue precipitate is localized to the cells and tissues where the GUS enzyme is active, providing a visual representation of gene expression patterns.
MUG Fluorometric Assay: Quantifying Gene Expression
The MUG (4-methylumbelliferyl-β-D-glucuronide) assay is a fluorometric method for the sensitive quantification of GUS activity.[3] The non-fluorescent MUG substrate is cleaved by the GUS enzyme to produce glucuronic acid and the highly fluorescent compound 4-methylumbelliferone (B1674119) (4-MU).[6] The intensity of the fluorescence, measured at an excitation wavelength of 365 nm and an emission wavelength of 455 nm, is directly proportional to the amount of GUS activity in the sample.[6] This allows for precise quantification of gene expression levels.
Performance Comparison: A Tabular Overview
While the this compound assay is invaluable for localization studies, the MUG assay is the gold standard for quantitative analysis due to its superior sensitivity and wide dynamic range.[3]
| Parameter | This compound Histochemical Assay | MUG Fluorometric Assay |
| Assay Type | Qualitative, Histochemical | Quantitative, Fluorometric |
| Detection Principle | Colorimetric (Precipitate) | Fluorometric |
| Detection Limit | Relatively low sensitivity | High sensitivity (picomole range) |
| Dynamic Range | Narrow, difficult to quantify | Wide (several orders of magnitude)[3] |
| Signal-to-Noise Ratio | Lower, potential for background staining | High, with appropriate controls[7] |
| Spatial Resolution | Cellular level | None (requires tissue homogenization) |
| Throughput | Low | High (plate-reader compatible) |
| Equipment | Microscope | Fluorometer/Plate Reader |
Experimental Protocols
This compound Histochemical Staining Protocol
This protocol is a general guideline and may require optimization for specific tissues.
-
Tissue Preparation: Fresh tissue sections or whole mounts can be used. Fixation in cold 90% acetone (B3395972) for 20-60 minutes on ice is recommended to preserve tissue morphology and inactivate endogenous enzymes.[8]
-
Washing: Wash the fixed tissue three times with 50 mM sodium phosphate (B84403) buffer (pH 7.0).
-
Staining: Immerse the tissue in the this compound staining solution. The staining solution typically contains 1 mM this compound, 50 mM sodium phosphate buffer (pH 7.0), 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, and 0.1% Triton X-100.[9]
-
Incubation: Incubate at 37°C for several hours to overnight, or until a blue color develops. The incubation time will vary depending on the level of GUS expression.
-
Destaining: To enhance the visibility of the blue precipitate, chlorophyll (B73375) can be removed by incubating the tissue in 70% ethanol.
-
Microscopy: Observe the stained tissue under a light microscope.
MUG Fluorometric Assay Protocol
This protocol is designed for use with a 96-well plate fluorometer.
-
Protein Extraction: Homogenize fresh or frozen tissue in a suitable extraction buffer (e.g., 50 mM sodium phosphate pH 7.0, 10 mM EDTA, 0.1% Triton X-100, 0.1% sodium lauroyl sarcosine, and 10 mM β-mercaptoethanol).[9] Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the total protein concentration of the extract using a standard method like the Bradford assay.
-
Assay Setup: In a 96-well black plate, add a known amount of protein extract (e.g., 10-50 µg) to each well.
-
Reaction Initiation: Add the MUG assay buffer (extraction buffer containing 1 mM MUG) to each well to start the reaction.[10]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding a stop buffer, typically 0.2 M sodium carbonate.[10] This also raises the pH, which enhances the fluorescence of 4-MU.[6]
-
Fluorescence Measurement: Read the fluorescence in a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 455 nm.[6]
-
Data Analysis: Calculate the GUS activity, typically expressed as picomoles of 4-MU produced per minute per milligram of protein. A standard curve using known concentrations of 4-MU should be generated for accurate quantification.
Advantages and Disadvantages
This compound Histochemical Assay
Advantages:
-
Provides spatial information on gene expression at the tissue and cellular level.
-
Relatively simple and does not require specialized equipment beyond a microscope.
Disadvantages:
-
Primarily qualitative, making it difficult to compare expression levels between samples.[11]
-
The insoluble indigo product can diffuse, potentially leading to inaccurate localization.
-
Lower sensitivity compared to the MUG assay.[11]
-
Not suitable for high-throughput screening.
MUG Fluorometric Assay
Advantages:
-
Highly sensitive and quantitative, allowing for the detection of low levels of GUS activity.[3]
-
Wide dynamic range, enabling the measurement of a broad range of expression levels.[3]
-
Amenable to high-throughput screening in a 96-well plate format.[4]
-
The fluorescent product is soluble and does not diffuse, leading to more accurate quantification.
Disadvantages:
-
Destructive method that requires tissue homogenization, resulting in the loss of spatial information.
-
Requires a fluorometer or fluorescence plate reader.
-
Can be affected by endogenous fluorescent compounds in the tissue extract, potentially leading to high background.[3]
Conclusion: Choosing the Right Tool for the Job
The this compound histochemical and MUG fluorometric assays are complementary, not mutually exclusive, tools for studying gene expression using the GUS reporter system. The this compound assay is the method of choice for determining the spatial and temporal patterns of gene expression within an organism. In contrast, the MUG assay is indispensable for accurately quantifying and comparing gene expression levels between different samples or experimental conditions. For a comprehensive understanding of gene regulation, a combination of both assays is often the most powerful approach, with the this compound assay providing the "where" and the MUG assay providing the "how much."
References
- 1. researchgate.net [researchgate.net]
- 2. biocompare.com [biocompare.com]
- 3. GUS Gene Assay [cas.miamioh.edu]
- 4. Quantitative GUS Activity Assay in Intact Plant Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histochemical and fluorometric assays for uidA (GUS) gene detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta-Glucuronidase (GUS) Reporter Gene Activity Detection Kit (ab253372) is not available | Abcam [abcam.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A β-glucuronidase (GUS) Based Cell Death Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GUS Fluorometric Assay « Medford Lab [medford.colostate.edu]
- 11. Fake news blues: A GUS staining protocol to reduce false‐negative data - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of GUS Expression: A Head-to-Head Comparison of X-Gluc Histochemistry and qPCR
The β-glucuronidase (GUS) reporter system, utilizing the E. coliuidA gene, is a cornerstone of molecular biology, particularly in plant sciences, for analyzing gene expression.[1][2] The choice of quantification method for GUS expression is critical and depends on the specific research question. This guide provides a comprehensive comparison of two widely used methods: the histochemical X-Gluc staining assay and the molecular biology technique of quantitative polymerase chain reaction (qPCR).
The GUS Reporter System: A Brief Overview
The GUS system is a powerful tool for visualizing and quantifying gene expression.[1] When a gene of interest's promoter is fused to the uidA gene, the expression pattern of that gene can be monitored by detecting the activity of the GUS enzyme.[3][4] This is particularly effective in organisms with low or no endogenous β-glucuronidase activity, such as higher plants.[1]
This compound Histochemical Staining: Visualizing Gene Expression
The most common method for localizing GUS activity is through histochemical staining with 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (this compound).[1][5][6] The GUS enzyme cleaves the colorless this compound substrate, leading to the formation of a blue precipitate at the site of enzyme activity.[3][5][6]
Experimental Workflow: this compound Staining
Quantitative Aspect
While primarily a qualitative technique for localizing gene expression, this compound staining can be made semi-quantitative.[3] This is achieved by capturing images of the stained tissues and using image analysis software, such as ImageJ, to measure the intensity of the blue color.[5][7] However, this method is often considered less precise than other quantitative techniques.[3] A more quantitative enzymatic assay using the fluorometric substrate 4-methylumbelliferyl β-D-glucuronide (MUG) is often preferred for precise quantification of GUS activity.[3][8] The MUG assay produces a fluorescent product that can be measured with a spectrofluorometer, providing a more accurate measure of GUS enzyme activity.[3][8]
qPCR: Quantifying Gene Transcripts
Quantitative PCR, also known as real-time PCR (RT-qPCR), is a highly sensitive and specific method for quantifying gene expression at the messenger RNA (mRNA) level.[9] Instead of measuring enzyme activity, qPCR quantifies the number of uidA gene transcripts.
Experimental Workflow: qPCR for GUS Expression
Quantitative Aspect
qPCR is inherently quantitative. The amplification of the target gene (uidA) is monitored in real-time, and the cycle threshold (Ct) value is used to determine the initial amount of template. By comparing the Ct values of the target gene to a reference gene, the relative expression of the uidA gene can be accurately calculated.[10][11]
Head-to-Head Comparison: this compound vs. qPCR
| Feature | This compound Staining | qPCR |
| Principle | Enzymatic reaction leading to a colored precipitate.[5][6] | Amplification of specific DNA sequences.[9] |
| Analyte | GUS enzyme activity. | uidA gene transcripts (mRNA). |
| Data Type | Primarily qualitative (spatial localization), semi-quantitative with image analysis.[3] | Highly quantitative (relative or absolute transcript levels).[10][11] |
| Sensitivity | High, as a single enzyme can process multiple substrate molecules.[5] | Extremely high, can detect very low copy numbers of transcripts. |
| Specificity | Can have background from endogenous enzymes in some species.[1] | Highly specific due to the use of gene-specific primers. |
| Throughput | Can be laborious for large numbers of samples.[3] | High-throughput, especially with automated liquid handling.[9] |
| Spatial Resolution | Cellular and tissue level.[5] | No spatial information; requires tissue dissection for localization. |
| Cost | Relatively low. | Higher, due to equipment and reagent costs. |
| Time to Result | Can take 24-48 hours, including destaining.[3] | Can be completed within a day. |
Logical Comparison of Methodologies
Experimental Protocols
GUS Histochemical Staining (this compound)
This protocol is a generalized procedure and may require optimization for specific tissues.
-
Tissue Preparation:
-
Excise plant tissue and place it in a suitable container (e.g., a 1.5 mL microfuge tube).
-
Fix the tissue in ice-cold 90% acetone (B3395972) for 20-60 minutes on ice.
-
Wash the tissue with 100 mM sodium phosphate (B84403) buffer (pH 7.0).
-
-
Staining:
-
Prepare the this compound staining solution: 1 mM this compound, 100 mM sodium phosphate buffer (pH 7.0), 10 mM EDTA, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, and 0.1% Triton X-100.
-
Submerge the tissue in the staining solution. Vacuum infiltrate for 5-15 minutes to ensure penetration of the substrate.
-
Incubate at 37°C for several hours to overnight, or until blue staining is visible.
-
-
Destaining and Visualization:
-
Remove the staining solution and wash the tissue with 70% ethanol (B145695).
-
Incubate in 70% ethanol to remove chlorophyll, changing the ethanol as needed.
-
Once cleared, store the tissue in 70% ethanol or visualize it directly under a microscope.
-
Quantitative PCR (qPCR) for GUS Expression
This protocol provides a general outline for analyzing GUS (uidA) gene expression.
-
RNA Extraction:
-
Harvest plant tissue and immediately freeze it in liquid nitrogen to prevent RNA degradation.
-
Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
-
-
cDNA Synthesis:
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qPCR:
-
Design and validate primers specific to the uidA gene and a suitable reference gene (e.g., Actin or Ubiquitin).
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green or probe-based master mix.
-
Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions will depend on the polymerase and primers used.
-
-
Data Analysis:
-
Determine the Ct values for the uidA gene and the reference gene in each sample.
-
Calculate the relative expression of the uidA gene using a method such as the 2-ΔΔCt method.
-
Conclusion
Both this compound staining and qPCR are valuable tools for studying GUS expression, but they answer different biological questions. This compound provides excellent spatial resolution, allowing researchers to pinpoint where a gene is active within a tissue or organism.[3] In contrast, qPCR offers precise and sensitive quantification of gene transcript levels, making it ideal for studying changes in gene expression in response to different stimuli or in different genetic backgrounds.[12][13] For a comprehensive understanding of gene expression, a combination of both techniques is often the most powerful approach, using this compound to determine the location of expression and qPCR to quantify the level of expression.
References
- 1. GUS reporter system - Wikipedia [en.wikipedia.org]
- 2. GUS Protocols : Using the GUS Gene as a Reporter of Gene Expression [cincinnatistate.ecampus.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. ableweb.org [ableweb.org]
- 5. Fake news blues: A GUS staining protocol to reduce false‐negative data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound.com [this compound.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Real-time GUS analysis using Q-PCR instrumentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validating GUS Reporter Gene Expression: A Comparative Guide to Northern Blot Analysis and Other Techniques
The GUS reporter system is a powerful tool for visualizing and quantifying gene expression.[3] The E. coli β-glucuronidase (GUS) enzyme, when expressed in a host organism, can cleave specific substrates to produce a detectable signal, such as a blue precipitate with X-Gluc for histochemical staining or a fluorescent product with 4-methylumbelliferyl-β-D-glucuronide (MUG) for quantitative assays.[1][2][3] While these assays are sensitive and widely used, it is essential to validate the observed GUS activity to ensure it accurately reflects the transcription of the gene of interest. Northern blot analysis provides a direct measure of the corresponding GUS mRNA transcript, offering a valuable method for validation.
Comparing Validation Techniques
A multi-faceted approach to validation provides the most comprehensive understanding of reporter gene expression. While GUS assays measure enzymatic activity, Northern blotting, RT-qPCR, and Western blotting provide insights into the abundance of the GUS mRNA and protein, respectively. The choice of validation method often depends on the specific research question, available resources, and the level of sensitivity required.
| Method | What it Measures | Pros | Cons | Typical Units | Illustrative Data |
| Fluorometric GUS Assay | Enzymatic activity of the GUS protein | High throughput, quantitative, sensitive.[1] | Indirect measure of gene expression; post-translational modifications can affect activity. | pmol 4-MU/min/µg protein | 150.0 |
| Northern Blot Analysis | Abundance and size of specific GUS mRNA transcripts | Provides transcript size information; relatively low-tech.[4] | Lower sensitivity than RT-qPCR; requires larger amounts of RNA; can be time-consuming.[4] | Relative Band Intensity | 1.0 |
| RT-qPCR | Abundance of specific GUS mRNA transcripts | Highly sensitive and specific; wide dynamic range; requires less RNA.[5] | Prone to amplification bias from contaminants; does not provide transcript size information.[4] | Fold Change | 12.5 |
| Western Blot Analysis | Abundance and size of the GUS protein | Confirms protein expression and size. | Can be less sensitive than activity assays; antibody dependent. | Relative Band Intensity | 1.0 |
Note: The data in this table is illustrative and intended to demonstrate the expected positive correlation between the different methods. Actual values will vary depending on the experimental system.
Experimental Protocols
Detailed methodologies for each of the key validation experiments are provided below.
Fluorometric GUS Assay (MUG Assay)
This protocol provides a quantitative measure of GUS activity in plant extracts.[1][6][7][8][9][10]
Materials:
-
GUS Extraction Buffer (50 mM NaPO4, pH 7.0, 10 mM DTT, 1 mM EDTA, 0.1% Sodium Lauryl Sarcosine, 0.1% Triton X-100)[1]
-
4-methylumbelliferyl-β-D-glucuronide (MUG) stock solution (1 mM in extraction buffer)
-
Stop Buffer (0.2 M Na2CO3)[1]
-
Fluorometer
Procedure:
-
Homogenize approximately 100 mg of plant tissue in 100 µL of ice-cold GUS Extraction Buffer.[1]
-
Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a Bradford assay.
-
Pre-warm aliquots of the MUG stock solution to 37°C.[1]
-
Start the reaction by adding 50 µL of plant extract to 450 µL of the pre-warmed MUG solution.
-
Incubate the reaction at 37°C. Take 100 µL aliquots at various time points (e.g., 0, 30, 60, and 90 minutes) and add them to 900 µL of Stop Buffer to terminate the reaction.[1]
-
Measure the fluorescence of the stopped reactions using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 455 nm.
-
Calculate GUS activity in pmol of 4-MU produced per minute per µg of protein.
Northern Blot Analysis for GUS mRNA
This protocol describes the detection of GUS mRNA transcripts in total RNA samples.[11][12][13][14][15]
Materials:
-
Total RNA extraction kit
-
Formaldehyde
-
MOPS buffer
-
Nylon membrane
-
UV crosslinker
-
Hybridization buffer
-
Radiolabeled or DIG-labeled GUS probe
-
Wash buffers (SSC, SDS)
-
Phosphor imager or X-ray film
Procedure:
-
Extract total RNA from plant tissue using a commercial kit or a standard protocol.
-
Separate 10-20 µg of total RNA on a 1.2% agarose gel containing formaldehyde.[13]
-
Transfer the separated RNA to a positively charged nylon membrane via capillary blotting overnight.
-
Immobilize the RNA to the membrane by UV crosslinking.
-
Prehybridize the membrane in hybridization buffer for at least 4 hours at 42°C.
-
Prepare a labeled probe specific to the GUS coding sequence.
-
Add the denatured probe to the hybridization buffer and incubate overnight at 42°C.
-
Wash the membrane with low and high stringency wash buffers to remove the unbound probe.
-
Detect the hybridized probe using a phosphor imager or by exposing the membrane to X-ray film.
-
Quantify the band intensity using densitometry software.
Reverse Transcription Quantitative PCR (RT-qPCR) for GUS mRNA
This protocol provides a highly sensitive method for quantifying GUS mRNA levels.[5][16][17]
Materials:
-
Total RNA
-
DNase I
-
Reverse transcriptase
-
qPCR master mix (containing SYBR Green or a probe-based chemistry)
-
GUS-specific primers
-
Reference gene primers (e.g., Actin, Ubiquitin)
-
qPCR instrument
Procedure:
-
Treat total RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1 µg of total RNA using reverse transcriptase and oligo(dT) or random primers.
-
Set up the qPCR reaction with the qPCR master mix, cDNA template, and GUS-specific primers. Include reactions for a reference gene for normalization.
-
Perform the qPCR using a standard thermal cycling program.
-
Analyze the amplification data to determine the cycle threshold (Ct) values.
-
Calculate the relative expression of the GUS gene using the ΔΔCt method, normalized to the reference gene.
Western Blot Analysis for GUS Protein
This protocol allows for the detection and relative quantification of the GUS protein.[3]
Materials:
-
Plant tissue
-
Protein extraction buffer
-
Bradford assay reagents
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against GUS
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Extract total protein from plant tissue using a suitable extraction buffer.
-
Determine the protein concentration of the extracts.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GUS antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensity using densitometry software.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for the GUS assay and Northern blot analysis.
References
- 1. GUS Gene Assay [cas.miamioh.edu]
- 2. GUS Assay in Plants - Lifeasible [lifeasible.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Differential Gene Expression | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. GUS Fluorometric Assay « Medford Lab [medford.colostate.edu]
- 7. A β-glucuronidase (GUS) Based Cell Death Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beta-Glucuronidase (GUS) Reporter Gene Activity Detection Kit (ab253372) is not available | Abcam [abcam.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative GUS Activity Assay of Plant Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Northern & Southern Blot Protocols [sigmaaldrich.com]
- 12. Northern blot - Wikipedia [en.wikipedia.org]
- 13. gladstone.org [gladstone.org]
- 14. Modified Northern blot protocol for easy detection of mRNAs in total RNA using radiolabeled probes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strategies for Detecting mRNA | Thermo Fisher Scientific - US [thermofisher.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Gene Expression Localization: X-Gluc Staining vs. GFP Imaging
For researchers, scientists, and drug development professionals, the precise localization of gene expression is paramount to understanding cellular function and disease progression. Two widely adopted methods for visualizing gene expression patterns are histochemical staining using 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc) and in vivo imaging of Green Fluorescent Protein (GFP). This guide provides an objective comparison of these two techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
This guide will delve into the principles, advantages, and limitations of both this compound staining, which relies on the enzymatic activity of β-glucuronidase (GUS), and GFP imaging, which utilizes the inherent fluorescence of the GFP protein. We will explore key performance metrics, including sensitivity, resolution, and the potential for quantitative analysis.
At a Glance: this compound Staining vs. GFP Imaging
| Feature | This compound Staining (GUS Reporter) | GFP Imaging (GFP Reporter) |
| Principle | Enzymatic cleavage of this compound by GUS to produce a blue precipitate. | Inherent fluorescence of the GFP protein upon excitation with specific wavelengths of light. |
| Detection Method | Brightfield microscopy. | Fluorescence microscopy (epifluorescence, confocal, multiphoton).[1][2][3] |
| Live Cell Imaging | No, requires tissue fixation and permeabilization.[4] | Yes, allows for real-time imaging in living cells and organisms.[5][6][7] |
| Sensitivity | High, due to enzymatic signal amplification. A single GUS enzyme can process multiple this compound molecules.[8][9] | Lower than GUS staining, as the signal is directly proportional to the amount of GFP protein.[8][9] |
| Quantitative Analysis | Challenging but possible through image analysis software like ImageJ to measure the intensity of the blue precipitate.[10][11] | Readily quantifiable using fluorescence intensity measurements, flow cytometry, and quantitative image analysis.[2][5][12][13][14] |
| Temporal Resolution | Provides a snapshot of gene expression at a single time point. | Enables dynamic tracking of gene expression and protein localization over time.[7] |
| Spatial Resolution | Can be limited by the diffusion of the soluble intermediate before precipitation.[4][15] | High, especially with advanced microscopy techniques like confocal and multiphoton imaging.[3] |
| Potential Artifacts | Diffusion of the blue precipitate, potential for false localization.[15] Cellular autofluorescence can interfere with the GFP signal.[1][2] The large size of the GFP tag (~25 kDa) may affect the function or localization of the fusion protein.[16][17][18] | |
| Protocol Duration | Typically longer, involving fixation, staining, and clearing steps that can take 24-48 hours or more.[19] | Imaging can be performed directly on live or fixed samples, with shorter sample preparation times. |
Experimental Protocols
This compound Staining Protocol (for plant tissues)
This protocol is a generalized procedure and may require optimization for specific tissues and experimental conditions.
-
Fixation: Immerse the tissue in cold 90% acetone (B3395972) for 15-20 minutes on ice. This step is optional but can aid in chlorophyll (B73375) removal and tissue preservation.
-
Rinsing: Remove the acetone and rinse the tissue with a rinse solution (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.2) to remove the fixative.
-
Staining: Immerse the tissue in the this compound staining solution. The composition of this solution can vary, but a common recipe includes:
-
100 mM Sodium Phosphate Buffer (pH 7.0)
-
10 mM EDTA
-
0.1% Triton X-100
-
1 mM Potassium Ferricyanide (K3Fe(CN)6)
-
1 mM Potassium Ferrocyanide (K4Fe(CN)6)
-
2 mM this compound (dissolved in N,N-dimethylformamide)[20]
-
-
Infiltration: Apply a vacuum for a few minutes to facilitate the penetration of the staining solution into the tissue.[20]
-
Incubation: Incubate the tissue overnight at 37°C in the dark.[20] The incubation time may need to be adjusted based on the level of gene expression.
-
Clearing: To visualize the blue precipitate, especially in chlorophyll-containing tissues, a clearing step is necessary. This is typically done by washing the tissue with a graded ethanol (B145695) series (e.g., 15%, 30%, 50%, 70%, 85%, 95%, 100%).
-
Imaging: Mount the cleared tissue on a microscope slide and observe under a brightfield microscope.
GFP Imaging Protocol (for cultured cells)
This is a basic protocol for visualizing GFP expression in cultured cells.
-
Cell Culture and Transfection: Culture cells under appropriate conditions and transfect them with a plasmid vector containing the GFP reporter gene fused to the gene of interest.
-
Expression: Allow sufficient time for the cells to express the GFP fusion protein (typically 24-48 hours).
-
Sample Preparation: For live-cell imaging, cells can be observed directly in their culture dish or on a glass-bottom dish. For fixed-cell imaging, cells can be fixed with 4% paraformaldehyde, washed with PBS, and mounted on a microscope slide.
-
Imaging: Visualize GFP fluorescence using a fluorescence microscope equipped with a suitable filter set for GFP (excitation ~488 nm, emission ~509 nm).[21] For enhanced resolution and to reduce out-of-focus light, confocal or multiphoton microscopy is recommended.[1][2]
-
Quantitative Analysis: Capture images using a digital camera. The fluorescence intensity can be quantified using image analysis software. It is crucial to subtract the background autofluorescence for accurate measurements.[1]
Visualizing the Workflows
To better understand the procedural differences, the following diagrams illustrate the experimental workflows for this compound staining and GFP imaging.
References
- 1. Quantitative imaging of green fluorescent protein in cultured cells: comparison of microscopic techniques, use in fusion proteins and detection limits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cambridge.org [cambridge.org]
- 3. High-Resolution In Vivo Imaging of Fluorescent Proteins Using Window Chamber Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Green fluorescent protein is a quantitative reporter of gene expression in individual eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Visualizing gene expression by whole-body fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Fake news blues: A GUS staining protocol to reduce false‐negative data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Research Portal [researchportal.scu.edu.au]
- 13. Quantification of GFP Signals by Fluorescent Microscopy and Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. ovid.com [ovid.com]
- 16. Newsletter: Fluorescent proteins: advantages and disadvantages - FluoroFinder [fluorofinder.com]
- 17. quora.com [quora.com]
- 18. Advantages and limitations of a supernegative GFP in facilitating MyoD intracellular tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bitesizebio.com [bitesizebio.com]
- 20. stockingerlab.osu.edu [stockingerlab.osu.edu]
- 21. Green Fluorescent Protein (GFP) | Thermo Fisher Scientific - TW [thermofisher.com]
X-Gluc for Accurate E. coli Detection: A Comparative Guide
For researchers, scientists, and drug development professionals, the rapid and accurate detection of Escherichia coli (E. coli) is paramount for ensuring product safety and research integrity. This guide provides a comprehensive comparison of X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide) with other common methods for E. coli detection, supported by experimental data and detailed protocols.
This compound has gained widespread acceptance as a reliable chromogenic substrate for the detection of E. coli.[1] Its accuracy is a key advantage, with studies indicating less than 1% false negatives and under 5% false positives.[1][2] The principle behind this compound lies in the activity of the enzyme β-glucuronidase (GUS), which is produced by the vast majority of E. coli strains.[1][2] When E. coli is present, β-glucuronidase hydrolyzes this compound, resulting in a distinct, insoluble blue precipitate that is easily visible.[3] This localized color formation allows for the direct enumeration of E. coli colonies.[3]
Comparative Analysis of E. coli Detection Methods
While this compound offers a robust solution, a variety of alternative methods for E. coli detection are available, each with its own set of advantages and limitations. This section provides a comparative overview of key performance indicators for this compound and its alternatives.
| Method | Principle | Time to Result | Sensitivity | Specificity | Key Advantages | Key Disadvantages |
| This compound | Chromogenic; enzymatic hydrolysis by β-glucuronidase | 24 hours[1][4][5] | High | High (97% of blue colonies confirmed as E. coli)[4][5] | Easy visual detection, no UV light required, forms insoluble precipitate for quantification[3] | Some E. coli strains (e.g., O157:H7) are β-glucuronidase negative[6]; potential for over-representation of counts[4] |
| MUG (4-methylumbelliferyl-β-D-glucuronide) | Fluorogenic; enzymatic hydrolysis by β-glucuronidase | 18-24 hours[7] | High | High (approx. 97% of E. coli strains are positive)[8] | Rapid results | Requires UV light for detection, diffusible product makes quantification difficult[3], some non-E. coli bacteria can be MUG positive[9] |
| PCR (Polymerase Chain Reaction) | Molecular; amplification of E. coli-specific DNA sequences | 6-8 hours[10][11] | Very High (can detect 1-10 cells)[10][11] | Very High | Rapid, highly sensitive and specific | Expensive initial equipment cost, requires trained personnel, can detect DNA from non-viable cells[12] |
| Membrane Filtration | Culture-based; physical separation and growth on selective media | 24-48 hours | High | High | Well-established, quantitative | Time-consuming, requires laboratory setting |
| ATP (Adenosine Triphosphate) Monitoring | Bioluminescence; detection of ATP as an indicator of microbial presence | Seconds to minutes | Moderate | Low (detects ATP from any biological source) | Extremely rapid | Non-specific, does not identify E. coli |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms and processes involved in E. coli detection is crucial for understanding and implementing these methods effectively.
Experimental Protocols
Detailed and consistent methodologies are essential for reproducible and reliable results. The following are summarized protocols for key E. coli detection methods.
This compound Direct Plating Method
This protocol is adapted for the enumeration of E. coli in various samples.
-
Media Preparation: Prepare a suitable agar medium (e.g., Plate Count Agar, Tryptone Bile Agar) and autoclave.[6][13] Cool the medium to 45-50°C.
-
This compound Addition: Aseptically add a stock solution of this compound to the molten agar to a final concentration of 50-100 µg/mL.[4][14] Mix gently to ensure even distribution.
-
Plating: Pour the this compound containing agar into sterile petri dishes and allow them to solidify.
-
Inoculation: Inoculate the plates with the prepared sample using standard spread plating or membrane filtration techniques.[6]
-
Enumeration: Count the characteristic blue or blue-green colonies as E. coli.[6]
MUG Broth Method
This protocol is suitable for the detection of E. coli in liquid samples.
-
Media Preparation: Prepare EC broth containing MUG (EC-MUG) according to the manufacturer's instructions.[7] Dispense into tubes, optionally with Durham tubes for gas detection.
-
Inoculation: Inoculate the EC-MUG broth with the sample.[7]
-
Incubation: Incubate the tubes at 35-37°C for 18-24 hours.[7]
-
Observation: Following incubation, examine the tubes for fluorescence under a long-wave UV light (approximately 366 nm) in a darkened environment.[7][8] A blue fluorescence indicates a positive result for E. coli.
Real-Time PCR Method
This is a generalized protocol for the rapid detection of E. coli DNA.
-
Sample Preparation and DNA Extraction: Concentrate bacteria from the sample (e.g., by filtration or centrifugation) and extract the total DNA using a commercially available kit.
-
PCR Master Mix Preparation: Prepare a master mix containing DNA polymerase, dNTPs, forward and reverse primers specific for an E. coli target gene (e.g., uidA), and a fluorescent probe.[12][15]
-
Real-Time PCR Amplification:
-
Initial denaturation: 95°C for 10 minutes.
-
Cycling (40-50 cycles):
-
Denaturation: 94-95°C for 15-20 seconds.
-
Annealing: 55-60°C for 30 seconds.
-
Extension: 72°C for 30-40 seconds.
-
-
Data acquisition is performed during the extension step of each cycle.[15]
-
-
Data Analysis: Analyze the amplification data to determine the presence and, if calibrated, the quantity of E. coli DNA in the sample.
Conclusion
This compound provides a reliable and straightforward method for the detection and enumeration of E. coli, offering a balance of accuracy, ease of use, and cost-effectiveness. Its distinct blue colorimetric output eliminates the need for specialized equipment like UV lamps, making it an accessible option for many laboratories. However, for applications requiring very rapid results or the highest level of sensitivity, PCR-based methods are superior. The choice of detection method should be guided by the specific requirements of the analysis, including the sample matrix, required turnaround time, and available resources. For routine monitoring and quantification, this compound remains a highly valuable tool in the arsenal (B13267) of researchers and quality control professionals.
References
- 1. Our this compound - this compound DIRECT - X-Glucuronide CHA EU (XGluc) - BUY ONLINE [this compound.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. US5393662A - Test media for identifying and differentiating general coliforms and Escherichia coli bacteria - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Use of the Chromogenic Substrate 5-Bromo-4-Chloro-3-Indolyl-B-D-Glucuronide (this compound) for Enumerating Escherichia coli in 24 H from Ground Beef - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. liofilchem.net [liofilchem.net]
- 7. asm.org [asm.org]
- 8. MUG (Beta-Glucuronidase) Test for E. coli • Microbe Online [microbeonline.com]
- 9. microbenotes.com [microbenotes.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Selective and Sensitive Method for PCR Amplification of Escherichia coli 16S rRNA Genes in Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of Six Chromogenic Agar Media for the Isolation of a Broad Variety of Non-O157 Shigatoxin-Producing Escherichia coli (STEC) Serogroups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. ars.usda.gov [ars.usda.gov]
The Imperfect Measure: Why X-Gluc Falls Short in Quantitative Gene Expression Studies
For researchers, scientists, and drug development professionals navigating the landscape of gene expression analysis, the choice of a reporter system is critical. While the histochemical substrate 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc) is a valuable tool for visualizing the spatial patterns of β-glucuronidase (GUS) reporter gene expression, its utility in quantitative studies is fraught with limitations. This guide provides a critical comparison of this compound with more robust quantitative methods, supported by experimental principles and detailed protocols, to aid in the selection of the most appropriate technique for rigorous gene expression analysis.
The primary appeal of this compound lies in its ability to produce a distinct blue precipitate at the site of GUS enzyme activity, offering a straightforward method for localizing gene expression within tissues and cells.[1][2] However, this qualitative strength becomes a quantitative weakness. Attempts to quantify gene expression by measuring the intensity of the blue stain are often unreliable and prone to variability.[3] Factors such as uneven substrate penetration into tissues can lead to misleading results, making it difficult to ascertain true expression levels.[3] For accurate and reproducible quantification of gene expression, alternative methods are strongly recommended.[3]
A Head-to-Head Comparison: this compound vs. Quantitative Alternatives
For robust quantitative analysis, several superior alternatives to this compound are available. The most direct upgrade for GUS-based reporter systems is the use of the fluorometric substrate 4-methylumbelliferyl-β-D-glucuronide (MUG). Beyond the GUS system, other well-established quantitative methods include the luciferase (LUC) reporter system and quantitative real-time PCR (qPCR).
| Method | Principle | Output | Sensitivity | Throughput | Key Limitation for Quantification |
| This compound (GUS) | Histochemical staining; enzymatic cleavage of this compound produces a blue precipitate. | Qualitative (blue stain) | Moderate | Low to Medium | High variability; non-linear relationship between stain intensity and enzyme concentration. |
| MUG (GUS) | Fluorometric assay; enzymatic cleavage of MUG produces a fluorescent product.[1] | Quantitative (fluorescence) | High | High | Requires a fluorometer; potential for quenching by endogenous compounds. |
| Luciferase (LUC) | Bioluminescent assay; enzymatic oxidation of luciferin (B1168401) produces light. | Quantitative (luminescence) | Very High | High | Requires a luminometer; transient signal. |
| qPCR | Amplification of cDNA reverse transcribed from mRNA. | Quantitative (Ct value) | Very High | High | Measures mRNA levels, not protein activity; requires specialized equipment and reagents. |
Experimental Workflows and Signaling Pathways
To visualize the distinct experimental processes of these methods, the following diagrams illustrate the key steps involved in a typical gene expression study.
The GUS reporter system allows for both qualitative and quantitative analysis depending on the substrate used. While this compound leads to a visual, qualitative assessment, MUG enables a quantitative measurement of gene expression.
Luciferase assays provide a highly sensitive measure of promoter activity, while qPCR directly quantifies the abundance of specific mRNA transcripts.
Detailed Experimental Protocols
For researchers looking to implement these quantitative techniques, the following are summarized protocols for each method.
Quantitative GUS Assay using MUG
This protocol is adapted for the fluorometric quantification of GUS activity in plant or animal tissue extracts.
-
Protein Extraction:
-
Homogenize tissue samples in a suitable extraction buffer (e.g., 50 mM sodium phosphate (B84403) pH 7.0, 10 mM EDTA, 0.1% Triton X-100, 0.1% sodium lauryl sarcosine, and 10 mM β-mercaptoethanol).[4]
-
Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the total protein extract.[4]
-
Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
-
-
Fluorometric Assay:
-
Prepare a 2 mM MUG substrate solution in the same extraction buffer.[4]
-
In a microplate, combine a standardized amount of protein extract (e.g., 10-50 µg) with the MUG substrate solution.
-
Incubate the reaction at 37°C for a defined period (e.g., 1 hour).[4]
-
Stop the reaction by adding a stop buffer (e.g., 0.2 M Na2CO3).[4]
-
Measure the fluorescence using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 455 nm.[4]
-
Calculate GUS activity relative to a standard curve of the fluorescent product, 4-methylumbelliferone (B1674119) (MU).
-
Luciferase Reporter Assay
This protocol outlines the steps for a dual-luciferase assay, which includes a co-reporter for normalization.
-
Cell Culture and Transfection:
-
Plate cells at an appropriate density in a multi-well plate.
-
Co-transfect the cells with a plasmid containing the promoter of interest fused to the firefly luciferase gene and a control plasmid expressing Renilla luciferase.
-
-
Cell Lysis:
-
After a suitable incubation period for gene expression, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a passive lysis buffer.
-
-
Luminescence Measurement:
-
Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Subsequently, add the Renilla luciferase substrate to the same sample and measure the luminescence again.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Quantitative Real-Time PCR (qPCR)
This protocol provides a general workflow for quantifying mRNA levels of a target gene.
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the cells or tissues of interest using a reliable method (e.g., TRIzol or a column-based kit).
-
Treat the RNA with DNase to remove any contaminating genomic DNA.
-
Reverse transcribe a standardized amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing the cDNA template, forward and reverse primers specific to the gene of interest, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
Run the qPCR reaction in a real-time PCR thermal cycler. The instrument will monitor the fluorescence intensity at each cycle of amplification.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample, which is the cycle number at which the fluorescence signal crosses a defined threshold.
-
Calculate the relative gene expression levels using a comparative method (e.g., the ΔΔCt method), normalizing the expression of the gene of interest to that of a stably expressed reference gene.
-
Conclusion
References
The Specificity of X-Gluc: A Comparative Guide to its Cross-Reactivity with Other Enzymes
For researchers, scientists, and drug development professionals, the selection of a highly specific enzyme substrate is paramount for accurate and reliable experimental results. X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronic acid) is a widely utilized chromogenic substrate for the detection of β-glucuronidase (GUS) activity, an enzyme frequently employed as a reporter gene in molecular biology and for the identification of Escherichia coli. This guide provides a comprehensive comparison of this compound's cross-reactivity with other enzymes, supported by available data, and details the experimental protocols necessary for such an evaluation.
Introduction to this compound and its Mechanism of Action
This compound is a synthetic substrate that, upon enzymatic cleavage by β-glucuronidase, yields a soluble, colorless indoxyl derivative.[1] This intermediate product then undergoes an oxidative dimerization to form an insoluble, intensely blue precipitate known as 5,5'-dibromo-4,4'-dichloro-indigo.[1] This distinct color change provides a clear visual marker of β-glucuronidase activity.[2] Its high sensitivity and the stability of the resulting precipitate make it a popular choice for various applications, including gene expression studies and microbiological assays.[3]
Cross-Reactivity of this compound: A Data-Driven Comparison
While this compound is designed to be specific for β-glucuronidase, the potential for cross-reactivity with other glycosidases is a critical consideration for researchers. The ideal substrate exhibits high specificity for its target enzyme, minimizing the risk of false-positive results.
Unfortunately, publicly available, direct quantitative comparisons of this compound's reactivity with a broad panel of other enzymes are scarce. Much of the information regarding its specificity is qualitative or inferred from the absence of reported cross-reactivity in common applications. For instance, in blue-white screening, a common molecular biology technique, X-Gal (a substrate for β-galactosidase) is used to detect the activity of the lacZ gene product, while this compound is used for the gusA gene product. The distinct applications of these structurally similar molecules suggest a high degree of specificity.[4]
To provide a framework for comparison, this guide presents a summary of expected reactivity based on the known substrate specificities of related enzymes.
Table 1: Expected Cross-Reactivity Profile of this compound and Alternative Substrates
| Substrate | Target Enzyme | Other Enzymes Tested | Expected Cross-Reactivity | Product Color |
| This compound | β-Glucuronidase | β-Galactosidase, β-Glucosidase | Low to negligible | Blue |
| X-Gal | β-Galactosidase | β-Glucuronidase | Low to negligible | Blue |
| p-Nitrophenyl-β-D-glucuronide (PNPG) | β-Glucuronidase | Other glycosidases | Data not readily available | Yellow (soluble) |
| 4-Methylumbelliferyl-β-D-glucuronide (MUG) | β-Glucuronidase | Other glycosidases | Data not readily available | Fluorescent |
Note: The "Expected Cross-Reactivity" is based on the established applications and the lack of significant reported off-target effects in the scientific literature. Rigorous quantitative testing is recommended for novel applications.
Signaling Pathways and Experimental Workflows
The enzymatic detection using this compound follows a straightforward pathway. The experimental workflow to determine cross-reactivity involves incubating the substrate with a panel of different enzymes and measuring the resulting product formation.
Caption: Enzymatic cleavage of this compound by β-glucuronidase.
Caption: Experimental workflow for assessing this compound cross-reactivity.
Experimental Protocols
To quantitatively assess the cross-reactivity of this compound, a standardized enzymatic assay should be performed.
Objective: To determine the level of activity of various glycosidases on the chromogenic substrate this compound.
Materials:
-
This compound
-
Purified enzymes:
-
β-Glucuronidase (positive control)
-
β-Galactosidase
-
β-Glucosidase
-
α-Galactosidase
-
Other relevant glycosidases
-
-
Assay Buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~615 nm (for the indigo precipitate)
-
Incubator set to the optimal temperature for the enzymes being tested (typically 37°C)
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound (e.g., 20 mg/mL) in DMF or DMSO. From this, prepare a working solution at the desired final concentration in the assay buffer. It is important to ensure the final concentration of the organic solvent is low enough not to inhibit enzyme activity.
-
Enzyme Preparation: Prepare solutions of each purified enzyme in the assay buffer to a known concentration. The concentration should be optimized to ensure a linear reaction rate with their preferred substrates.
-
Assay Setup:
-
In a 96-well microplate, add a specific volume of the assay buffer to each well.
-
Add the enzyme solution to the respective wells (one enzyme per well or set of replicate wells). Include a "no-enzyme" control well containing only the assay buffer and substrate.
-
To initiate the reaction, add the this compound working solution to all wells. The final reaction volume should be consistent across all wells.
-
-
Incubation: Incubate the microplate at the optimal temperature for the enzymes for a set period. The incubation time should be sufficient to observe color development in the positive control (β-glucuronidase) but not so long that the reaction reaches saturation.
-
Data Collection: Measure the absorbance of each well at a wavelength of approximately 615 nm at regular intervals.
-
Data Analysis:
-
Subtract the absorbance of the "no-enzyme" control from all other readings to account for any non-enzymatic hydrolysis of the substrate.
-
Calculate the rate of reaction for each enzyme by determining the change in absorbance over time.
-
Express the cross-reactivity of each enzyme as a percentage of the activity of the positive control (β-glucuronidase).
-
Conclusion
This compound remains a highly valuable and specific substrate for the detection of β-glucuronidase activity. While definitive quantitative data on its cross-reactivity with a wide range of enzymes is not extensively published, its widespread and specific use in various molecular biology applications suggests a high degree of specificity. For novel or sensitive applications where absolute certainty is required, researchers are encouraged to perform the cross-reactivity assays detailed in this guide to validate the specificity of this compound within their experimental context. This due diligence will ensure the generation of accurate and reliable data, underpinning the integrity of their research.
References
Confirming GUS-Positive Results: A Comparative Guide to X-Gluc Staining and Fluorometric Assays
For researchers utilizing the β-glucuronidase (GUS) reporter system, accurately interpreting GUS-positive results is paramount. While the histochemical assay using 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc) is a widely used method for visualizing gene expression patterns, it is often necessary to confirm these qualitative findings with a more quantitative approach. This guide provides a detailed comparison of the traditional this compound staining method with the quantitative fluorometric assay using 4-methylumbelliferyl β-D-glucuronide (4-MUG), offering researchers the information needed to select the most appropriate validation strategy.
Methodological Comparison: this compound vs. 4-MUG Assays
The choice between this compound and 4-MUG assays depends largely on the experimental goals. This compound staining provides valuable spatial information about gene expression, while the 4-MUG assay offers robust quantification of reporter gene activity.
| Feature | Histochemical GUS Assay (this compound) | Fluorometric GUS Assay (4-MUG) |
| Principle | Enzymatic cleavage of this compound by GUS produces a blue precipitate (5,5'-dibromo-4,4'-dichloro-indigo) at the site of enzyme activity.[1][2] | Enzymatic cleavage of the non-fluorescent 4-MUG by GUS produces the highly fluorescent product 4-methylumbelliferone (B1674119) (4-MU).[3][4] |
| Output | Qualitative or semi-quantitative; provides spatial localization of GUS activity. | Quantitative; measures the rate of 4-MU production, which is proportional to GUS activity.[3] |
| Sensitivity | High, but can be influenced by substrate penetration and diffusion of the colored product.[5][6] | Very high, allowing for the detection of low levels of GUS expression.[7] |
| Throughput | Lower; requires individual tissue staining and microscopic analysis. | High; adaptable to a 96-well plate format for processing many samples simultaneously.[3] |
| Equipment | Light microscope. | Fluorometer or microplate reader with appropriate excitation and emission filters.[8] |
| Potential Issues | Diffusion of the blue precipitate can lead to inaccurate localization. False positives can arise from endogenous GUS activity in some organisms or from contaminating bacteria.[9] False negatives can occur due to poor substrate penetration.[5][10] | Background fluorescence from endogenous compounds in plant extracts can interfere with measurements.[7] |
Experimental Workflow for Confirmation of GUS-Positive Results
The following diagram illustrates a typical workflow for confirming GUS-positive results obtained from an initial this compound staining experiment.
Experimental Protocols
Histochemical GUS Staining with this compound
This protocol is a standard method for the qualitative visualization of GUS activity in plant tissues.
Materials:
-
GUS staining solution:
-
100 mM Sodium Phosphate buffer (pH 7.0)
-
10 mM EDTA
-
0.1% (v/v) Triton X-100
-
1 mM Potassium Ferricyanide (K₃Fe(CN)₆)
-
1 mM Potassium Ferrocyanide (K₄Fe(CN)₆)
-
2 mM 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (this compound) (dissolved in N,N-dimethylformamide)
-
-
Fixative (e.g., ice-cold 90% acetone) (optional)
Procedure:
-
Tissue Preparation: Excise the plant tissue of interest. For tissues with poor substrate penetration, consider gentle fixation with ice-cold 90% acetone (B3395972) for 20-30 minutes or creating small incisions.[5][10]
-
Staining: Immerse the tissue in the freshly prepared GUS staining solution in a microfuge tube or a well of a multi-well plate.[11]
-
Vacuum Infiltration: Apply a vacuum for a few minutes to facilitate the penetration of the staining solution into the tissue. This step is particularly important for dense tissues.
-
Incubation: Incubate the samples at 37°C for several hours to overnight in the dark. The incubation time will depend on the level of GUS expression.[11]
-
Destaining: After incubation, remove the staining solution and wash the tissue with 70% ethanol. Multiple changes of ethanol may be necessary to remove chlorophyll (B73375) and other pigments, allowing for clear visualization of the blue precipitate.[11]
-
Visualization: Observe the stained tissue under a light microscope. The presence of a blue color indicates GUS activity.
Quantitative Fluorometric GUS Assay with 4-MUG
This protocol provides a quantitative measure of GUS activity and is ideal for confirming results from this compound staining.
Materials:
-
GUS Extraction Buffer:
-
50 mM Sodium Phosphate buffer (pH 7.0)
-
10 mM EDTA
-
0.1% (v/v) Triton X-100
-
0.1% (w/v) Sodium Lauryl Sarcosine
-
10 mM β-mercaptoethanol (add fresh)
-
-
GUS Assay Buffer: GUS Extraction Buffer containing 2 mM 4-methylumbelliferyl β-D-glucuronide (4-MUG).
-
Stop Buffer: 0.2 M Sodium Carbonate (Na₂CO₃).
-
4-Methylumbelliferone (4-MU) standard solution for calibration.
Procedure:
-
Protein Extraction: Harvest and freeze the plant tissue in liquid nitrogen. Grind the frozen tissue to a fine powder and add GUS Extraction Buffer. Vortex and centrifuge at high speed at 4°C to pellet cell debris. Collect the supernatant containing the total protein extract.[12]
-
Protein Quantification: Determine the total protein concentration of the extract using a standard method like the Bradford assay.[12] This is crucial for normalizing GUS activity.
-
GUS Assay:
-
In a 96-well microtiter plate, add a known amount of protein extract (e.g., 10-50 µg) to each well.
-
Add GUS Assay Buffer to initiate the reaction.
-
Incubate the plate at 37°C. The incubation time will vary depending on the expected enzyme activity.[8]
-
-
Stopping the Reaction: Stop the enzymatic reaction by adding Stop Buffer to each well.[12]
-
Fluorescence Measurement: Measure the fluorescence of each sample using a fluorometer or a microplate reader with an excitation wavelength of 365 nm and an emission wavelength of 455 nm.[8]
-
Data Analysis: Calculate the GUS activity based on a standard curve generated with known concentrations of 4-MU. Express the results as pmol or nmol of 4-MU produced per minute per milligram of total protein.
Mitigating False Results
To ensure the reliability of GUS assay results, it is critical to include proper controls and be aware of potential artifacts.
-
Negative Controls: Always include non-transgenic plant material or tissue transformed with a construct lacking the GUS gene to check for endogenous GUS activity or microbial contamination.[9]
-
Positive Controls: A line with known, stable GUS expression (e.g., driven by a constitutive promoter like 35S) should be included to verify that the assay conditions are optimal.[5][10]
-
Addressing False Negatives: For tissues that are difficult to stain with this compound, such as the hypocotyls of dark-grown seedlings, optimized protocols that include fixation with acetone and deliberate physical damage can improve substrate penetration and reduce the occurrence of false negatives.[5][10]
-
Intron-Containing GUS Vectors: To prevent false positives from residual Agrobacterium contamination after transformation, it is advisable to use a GUS reporter gene construct that contains an intron within its coding sequence. This intron will be spliced out in the plant cells but not in the bacteria, ensuring that GUS is only expressed in the transformed plant tissue.[9]
By combining the spatial information from this compound staining with the quantitative data from a 4-MUG fluorometric assay and employing appropriate controls, researchers can confidently confirm and accurately interpret their GUS reporter gene expression studies.
References
- 1. GUS reporter system - Wikipedia [en.wikipedia.org]
- 2. This compound.com [this compound.com]
- 3. Quantitative GUS Activity Assay in Intact Plant Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fake news blues: A GUS staining protocol to reduce false‐negative data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GUS Gene Assay [cas.miamioh.edu]
- 8. researchgate.net [researchgate.net]
- 9. microscopy.tamu.edu [microscopy.tamu.edu]
- 10. Fake news blues: A GUS staining protocol to reduce false-negative data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. stockingerlab.osu.edu [stockingerlab.osu.edu]
- 12. GUS Fluorometric Assay « Medford Lab [medford.colostate.edu]
A Comparative Guide to Chromogenic Substrates for Histochemical GUS Assays
For researchers, scientists, and drug development professionals utilizing the β-glucuronidase (GUS) reporter system, the choice of chromogenic substrate is critical for the accurate visualization of gene expression and protein localization. While 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc) is the most prevalent substrate, yielding a characteristic indigo (B80030) precipitate, a range of alternatives producing distinct colors are available. These alternatives offer enhanced flexibility for co-localization studies and may provide advantages in specific tissues or experimental contexts. This guide provides a detailed comparison of this compound and its commercially available chromogenic alternatives, supported by available experimental data and protocols.
Mechanism of Action: Chromogenic GUS Substrates
The GUS enzyme, encoded by the uidA gene from Escherichia coli, catalyzes the hydrolysis of β-D-glucuronic acid from various substrates.[1] In histochemical assays, this enzymatic activity is visualized using chromogenic substrates. The general mechanism involves the GUS-mediated cleavage of the glucuronide moiety from an indoxyl derivative. The resulting indoxyl compound then undergoes oxidative dimerization to form a water-insoluble, colored precipitate at the site of enzyme activity.[2][3] This localized color deposition allows for the microscopic visualization of GUS expression patterns within cells and tissues.
The process can be summarized in the following steps:
-
The substrate diffuses into the tissue and cells.
-
GUS enzyme cleaves the glucuronide from the substrate.
-
The resulting indoxyl derivative is oxidized.
-
Two oxidized indoxyl molecules dimerize to form an insoluble colored precipitate.
dot graph "GUS_Assay_Signaling_Pathway" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption="Enzymatic reaction and precipitation pathway in GUS histochemical assays."
Performance Comparison of Chromogenic GUS Substrates
The selection of a chromogenic substrate can be guided by factors such as the desired color of the precipitate, potential for background staining in the tissue of interest, and the need for multiplexing with other reporter systems. While extensive side-by-side quantitative comparisons of the kinetic parameters for all available chromogenic substrates in a histochemical context are limited in published literature, the following table summarizes the key characteristics based on available data and supplier information.
| Substrate Name | Chemical Name | Precipitate Color | Commercial Availability | Key Characteristics & Considerations |
| This compound | 5-bromo-4-chloro-3-indolyl-β-D-glucuronide | Indigo Blue | Widely available | The most commonly used substrate; provides a strong, easily detectable signal.[4] Can sometimes diffuse, leading to a loss of sharp localization.[1] |
| Magenta-Glucuronide | 5-bromo-6-chloro-3-indolyl-β-D-glucuronide | Magenta | Available | Produces a distinct magenta-red precipitate, useful for dual staining applications where a blue color is already present.[5] |
| Salmon-Glucuronide / Rose-Glucuronide | 6-chloro-3-indolyl-β-D-glucuronide | Salmon/Pink | Available | Yields a salmon-colored precipitate, offering another color option for multiplexing or for tissues where blue or magenta may be obscured.[6] |
| PNPG | p-Nitrophenyl-β-D-glucuronide | Yellow (Soluble) | Widely available | Produces a soluble yellow product, making it suitable for quantitative spectrophotometric assays rather than histochemical localization.[7] |
Experimental Protocols
The following protocols provide a general framework for histochemical GUS staining. Optimization of incubation times, substrate concentration, and fixation methods may be necessary for specific tissues and experimental systems.
Standard this compound Staining Protocol
This protocol is adapted from established methods and is widely used for various plant tissues.[8]
Reagents:
-
GUS Staining Buffer:
-
100 mM Sodium Phosphate Buffer (pH 7.0)
-
10 mM EDTA
-
0.5 mM Potassium Ferricyanide
-
0.5 mM Potassium Ferrocyanide
-
0.1% (v/v) Triton X-100
-
-
This compound Stock Solution: 20-50 mg/mL in N,N-dimethylformamide (DMF)
-
Staining Solution: Add this compound stock solution to the GUS staining buffer to a final concentration of 1-2 mM.
Procedure:
-
Harvest tissue and place in a suitable container (e.g., microfuge tube or well of a multi-well plate).
-
(Optional) Fix the tissue in ice-cold 90% acetone (B3395972) for 20-30 minutes. This can improve tissue permeability.[9]
-
Rinse the tissue with GUS staining buffer.
-
Immerse the tissue in the staining solution.
-
Apply a vacuum for 5-15 minutes to facilitate substrate infiltration.
-
Incubate at 37°C for 2-24 hours, or until sufficient staining has developed. The incubation time will vary depending on the strength of the promoter driving GUS expression.
-
Stop the reaction by removing the staining solution and washing the tissue with 70% ethanol.
-
Destain the tissue with several changes of 70% ethanol to remove chlorophyll (B73375) and other pigments.
-
Store the stained tissue in 70% ethanol at 4°C.
Protocol for Magenta-Glucuronide and Salmon-Glucuronide
Specific, optimized protocols for Magenta-Glucuronide and Salmon-Glucuronide are not as widely published as for this compound. However, the standard this compound protocol can be adapted. It is recommended to start with the same buffer composition and incubation conditions, and then optimize the substrate concentration and incubation time as needed.
Key Considerations for Alternative Substrates:
-
Solubility: Ensure the substrate is fully dissolved in DMF or another suitable solvent before adding it to the aqueous staining buffer.
-
Concentration: The optimal concentration may differ from that of this compound. A titration experiment is recommended to determine the ideal concentration for a strong signal with low background.
-
Incubation Time: The kinetics of the color development may vary. Monitor the staining progress to determine the optimal incubation period.
dot digraph "GUS_Staining_Workflow" { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];
} caption="General experimental workflow for histochemical GUS staining."
Conclusion
While this compound remains the workhorse for histochemical GUS assays, the availability of substrates that produce magenta and salmon/pink precipitates provides valuable tools for researchers. These alternatives are particularly advantageous for experiments requiring the simultaneous visualization of multiple reporter genes or for overcoming challenges with background in certain tissues. Although detailed quantitative comparisons of these chromogenic substrates are not yet widely available, the protocols and information presented in this guide offer a solid foundation for their successful implementation and optimization in your research. As with any histochemical technique, empirical optimization of the staining conditions for your specific experimental system is highly recommended to achieve the most reliable and informative results.
References
- 1. GUS reporter system - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. microscopy.tamu.edu [microscopy.tamu.edu]
- 4. biocompare.com [biocompare.com]
- 5. 5-Bromo-6-Chloro-3-Indolyl-β-D-Glucuronide, Cyclohexylammonium Salt [inalcopharm.com]
- 6. goldbio.com [goldbio.com]
- 7. goldbio.com [goldbio.com]
- 8. stockingerlab.osu.edu [stockingerlab.osu.edu]
- 9. Fake news blues: A GUS staining protocol to reduce false‐negative data - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of X-Gluc: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This document provides detailed procedures for the proper disposal of X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide), a widely used chromogenic substrate in molecular biology for the detection of β-glucuronidase activity. Adherence to these guidelines will help safeguard laboratory personnel and minimize environmental impact.
Immediate Safety and Handling Considerations
While some safety data sheets (SDS) may not classify this compound as hazardous under specific regulations, others indicate that it is harmful if swallowed, inhaled, or in contact with skin.[1] Therefore, it is imperative to handle this compound with caution and treat it as hazardous waste for disposal purposes.[1] Always consult your institution's specific safety protocols and the manufacturer's most recent SDS before handling and disposal.
Key Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle this compound in a well-ventilated area to avoid inhalation of dust.[1]
-
Avoid contact with skin and eyes.[2]
-
In case of a spill, mechanically recover the solid material and dispose of it as hazardous waste.[2]
Quantitative Data Summary
For quick reference, the following table summarizes key information regarding this compound.
| Property | Data | Source |
| Chemical Name | 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide cyclohexylammonium salt | [2] |
| Molecular Formula | C₁₄H₁₃BrClNO₇ · C₆H₁₃N | [3] |
| Appearance | White crystalline powder | [4] |
| Solubility | Soluble in Dimethylformamide (DMF) | [3][5] |
| Storage | Store desiccated at -20°C, protected from light and moisture. | [3][4] |
| Primary Hazard | Harmful if swallowed, in contact with skin, or if inhaled. | [1] |
| Disposal Recommendation | Dispose of as hazardous waste in accordance with local regulations. | [1] |
Step-by-Step Disposal Procedures
The proper disposal of this compound and its associated waste requires segregation into solid and liquid waste streams. Under no circumstances should this compound or its solutions be disposed of down the drain. [6][7]
Solid this compound Waste
This category includes expired or unused this compound powder and any materials contaminated with solid this compound (e.g., weighing papers, contaminated gloves, or paper towels from a spill).
Experimental Protocol for Solid Waste Disposal:
-
Collection:
-
Place all solid this compound waste into a designated, leak-proof hazardous waste container that is compatible with the chemical. Plastic containers are generally preferred.[6]
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name: "5-Bromo-4-chloro-3-indolyl-β-D-glucuronide."
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][8]
-
The SAA must be at or near the point of generation and away from incompatible materials.[6] Store acids and bases separately.[8]
-
Keep the container securely closed except when adding waste.[6][8]
-
-
Disposal:
-
Once the container is full, or in accordance with your institution's waste pickup schedule, contact your Environmental Health and Safety (EHS) department for collection.[6]
-
Liquid Waste Containing this compound
This includes stock solutions of this compound (typically dissolved in DMF) and any experimental solutions or buffers containing this compound.
Experimental Protocol for Liquid Waste Disposal:
-
Collection:
-
Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible hazardous waste container (e.g., a glass or solvent-safe plastic bottle).
-
Do not mix this compound waste with other incompatible waste streams. For instance, segregate organic solvents from aqueous solutions where possible.[9]
-
-
Labeling:
-
Clearly label the container with "Hazardous Waste" and list all chemical constituents with their approximate concentrations. For example: "this compound in DMF, 20 mg/mL."
-
-
Storage:
-
Store the liquid waste container in the designated SAA, ensuring it has secondary containment (such as a spill tray) to prevent spills.[9]
-
Keep the container tightly sealed.
-
-
Disposal:
-
Arrange for pickup by your institution's EHS department for proper disposal.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
By following these procedures, researchers can ensure the safe handling and disposal of this compound, contributing to a secure and compliant laboratory environment.
References
- 1. ulab360.com [ulab360.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. biofargo.com [biofargo.com]
- 4. This compound - GeneON BioScience [geneon.net]
- 5. goldbio.com [goldbio.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. carlroth.com [carlroth.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. acewaste.com.au [acewaste.com.au]
Safeguarding Your Research: A Comprehensive Guide to Handling X-Gluc
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide), a widely used chromogenic substrate for detecting β-glucuronidase activity. Adherence to these procedural steps will minimize risks and ensure the integrity of your experimental outcomes.
Hazard Identification and Classification
This compound is a combustible solid, typically in a powder or crystalline form.[1][2] While some safety data sheets (SDS) do not classify it as a hazardous substance, others indicate that it may be harmful if swallowed, inhaled, or in contact with skin.[3][4] In the event of a fire, hazardous decomposition products such as nitrogen oxides, carbon monoxide, and carbon dioxide may be released.[1]
Personal Protective Equipment (PPE) Protocol
A thorough risk assessment should be conducted before handling this compound to determine the specific PPE required for the procedure. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side shields | Protects against splashes of chemicals or airborne particles from reaching the eyes.[1][4] |
| Hand Protection | Chemical-resistant gloves (tested to EN 374 standard) | Prevents skin contact with the chemical. The specific glove material, thickness, and breakthrough time should be chosen based on the solvent used to dissolve the this compound and the duration of handling.[1][2] |
| Body Protection | Laboratory coat or impervious clothing | Protects skin and personal clothing from contamination.[4][5] |
| Respiratory Protection | Particulate filter respirator (e.g., N95 or P1) | Recommended when handling the powder form to prevent inhalation of dust particles.[2][3][4] Use in a well-ventilated area is crucial. |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling:
-
Ensure adequate ventilation at the workstation to minimize dust and vapor inhalation.
-
Avoid direct contact with skin, eyes, and clothing.[4]
-
Prevent the formation of dust and aerosols when working with the powdered form.[4]
-
Keep the compound away from food, beverages, and animal feed.[1]
Storage:
-
Store in a tightly sealed container in a dry, well-ventilated place.
-
Keep desiccated and protected from light.[6]
Operational Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for handling this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
Emergency Procedures and First Aid
In case of accidental exposure, follow these first-aid measures immediately:
-
After Inhalation: Move the individual to fresh air and ensure they are in a position comfortable for breathing.[3]
-
After Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with plenty of water.
-
After Eye Contact: Rinse the eyes cautiously with water for several minutes as a precaution.
-
After Ingestion: If the person feels unwell, contact a poison control center or a medical professional for advice.
Disposal Plan
Unused this compound and any contaminated materials must be treated as hazardous waste.[3]
-
Dispose of the chemical and its container in accordance with all applicable local, regional, national, and international regulations.[3]
-
Contaminated solid materials should be collected in a designated, labeled hazardous waste container.
Experimental Protocol: Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
In a chemical fume hood or other ventilated enclosure, carefully weigh out the desired amount of this compound powder.
-
Transfer the powder to a sterile tube.
-
Add the appropriate volume of DMF or DMSO to achieve the desired concentration (e.g., 20 mg/mL).[7][8]
-
Vortex the solution until the this compound is completely dissolved.
-
Store the stock solution at -20°C, protected from light. The solution is typically stable for at least one month under these conditions.[7]
Decision-Making for PPE Selection
The selection of appropriate PPE is a critical step that depends on the specific procedure being performed. The following diagram outlines the decision-making process.
Caption: PPE selection guide for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
